Product packaging for Acid Red 151(Cat. No.:CAS No. 6406-56-0)

Acid Red 151

Cat. No.: B1583777
CAS No.: 6406-56-0
M. Wt: 432.5 g/mol
InChI Key: LEYJJTBJCFGAQN-UHFFFAOYSA-N
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Description

Acid Red 151 is a useful research compound. Its molecular formula is C22H16N4O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N4O4S B1583777 Acid Red 151 CAS No. 6406-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H16N4O4S/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30/h1-14,27H,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LEYJJTBJCFGAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H16N4O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8068046
Record name Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-
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Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37678-79-8, 6406-56-0
Record name 4-[2-[4-[2-(2-Hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid
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Record name Benzenesulfonic acid, 4-(2-(4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)phenyl)diazenyl)-
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Record name Benzenesulfonic acid, 4-[2-[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]-
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Record name Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-
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Record name 4-[[4-[(2-hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulphonic acid
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Record name 4-[[4-[(2-Hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulfonic acid
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Foundational & Exploratory

In-Depth Technical Guide to Acid Red 151 (CAS 6406-56-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Red 151 (CAS No. 6406-56-0), a synthetic diazo dye. The information compiled herein covers its chemical and physical properties, safety data, and detailed experimental protocols for its synthesis and application in environmental remediation.

Core Properties and Data

This compound, also known by its Colour Index name C.I. 26900, is a dark red powder widely utilized in the textile, leather, and paper industries for its dyeing properties.[1][2] Its chemical structure features two azo groups (–N=N–), which are responsible for its color. The presence of a sulfonic acid group imparts water solubility, a key characteristic for its application in dyeing processes.[3]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 6406-56-0[1]
C.I. Name This compound, C.I. 26900[1]
Molecular Formula C₂₂H₁₅N₄NaO₄S[1]
Molecular Weight 454.43 g/mol [1]
Appearance Dark red to brown powder[1][4]
Boiling Point 855.43 °C (at 101325 Pa)[4]
Density 1.41 g/cm³ (at 20 °C)[4]
Water Solubility 10 mg/L (at 25 °C)[4]
UV-Vis λmax 510 nm[5]
Safety and Toxicological Data
Hazard InformationDetailsReference(s)
GHS Classification H412: Harmful to aquatic life with long lasting effects[6]
Acute Oral Toxicity LD50 not listed; general data for azo dyes suggests low to moderate toxicity. Harmful if swallowed.[2][3]
Skin Irritation May cause skin irritation.[2]
Eye Irritation May cause serious eye irritation.[2]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in environmental science are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.[1] The following protocol is adapted from established methods.[7]

Materials:

  • 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

  • 2-Naphthol

  • Phosphoric Acid (85%) or Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Water

Procedure:

  • Diazotization:

    • Prepare a slurry of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid in an aqueous solution of phosphoric acid or hydrochloric acid.

    • Cool the slurry to 0-5 °C in an ice bath.

    • Slowly add a pre-dissolved aqueous solution of sodium nitrite while maintaining the low temperature.

    • Stir the mixture at this temperature for several hours to ensure the complete formation of the diazonium salt.

  • Coupling:

    • In a separate vessel, dissolve 2-naphthol in a cold aqueous solution of sodium hydroxide.

    • Cool this alkaline solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt slurry to the 2-naphthol solution. Maintain the temperature below 10 °C and ensure the pH remains alkaline.

    • Continue stirring for several hours until the coupling reaction is complete.

  • Isolation:

    • The precipitated this compound dye can be isolated by filtration.

    • Wash the filter cake with a salt solution to remove impurities.

    • Dry the product in an oven at a suitable temperature.

Application in Wastewater Treatment: Adsorption Studies

This compound is a common model pollutant in studies focused on the removal of dyes from industrial wastewater. The following protocol outlines a general procedure for a batch adsorption experiment, based on the methodology for removing the dye using eggshell-based adsorbents.[8]

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Adsorbent material (e.g., heat-treated eggshell powder)

  • pH meter

  • Hydrochloric acid (0.1 M) and Sodium Hydroxide (0.1 M) for pH adjustment

  • Orbital shaker

  • Centrifuge

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Dye Solutions: Prepare a series of standard solutions with varying concentrations of this compound (e.g., 20-100 mg/L) by diluting the stock solution.

  • Batch Adsorption Experiments:

    • For each experimental run, add a specific dose of the adsorbent (e.g., 2 g/L) to a fixed volume of the dye solution in a conical flask.

    • Adjust the initial pH of the solution to the desired value (e.g., pH 3) using HCl or NaOH.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time (e.g., 15 minutes to reach equilibrium).

  • Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation.

    • Measure the final concentration of this compound in the supernatant using a UV-Visible spectrophotometer at its λmax (510 nm).

  • Calculation of Removal Efficiency: Calculate the dye removal efficiency (%) using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

General Protocol for Histological Staining (as a Counterstain)

While a specific, named histological protocol for this compound is not widely documented, its properties as an anionic dye make it suitable for use as a cytoplasmic counterstain in a manner similar to Eosin in a standard H&E procedure. The following is a general protocol that should be optimized for specific tissues and applications.[9]

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Harris' Hematoxylin solution

  • Acid Alcohol (e.g., 1% HCl in 70% ethanol)

  • Bluing agent (e.g., Scott's tap water substitute)

  • This compound staining solution (0.5% - 1.0% w/v in distilled water, acidified with a few drops of acetic acid to pH ~4-5)

  • Graded ethanol solutions (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Permanent mounting medium

Procedure:

  • Nuclear Staining:

    • Immerse slides in Harris' Hematoxylin for 5-10 minutes.

    • Rinse thoroughly in running tap water.

    • Differentiate briefly in 1% acid alcohol to remove excess stain.

    • Rinse again in running tap water.

    • Blue the sections in a suitable bluing agent for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Counterstaining:

    • Immerse slides in the this compound solution for 1-3 minutes. The optimal time will depend on the desired staining intensity.

    • Briefly rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each).

    • Clear the slides in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_isolation Step 3: Isolation A Slurry of 4-((4-Aminophenyl)diazenyl) benzenesulfonic acid in Acid B Cool to 0-5 °C A->B C Add aq. NaNO₂ Solution B->C D Stir to form Diazonium Salt C->D G Combine Diazonium Salt and 2-Naphthol Solution D->G Slow Addition E Alkaline Solution of 2-Naphthol F Cool to 0-5 °C E->F F->G H Stir to form this compound I Filter Precipitate H->I J Wash with Salt Solution I->J K Dry Product J->K L Final Product: This compound Powder K->L

Caption: Chemical synthesis workflow for this compound.

Adsorption_Experiment_Workflow cluster_prep Preparation cluster_exp Batch Experiment cluster_analysis Analysis A1 Prepare this compound Stock Solution A3 Create Dye Solutions of Varying Concentrations A1->A3 A2 Prepare Adsorbent Material B1 Add Adsorbent to Dye Solution A2->B1 A3->B1 B2 Adjust pH B1->B2 B3 Agitate on Shaker (Constant Time, Temp, Speed) B2->B3 C1 Separate Adsorbent (Centrifugation) B3->C1 C2 Measure Final Dye Concentration in Supernatant (UV-Vis) C1->C2 C3 Calculate Removal Efficiency C2->C3 D Results: Adsorption Capacity & Efficiency C3->D

Caption: Experimental workflow for wastewater treatment via adsorption.

Histological_Staining_Workflow cluster_nuclear Nuclear Staining cluster_counterstain Counterstaining cluster_final Final Steps A Deparaffinize and Rehydrate Tissue Section B1 Stain with Hematoxylin A->B1 B2 Rinse with Water B1->B2 B3 Differentiate in Acid Alcohol B2->B3 B4 Blue Nuclei B3->B4 C1 Immerse in This compound Solution B4->C1 C2 Brief Rinse C1->C2 D1 Dehydrate in Graded Alcohols C2->D1 D2 Clear in Xylene D1->D2 D3 Mount with Coverslip D2->D3 E Microscopic Examination: Blue Nuclei, Red Cytoplasm D3->E

Caption: General workflow for histological counterstaining.

References

A Comprehensive Technical Guide to C.I. 26900 (Ponceau S) for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. 26900, commonly known as Ponceau S or Acid Red 112. It details the physicochemical properties, mechanism of action, and applications in protein analysis, with a primary focus on its use as a reversible stain in Western blotting procedures. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who utilize protein electrophoresis and blotting techniques.

Core Properties of C.I. 26900

C.I. 26900 is a sodium salt of a diazo dye recognized for its utility in the rapid and reversible staining of proteins on various membranes such as nitrocellulose and polyvinylidene fluoride (PVDF).[1][2] Its chemical and physical characteristics are summarized in the table below.

PropertyValue
Chemical Formula C₂₂H₁₂N₄Na₄O₁₃S₄
Molecular Weight 760.57 g/mol
Synonyms Ponceau S, Acid Red 112, C.I. 27195[3][4]
Appearance Red to very dark red powder
Solubility Soluble in water[3]

Mechanism of Action in Protein Staining

Ponceau S is an anionic dye that functions as a negative stain.[1] Its staining mechanism is based on the electrostatic and non-covalent interactions between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins, particularly the side chains of lysine and arginine.[1] Additionally, the dye binds to non-polar regions within the protein structure.[1] This non-covalent binding is crucial as it allows for the complete reversal of the staining process with simple washing, leaving the proteins available for subsequent immunodetection without interference.

Application in Western Blotting: An Experimental Workflow

Ponceau S is a vital tool for verifying the efficiency of protein transfer from a gel to a membrane in Western blotting. The staining is performed after the transfer and before the blocking step.[5] The following diagram illustrates the typical workflow for Ponceau S staining in a Western blot experiment.

G cluster_0 Western Blotting: Pre-Staining cluster_1 Ponceau S Staining Protocol cluster_2 Post-Staining Processing A SDS-PAGE B Protein Transfer to Membrane A->B C Wash Membrane (Water) B->C D Incubate with Ponceau S Solution C->D E Wash Membrane (Water) to Remove Background D->E F Visualize and Document Protein Bands E->F G Destain with Water or 0.1M NaOH F->G H Blocking Step G->H I Primary and Secondary Antibody Incubation H->I J Detection I->J

Workflow for Ponceau S Staining in Western Blotting.

Detailed Experimental Protocols

Preparation of Ponceau S Staining Solution

A common formulation for the staining solution is 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[4] To prepare 100 mL of this solution, dissolve 100 mg of Ponceau S powder in 95 mL of distilled water and then add 5 mL of glacial acetic acid.[5] The solution should be stored at room temperature and protected from light.[5]

Staining Procedure
  • Following the protein transfer, briefly wash the membrane with distilled water for about one minute with gentle agitation to remove any residual transfer buffer.[5][6]

  • Immerse the membrane completely in the Ponceau S staining solution.[3]

  • Incubate for 5 to 10 minutes at room temperature with gentle shaking.[3][4]

  • Remove the staining solution and wash the membrane with distilled water until the protein bands are clearly visible against a faint background.[1][5]

  • At this stage, the membrane can be photographed to maintain a permanent record of the protein transfer efficiency.[1]

Destaining Procedure

To proceed with immunodetection, the Ponceau S stain must be completely removed.

  • Wash the membrane with several changes of distilled water or Tris-Buffered Saline with Tween 20 (TBST) until the red color of the stain is no longer visible.[1][4]

  • For more thorough destaining, the membrane can be washed with a 0.1 M NaOH solution for 1-5 minutes, followed by several washes with distilled water.[4]

  • After destaining, the membrane can be moved to the blocking step of the Western blotting protocol.[7]

The reversible nature of Ponceau S staining allows for the confirmation of a successful protein transfer without interfering with subsequent antibody-based detection, making it an indispensable quality control step in Western blotting.[1]

References

Physical and chemical properties of Acid Red 151.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid Red 151

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (C.I. 26900), a double azo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields. Data is presented in a structured format, and detailed experimental protocols for key analytical methods are described.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyData
IUPAC Name sodium 4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate[1]
Synonyms & Trade Names C.I. This compound, C.I. 26900, Weak Acid Red BL, Weak Acid Red F-2R, Acid Scarlet F-2R, Amacid Neutral Red BW, Cloth Scarlet[1][2][3][4][5]
CAS Number 6406-56-0[2][3][6][7]
Molecular Formula C₂₂H₁₅N₄NaO₄S[2][3][6][8]
Molecular Weight 454.43 g/mol [2][6][8]
Appearance Dark red powder[2][4][8]
UV-Vis Absorption Max (λmax) 510 nm[9]
Solubility - Water: Soluble (results in a cloudy, brownish-orange solution)[2][4][8]. A specific value is cited as 10 mg/L at 25°C[8].- Ethanol: Soluble (orange to orange-red solution)[2][4][8].- Other Organic Solvents: Insoluble[2][4].
Chemical Stability & Reactions - In Concentrated H₂SO₄: Turns blue-light green; dilution yields a weak brown-orange color[2][4][8].- Aqueous Solution with Conc. HCl: Turns orange-brown[2][4][8].- Aqueous Solution with Conc. NaOH: Turns dark purple[2][4][8].
Toxicology Harmful if swallowed.[6] May cause irritation to the skin, eyes, and respiratory tract.[6] Mutagenicity data has been reported.[6]
Applications Used for dyeing polyamide, silk, and wool fabrics.[2][4][5] It is also used for coloring polyamide plastics and for dyeing leather.[2][4][5] In a research context, it can be used as a dye that can be removed from solutions by adsorption onto bentonite clay.[4][10]

Experimental Protocols

Detailed methodologies for determining key properties of this compound are outlined below. These protocols are foundational for quality control and research applications.

Determination of Maximum Absorbance (λmax) via UV-Vis Spectroscopy

This protocol describes how to determine the wavelength at which this compound exhibits maximum absorbance of light, a critical parameter for quantitative analysis.

Objective: To find the λmax of this compound in a given solvent (e.g., water).

Materials:

  • This compound

  • Volumetric flasks (e.g., 100 mL, 10 mL)

  • Graduated pipettes

  • Cuvettes (optically transparent)

  • UV-Vis Spectrophotometer

  • Solvent (e.g., deionized water)

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.

  • Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution with an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Spectrophotometer Calibration: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.[11]

  • Blank Measurement: Fill a cuvette with the pure solvent (e.g., deionized water).[11][12] Place it in the spectrophotometer and perform a "blank" or "zero" measurement. This subtracts the absorbance of the solvent and cuvette from subsequent readings.[12][13]

  • Sample Measurement: Rinse the cuvette with the this compound working solution, then fill it and place it in the spectrophotometer.

  • Spectral Scan: Perform a wavelength scan across the visible spectrum (e.g., 380 nm to 800 nm).[11][12] The instrument will generate a graph of absorbance versus wavelength.

  • Identify λmax: The peak of the curve on the resulting spectrum corresponds to the maximum absorbance (λmax).[12] For this compound, this is expected to be around 510 nm.[9]

Protocol for Solubility Determination

This protocol provides a method for quantifying the solubility of this compound in a specific solvent.

Objective: To determine the mass of this compound that can be dissolved in a given volume of solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Beakers or flasks with stoppers

  • Magnetic stirrer and stir bar or a shaker bath

  • Temperature control system (e.g., water bath)

  • Filtration apparatus (#2 Whatman filter paper or equivalent)[14]

  • UV-Vis Spectrophotometer (for quantitative analysis)

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the flask and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to settle. Carefully filter the solution to remove all undissolved solid particles.[14][15] The filtrate is now a saturated solution.

  • Quantitative Analysis:

    • Accurately dilute a known volume of the saturated filtrate.

    • Measure the absorbance of the diluted solution at the predetermined λmax (510 nm) using a UV-Vis spectrophotometer.

    • Calculate the concentration of the dye in the diluted sample using a previously established calibration curve (plotting absorbance vs. known concentrations).

  • Calculate Solubility: Use the concentration of the diluted sample and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualizations: Workflows and Chemical Behavior

The following diagrams illustrate the synthesis process, an experimental workflow, and the chemical properties of this compound.

G reagent reagent process process product product A 4-((4-Aminophenyl)diazenyl) benzenesulfonic acid P1 Diazotization A->P1 B Naphthalen-2-ol (β-Naphthol) P2 Azo Coupling B->P2 P1->P2 Forms diazonium salt AR151 This compound P2->AR151 In alkaline solution

Caption: Synthesis pathway for this compound.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis step step action action result result A Prepare Stock Solution of this compound B Perform Serial Dilutions A->B D Scan Sample Across Visible Spectrum B->D C Calibrate Spectrophotometer (Blank with Solvent) C->D E Generate Absorbance vs. Wavelength Plot D->E F Identify Peak Wavelength E->F

Caption: Workflow for UV-Vis spectroscopic analysis.

G cluster_solvents cluster_colors center_node This compound Aqueous Solution (Cloudy Brown-Orange) R1 Blue-Light Green center_node->R1 Add R2 Orange-Brown center_node->R2 Add R3 Dark Purple center_node->R3 Add R4 Orange center_node->R4 Dissolve in solvent solvent result result A Conc. H₂SO₄ A->center_node B Conc. HCl B->center_node C Conc. NaOH C->center_node D Ethanol D->center_node

Caption: Colorimetric behavior of this compound.

References

Solubility of Acid Red 151 in water and organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 151 (C.I. 26900; CAS No. 6406-56-0), an azo dye. The document details its solubility in aqueous and organic media, presents experimental protocols for solubility determination, and illustrates relevant chemical and procedural workflows.

Introduction to this compound

This compound is a dark red, powdered diazo dye.[1][2] Its chemical formula is C₂₂H₁₅N₄NaO₄S, with a molecular weight of 454.43 g/mol .[1][2] The dye is utilized in the dyeing of polyamide, silk, and wool fabrics, as well as for coloring polyamide plastics and leather.[1][3] Understanding its solubility is critical for optimizing these applications, ensuring stable formulations, and for toxicological and environmental studies.

Solubility Profile of this compound

The solubility of this compound varies significantly between water and different organic solvents. The presence of a sulfonate functional group in its structure contributes to its water solubility.[4]

The available data on the solubility of this compound is primarily qualitative. There is some discrepancy in the reported quantitative data for water, which may be attributable to differences in experimental conditions such as temperature and purity of the dye.

SolventQuantitative SolubilityQualitative DescriptionSolution AppearanceCitations
Water 20 g/LSolubleCloudy brown-orange / Turbid brown-orange[5][6][7]
10 mg/L (at 25°C)Soluble-[8]
Ethanol Not specifiedSolubleOrange / Orange-red[2][5][6]
Ethylene Glycol Ether Not specifiedSolubleNot specified[5][6]
Other Organic Solvents Not specifiedInsoluble-[1][2][3][5][6][9]

Note: The term "soluble fiber element" is also mentioned in some sources as a medium in which this compound is soluble.[1][3]

The appearance and potentially the solubility of this compound in aqueous solutions are sensitive to pH:

  • Adding concentrated hydrochloric acid to the aqueous solution results in an orange-brown color.[5][6]

  • Adding concentrated sodium hydroxide solution yields a dark purple color.[5][6]

  • In concentrated sulfuric acid, the dye appears bluish-green, which turns to a weak brown-orange upon dilution.[1][3][5][6]

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reproducible solubility data. The following protocols are adapted from general chemical analysis and specific dye solubility testing guidelines.

This protocol provides a straightforward method to classify the solubility of this compound in various solvents.

  • Preparation : Place approximately 25 mg of this compound powder into a small test tube.

  • Solvent Addition : Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone) to the test tube in small portions.

  • Agitation : After each addition, shake the test tube vigorously for 30-60 seconds.

  • Observation : Visually inspect the mixture. The substance is considered "soluble" if no solid particles remain and the solution is clear or uniformly colored. If the solid remains, the substance is "insoluble" or "sparingly soluble."

  • Classification : This test can be used as a preliminary step for a more detailed quantitative analysis or for classification into solubility groups.[10]

The Flask Method is a standard approach for determining the water solubility of substances.[11]

  • Preliminary Test : Conduct a preliminary test to estimate the approximate solubility and the time required to reach equilibrium.[11]

  • Apparatus :

    • Constant temperature bath (e.g., 25 °C ± 0.5 °C).

    • Flasks of sufficient size with stoppers.

    • Magnetic stirrer or shaker.

    • Centrifuge with temperature control.

    • Analytical instrument for concentration measurement, such as a UV-Vis spectrophotometer.[11]

  • Procedure : a. Add an excess amount of this compound to a known volume of deionized water in a flask.[11] b. Agitate the flask in the constant temperature bath for a sufficient time to reach equilibrium (typically 24-48 hours).[11] c. After reaching equilibrium, cease agitation and allow the mixture to stand for several hours to let the excess solid settle.[11] d. Centrifuge the saturated solution at a controlled temperature to separate all undissolved solids.[11] e. Carefully withdraw a sample of the clear supernatant.[11] f. Determine the concentration of this compound in the sample using a pre-calibrated UV-Vis spectrophotometer at the dye's λ_max. g. Perform the experiment in triplicate to ensure accuracy.[11]

  • Data Reporting : Report the solubility in g/L or mg/mL at the specified temperature.[11]

Visualizations: Workflows and Synthesis

The following diagrams illustrate key processes related to this compound.

G Synthesis Pathway of this compound cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Azo Coupling A 4-((4-Aminophenyl)diazenyl) benzenesulfonic acid B React with NaNO₂ and HCl at 0-5°C A->B C Diazonium Salt Intermediate B->C E Couple with Diazonium Salt C->E D Naphthalen-2-ol (β-Naphthol) D->E F This compound Product (C₂₂H₁₅N₄NaO₄S) E->F

Caption: Synthesis Pathway of this compound.

G Experimental Workflow for Quantitative Solubility Determination cluster_prep Sample & Solvent Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Obtain This compound Sample prep_dye Weigh excess This compound start->prep_dye prep_solvent Measure known volume of solvent (e.g., Water) start->prep_solvent mix Combine dye and solvent in a sealed flask prep_dye->mix prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-48h) mix->agitate settle Allow undissolved solid to settle agitate->settle centrifuge Centrifuge to separate solid from supernatant settle->centrifuge sample Withdraw clear supernatant sample centrifuge->sample measure Measure concentration (e.g., UV-Vis Spectroscopy) sample->measure end End: Report Solubility (g/L) measure->end

Caption: Experimental Workflow for Quantitative Solubility.

G Logical Flow for Solubility-Based Classification compound Test Compound (e.g., this compound) water Water compound->water Soluble? ether Diethyl Ether water->ether Yes naoh 5% NaOH water->naoh No hcl 5% HCl ether->hcl No neutral Neutral Polar ether->neutral Yes nahco3 5% NaHCO₃ naoh->nahco3 Soluble? (Acidic) naoh->hcl Insoluble s_a Strong Acid nahco3->s_a Soluble s_w Weak Acid nahco3->s_w Insoluble h2so4 Conc. H₂SO₄ hcl->h2so4 Insoluble base Base hcl->base Soluble? (Basic) nonpolar Inert/Nonpolar h2so4->nonpolar Insoluble

Caption: Logical Flow for Solubility-Based Classification.

References

Mechanism of action for Acid Red 151 as a dye.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action for C.I. Acid Red 151

Introduction

C.I. This compound is a synthetic dye belonging to the double azo class of acid dyes.[1] It is widely utilized in the textile, leather, and paper industries for imparting a vibrant red hue to various substrates.[2] Acid dyes are characterized by their water solubility and application from an acidic dyebath. They are particularly effective for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon, due to their ability to form strong intermolecular bonds with these materials.[3]

This technical guide provides a comprehensive overview of the core mechanism of action for this compound, detailing its chemical properties, the physicochemical principles governing its interaction with fibers, and the key experimental protocols used to characterize its performance.

Chemical and Physical Properties

This compound is the sodium salt of a sulfonated diazo compound.[1] Its key identifiers and physical properties are summarized below.

PropertyValueReference(s)
C.I. Name This compound, 26900[1][2]
CAS Number 6406-56-0[1][4]
Chemical Class Double Azo[1][2]
Molecular Formula C₂₂H₁₅N₄NaO₄S[1]
Molecular Weight 454.43 g/mol [1]
Physical Appearance Dark red powder[1][2]
Solubility Soluble in water, yielding a cloudy brown-orange solution. Soluble in ethanol (orange).[1][2]
Manufacturing Process Produced by the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and coupling with 2-Naphthol.[1]

Core Mechanism of Action: Dye-Fiber Interaction

The efficacy of this compound as a dye stems from its ability to form stable bonds with the polymer chains of protein and polyamide fibers. This interaction is governed by a combination of electrostatic forces, hydrogen bonds, and van der Waals forces, and is highly dependent on the pH of the dyebath.

Role of pH and Fiber Protonation

Protein fibers (e.g., wool, silk) and polyamide fibers (e.g., nylon) are characterized by the presence of amino end groups (-NH₂). In an acidic dyebath (typically pH 2.5-6), these basic groups become protonated, creating cationic sites (-NH₃⁺) on the fiber backbone.[5][6]

Dye Anion Formation and Ionic Bonding

This compound possesses a sulfonic acid group (-SO₃H), which ionizes in water to form a large, negatively charged dye anion (-SO₃⁻).[3] The primary mechanism of fixation is the strong electrostatic attraction, or ionic bond, formed between the anionic sulfonate group of the dye and the cationic amine sites on the fiber.[3] This process is illustrated in the diagram below.

Workflow Experimental Workflow: Dyeing & Performance Analysis cluster_exhaust Exhaustion Analysis prep 1. Preparation sub_scour Scour Substrate (Nylon/Wool) prep->sub_scour sub_dyebath Prepare Dyebath (Dye, Water, Acid, Auxiliaries) prep->sub_dyebath sub_calib Prepare Standards & Create UV-Vis Calibration Curve prep->sub_calib dyeing 2. Dyeing Process sub_immerse Immerse Substrate (T=40°C) dyeing->sub_immerse analysis 3. Analysis sub_exhaust Measure Dyebath Absorbance (Initial & Final) analysis->sub_exhaust sub_wash Perform Wash Fastness Test (ISO 105-C06) analysis->sub_wash sub_crock Perform Rubbing Fastness Test (AATCC 8) analysis->sub_crock sub_light Perform Light Fastness Test analysis->sub_light eval 4. Evaluation sub_grey Assess Fading & Staining (Grey Scales) eval->sub_grey sub_scour->dyeing sub_dyebath->dyeing sub_dyebath->sub_exhaust sub_calc Calculate % Exhaustion sub_calib->sub_calc sub_heat Ramp Temperature (to 90-98°C) sub_immerse->sub_heat sub_hold Hold Temperature (30-60 min) sub_heat->sub_hold sub_cool Cool, Rinse & Dry sub_hold->sub_cool sub_hold->sub_exhaust sub_cool->analysis sub_exhaust->sub_calc sub_wash->eval sub_crock->eval sub_light->eval

References

Acid Red 151: A Technical Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, a diazo anionic dye, is recognized for its vibrant red hue and its primary application in the textile and leather industries for dyeing materials such as polyamide, silk, and wool.[1][2] Beyond its industrial utility, this compound has garnered attention within the scientific community as a subject of toxicological and environmental remediation research. While not a conventional histological stain, its properties as an acid dye suggest potential applications in biological staining, analogous to more commonly used dyes like Eosin and Acid Fuchsin. This technical guide provides a comprehensive overview of the key research applications of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of workflows and pathways.

Toxicological Research and Environmental Remediation

A significant body of research on this compound is centered on its environmental impact and removal from industrial wastewater. These studies are crucial for assessing its potential toxicity and developing effective remediation strategies.

Adsorption Studies for Dye Removal

One of the primary methods investigated for the removal of this compound from aqueous solutions is adsorption. Research has explored the use of various bio-adsorbents, such as iron-impregnated heat-treated eggshells, to sequester the dye.[3]

Experimental Protocol: Batch Adsorption of this compound

This protocol outlines a typical batch adsorption experiment to evaluate the efficacy of an adsorbent for this compound removal.[3]

  • Preparation of Adsorbent:

    • Wash the selected bio-adsorbent (e.g., eggshells) with deionized water to remove impurities.

    • Dry the adsorbent in an oven at a specified temperature (e.g., 105°C) for 24 hours.

    • Grind and sieve the adsorbent to obtain a uniform particle size.

    • For modification, impregnate the adsorbent with a metal salt solution (e.g., FeCl₃), followed by heat treatment (pyrolysis).[3]

  • Batch Adsorption Experiments:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L).

    • In a series of flasks, add a fixed amount of adsorbent (e.g., 2 g/L) to a known volume of this compound solution of varying initial concentrations (e.g., 20-100 mg/L).[3]

    • Adjust the pH of the solutions to the desired value (e.g., pH 3) using HCl or NaOH.[3]

    • Agitate the flasks on a shaker at a constant speed and temperature for a predetermined time to reach equilibrium (e.g., 15 minutes).[3]

  • Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

    • Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

    • Calculate the dye removal efficiency and the adsorption capacity of the adsorbent.

Quantitative Data: Adsorption of this compound

AdsorbentInitial Dye Concentration (mg/L)Adsorbent Dose (g/L)Optimum pHEquilibrium Time (min)Maximum Removal Efficiency (%)Maximum Adsorption Capacity (mg/g)Reference
Iron-impregnated heat-treated eggshell (Fe-HTES)20-100231598.950[3]
Heat-treated eggshell (HTES)20-100231588Not Reported[3]
Raw eggshell (RES)20-100231578Not Reported[3]

Workflow for this compound Adsorption Study

cluster_prep Adsorbent Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis A Raw Material (e.g., Eggshells) B Washing & Drying A->B C Grinding & Sieving B->C D Chemical Modification (e.g., Iron Impregnation) C->D E Heat Treatment (Pyrolysis) D->E G Mix Adsorbent and Dye Solution E->G F Prepare this compound Stock Solution F->G H Adjust pH G->H I Agitate to Equilibrium H->I J Separate Adsorbent I->J K Measure Final Dye Concentration (UV-Vis) J->K L Calculate Removal Efficiency & Capacity K->L

Caption: Workflow for a typical batch adsorption study of this compound.

Ozonation for Dye Degradation

Advanced oxidation processes (AOPs), such as ozonation, are another area of research for the degradation of this compound. These studies investigate the kinetics and mechanisms of dye decomposition.[4][5]

Experimental Protocol: Ozonation of this compound

This protocol describes a general procedure for studying the degradation of this compound by ozonation in a batch reactor.[5]

  • Experimental Setup:

    • Use a batch reactor equipped with a gas diffuser for ozone, a magnetic stirrer, and ports for sampling.

    • Generate ozone from an ozone generator and feed it into the reactor at a constant flow rate.

  • Degradation Experiment:

    • Fill the reactor with a known volume of this compound solution of a specific initial concentration (e.g., 20 mg/L).[5]

    • Adjust the initial pH of the solution to the desired value (e.g., 2.5–10).[5]

    • Introduce ozone gas into the solution and start the stirrer.

    • Collect samples at different time intervals.

  • Analysis:

    • Immediately quench the reaction in the collected samples (e.g., by adding sodium thiosulfate) to stop further degradation.

    • Measure the concentration of this compound in each sample using a UV-Vis spectrophotometer.

    • Analyze other parameters such as Chemical Oxygen Demand (COD) to assess the extent of mineralization.

Quantitative Data: Ozonation of this compound

Initial Dye Concentration (mg/L)pH RangeInitiator (Fe²⁺) (mg/L)Scavenger (CO₃²⁻) (mg/L)Key FindingReference
202.5–100.8–5010–500The dominant degradation mechanism is direct oxidation by ozone molecules.[5]

Logical Diagram of Ozonation Mechanisms

cluster_direct Direct Oxidation cluster_indirect Indirect Oxidation O3 Ozone (O₃) AR151 This compound O3->AR151 Dominant Pathway H2O H₂O O3->H2O Decomposition Degradation Degradation Products AR151->Degradation OH Hydroxyl Radicals (•OH) OH->AR151 Non-dominant Pathway H2O->OH

Caption: Simplified reaction pathways for the ozonation of this compound.

Application as a Biological Stain

While not a standard histological stain, this compound's properties as an anionic dye allow it to be used for staining cationic (positively charged) tissue components such as cytoplasm, muscle, and collagen.[6] Its application would be similar to that of other red acid dyes in trichrome staining methods.

Proposed Experimental Protocol: Trichrome Staining with this compound

This hypothetical protocol is adapted from established trichrome staining methods, substituting this compound as the plasma stain.[6]

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene.

    • Rehydrate through a graded series of ethanol to distilled water.

  • Mordanting (Optional):

    • For formalin-fixed tissues, mordant in Bouin's solution to enhance staining quality.[6]

    • Rinse thoroughly with running tap water until the yellow color is removed.

  • Nuclear Staining:

    • Stain nuclei with Weigert's iron hematoxylin.[6]

    • Rinse in running tap water.

  • Plasma Staining:

    • Prepare a 1% (w/v) aqueous solution of this compound.

    • Stain the tissue sections in the this compound solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation and Counterstaining:

    • Differentiate in a phosphomolybdic/phosphotungstic acid solution.[6]

    • Without rinsing, counterstain with a contrasting dye such as Aniline Blue or Light Green to stain collagen.[6]

  • Dehydration and Mounting:

    • Rinse briefly in 1% aqueous acetic acid.

    • Dehydrate rapidly through graded alcohols.

    • Clear in xylene and mount with a permanent mounting medium.

Expected Staining Results

Tissue ComponentExpected Color
NucleiBlack/Blue-Black
Cytoplasm, Muscle, KeratinRed
CollagenBlue/Green (depending on counterstain)

Workflow for a Proposed Trichrome Staining using this compound

A Deparaffinize & Rehydrate Tissue Section B Mordant in Bouin's Solution (Optional) A->B C Nuclear Staining (Weigert's Hematoxylin) B->C D Plasma Staining (this compound) C->D E Differentiation (Phosphomolybdic/ Phosphotungstic Acid) D->E F Collagen Staining (Aniline Blue/Light Green) E->F G Dehydrate & Clear F->G H Mount G->H

Caption: A generalized workflow for a trichrome staining protocol using this compound.

Conclusion

This compound is a versatile chemical with established industrial uses and emerging applications in scientific research. Its primary research focus lies in the fields of environmental science and toxicology, where it serves as a model compound for studying dye pollution and remediation technologies like adsorption and advanced oxidation processes. While its use as a biological stain is not widespread, its chemical properties suggest it is a viable candidate for techniques such as trichrome staining, offering a potential alternative to more common acid dyes. The protocols and data presented in this guide provide a foundation for researchers and professionals to explore and expand upon the scientific applications of this compound.

References

The Genesis of Synthetic Color: A Technical Guide to the Historical Development and Discovery of Azo Dyes, Featuring Acid Red 151

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development of azo dyes, a pivotal class of synthetic colorants, with a specific focus on the diazo dye, Acid Red 151. This document details the key scientific breakthroughs that led to the creation of azo dyes, their chemical principles, and the synthesis of this compound. Furthermore, it presents relevant quantitative data, experimental protocols, and metabolic pathways of critical interest to professionals in drug development and life sciences.

Historical Development: From Aniline to Azo Dyes

The journey of synthetic dyes began in the mid-19th century, marking a significant shift from natural to man-made colorants. The first major breakthrough came in 1856 when William Henry Perkin, a student at the Royal College of Chemistry in London, accidentally synthesized the first aniline dye, mauveine, while attempting to produce quinine.[1][2] This discovery of "Perkin's mauve" from coal tar, a readily available industrial byproduct, ignited a revolution in the world of color and laid the groundwork for the synthetic dye industry.[1][3]

Shortly after, in 1858, the German chemist Johann Peter Griess made a monumental contribution by discovering the diazotization reaction.[4][5] This reaction, involving the treatment of an aromatic amine with nitrous acid to form a diazonium salt, became the cornerstone of azo dye chemistry.[5] Griess's work allowed for the systematic synthesis of a vast array of new dyes. The first azo dye, Bismarck brown, was prepared by Carl Alexander Martius in 1863.[4] Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore and are responsible for the dye's color.[6] The ease of their synthesis and the ability to produce a wide spectrum of brilliant colors quickly established azo dyes as the largest and most important class of synthetic dyes.[4][6]

This compound: A Case Study in Azo Dye Chemistry

This compound (C.I. 26900) is a prominent member of the diazo class of acid dyes, valued for its bright red hue and good fastness properties on protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[7][8]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below.

Property Value Reference
C.I. NameThis compound[8]
C.I. Number26900[8]
CAS Number6406-56-0[8]
Molecular FormulaC₂₂H₁₅N₄NaO₄S[8]
Molecular Weight454.43 g/mol [8]
AppearanceDark red powder[8]

Table 1: General Properties of this compound.

Solvent Solubility Reference
WaterSoluble (yields a cloudy brown-light orange solution)[8]
EthanolSoluble (orange)[8]
Other Organic SolventsInsoluble[8]

Table 2: Solubility Characteristics of this compound.

Fastness Test ISO Standard Rating AATCC Standard Rating Reference
Light Fastness46[8]
Soaping (Fading)43[8]
Soaping (Staining)3-43[8]
Perspiration (Fading)42-3[8]
Perspiration (Staining)3-43[8]
Seawater (Fading)4-[8]
Seawater (Staining)3-4-[8]

Table 3: Fastness Properties of this compound.

Spectroscopic Data Value Reference
UV-Vis
λmax510 nm[9]
IR Spectrum See Figure 1
¹H NMR Spectrum See Figure 2

Table 4: Spectroscopic Data for this compound.

(Note: Specific IR and NMR spectra are not provided here but are referenced in the original sources.)

Experimental Protocols: Synthesis of this compound

The conventional synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.[8] An improved, non-gelling method is detailed in U.S. Patent 4,248,777, which is adapted below.[7]

Materials and Reagents
  • Sodium salt of aminoazobenzene monosulfonic acid

  • Phosphoric acid (85%)

  • Sodium nitrite

  • 2-Naphthol

  • Sodium hydroxide

  • Ice

Step-by-Step Procedure

Step 1: Diazotization of the Amine

  • Prepare a slurry of the sodium salt of aminoazobenzene monosulfonic acid in aqueous phosphoric acid.

  • Cool the slurry to approximately 3°C in an ice bath.

  • Slowly add a pre-dissolved solution of sodium nitrite to the cold slurry.

  • Stir the reaction mixture at a temperature of -10°C for several hours to ensure complete diazotization. The resulting product is the diazonium salt.

Step 2: Azo Coupling

  • In a separate vessel, dissolve 2-naphthol in a cold aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to around 4°C in an ice bath.

  • Slowly add the previously prepared diazonium salt slurry to the cold 2-naphthol solution with continuous stirring.

  • Maintain a cold temperature and alkaline pH to facilitate the coupling reaction.

  • The this compound dye will precipitate from the solution.

  • Isolate the dye by filtration and wash with water.

  • Dry the final product.

Relevance for Drug Development Professionals: Metabolic Pathways

For drug development professionals, understanding the metabolic fate of azo compounds is crucial, as their biotransformation can lead to the formation of potentially toxic or biologically active aromatic amines. The primary mechanism for the metabolism of azo dyes in the body is the reductive cleavage of the azo bond, a reaction catalyzed by enzymes known as azoreductases.[10] These enzymes are found in the liver and, more significantly, in the microflora of the human gut.[10]

The azoreductase-mediated reaction is a two-electron transfer process that utilizes cofactors such as NADH or NADPH as electron donors.[4] The overall reaction breaks the -N=N- bond, yielding two separate aromatic amine molecules.[10]

Mandatory Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Aminoazobenzene monosulfonic acid Diazonium_Salt Diazonium Salt (Intermediate) Amine->Diazonium_Salt H3PO4 Phosphoric Acid H3PO4->Diazonium_Salt NaNO2 Sodium Nitrite NaNO2->Diazonium_Salt Ice_bath1 Ice Bath (~3°C) Ice_bath1->Diazonium_Salt -10°C Stirring Acid_Red_151 This compound (Final Product) Diazonium_Salt->Acid_Red_151 Coupling Reaction Naphthol 2-Naphthol Naphthol->Acid_Red_151 NaOH Sodium Hydroxide NaOH->Acid_Red_151 Ice_bath2 Ice Bath (~4°C) Ice_bath2->Acid_Red_151

Caption: Synthesis workflow for this compound.

Azoreductase_Pathway Azo_Dye Azo Dye (e.g., this compound) R-N=N-R' Azoreductase Azoreductase (Gut Microbiota / Liver) Azo_Dye->Azoreductase NAD NAD(P)+ Azoreductase->NAD Aromatic_Amine1 Aromatic Amine 1 (R-NH2) Azoreductase->Aromatic_Amine1 Reductive Cleavage Aromatic_Amine2 Aromatic Amine 2 (R'-NH2) Azoreductase->Aromatic_Amine2 Reductive Cleavage NADH NAD(P)H + H+ NADH->Azoreductase

Caption: Metabolic pathway of azo dye reduction.

References

Technical Guide: Spectral Properties of Acid Red 151 for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, a synthetic monoazo dye, is widely utilized in various industrial applications, particularly in the textile and leather industries, for its vibrant red coloration.[1] While broadly classified under "fluorescent dyes" in some chemical databases, a thorough investigation into its specific spectral properties reveals a significant lack of data to support its application in fluorescence microscopy. This technical guide provides a comprehensive summary of the known characteristics of this compound and highlights the critical data gaps for its potential use in advanced microscopic imaging.

Physicochemical Properties

This compound is a dark red powder with good solubility in water.[1][2] Its chemical structure and other fundamental properties are summarized in the table below.

Spectral Properties

The most critical data for any dye intended for microscopy are its spectral characteristics. While information on the absorbance of this compound is available, there is a notable absence of data regarding its fluorescence emission, a prerequisite for fluorescence microscopy.

Table 1: Summary of Quantitative Data for this compound

PropertyValueReferences
Chemical Formula C₂₂H₁₅N₄NaO₄S[1][3]
Molecular Weight 454.43 g/mol [1][3]
CAS Number 6406-56-0[1][3]
Absorbance Maximum (λmax) 510 nm[4]
Molar Absorptivity (ε) Data not available
Fluorescence Emission Maximum (λem) Data not available
Quantum Yield (Φ) Data not available
Stokes Shift Data not available

Note: The absence of data for molar absorptivity, fluorescence emission maximum, and quantum yield is a significant limitation for the application of this compound in quantitative and qualitative fluorescence microscopy.

Experimental Protocols

Due to the lack of evidence supporting the use of this compound as a fluorescent stain in microscopy, no specific, validated experimental protocols are available in the scientific literature. However, for researchers wishing to explore its potential, a generalized protocol for staining cells with azo dyes is provided below. This protocol is a standard starting point and would require extensive optimization and validation for this compound.

Generalized Protocol for Staining Cells with an Azo Dye:

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or ethanol). The concentration will need to be determined empirically.

  • Cell Culture and Fixation: Grow cells on a suitable substrate (e.g., glass coverslips). Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the fixed cells three times with Phosphate Buffered Saline (PBS).

  • Staining: Incubate the fixed cells with the this compound staining solution. Incubation time and dye concentration are critical parameters that need to be optimized.

  • Washing: Wash the stained cells extensively with PBS to remove unbound dye.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: If any fluorescence is observed, image the samples using a fluorescence microscope with an excitation source appropriate for the absorbance maximum (around 510 nm) and a suitable emission filter.

Mandatory Visualizations

To illustrate the typical workflow and the current state of knowledge for this compound in microscopy, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation Washing_1 Washing Fixation->Washing_1 Staining Staining Washing_1->Staining Washing_2 Washing Staining->Washing_2 Mounting Mounting Washing_2->Mounting Microscopy Microscopy Mounting->Microscopy Data Analysis Data Analysis Microscopy->Data Analysis

Caption: General experimental workflow for staining biological samples for microscopy.

Logical_Relationship cluster_known Known Properties cluster_unknown Data Gaps for Fluorescence Microscopy Acid_Red_151 This compound Physicochemical Physicochemical Data (Formula, MW, CAS) Acid_Red_151->Physicochemical Absorbance Absorbance Max (510 nm) Acid_Red_151->Absorbance Emission Fluorescence Emission Acid_Red_151->Emission Molar_Absorptivity Molar Absorptivity Acid_Red_151->Molar_Absorptivity Quantum_Yield Quantum Yield Acid_Red_151->Quantum_Yield Protocols Validated Staining Protocols Acid_Red_151->Protocols Conclusion Conclusion: Insufficient data for fluorescence microscopy applications. Emission->Conclusion Molar_Absorptivity->Conclusion Quantum_Yield->Conclusion Protocols->Conclusion

Caption: Logical flow of available data and identified knowledge gaps for this compound.

Conclusion

While this compound is a well-characterized dye for industrial purposes with a known absorbance maximum at 510 nm, there is a critical lack of publicly available data on its fluorescence properties. The absence of information on its emission spectrum, molar extinction coefficient, and quantum yield makes it impossible to assess its suitability as a fluorophore for microscopy. Researchers and professionals in drug development should exercise caution and consider this compound as unvalidated for fluorescence imaging applications until comprehensive photophysical characterization and specific staining protocols are established. For fluorescence microscopy needs, it is recommended to select from a wide range of commercially available and well-documented fluorescent probes with proven performance in biological imaging.

References

Methodological & Application

Application Notes: Acid Red 151 as a Novel Counterstain for Histological Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, a monoazo dye, presents a promising alternative as a cytoplasmic counterstain in routine histological and pathological examination of tissue sections. Traditionally employed in the textile and leather industries, its properties as an anionic dye allow it to effectively bind to cationic (acidophilic) components within the cytoplasm and extracellular matrix.[1] This document provides a detailed protocol for the use of this compound as a counterstain to hematoxylin, yielding a vibrant red coloration of cytoplasm, muscle, and collagen, in contrast to the blue-purple nuclei. The following protocols have been developed based on the general principles of acid dye staining in histology.

Principle of Staining

The mechanism of staining with this compound is primarily based on electrostatic interactions. In an acidic solution, the amino groups of proteins in the cytoplasm and connective tissues become protonated, acquiring a positive charge. This compound, being an anionic dye, carries a net negative charge and is therefore electrostatically attracted to these positively charged tissue components. The result is a vivid and stable red staining of these structures. The intensity of the staining can be modulated by altering the pH of the staining solution and the duration of the staining steps.

Data Presentation

For optimal and reproducible staining, the concentration of this compound and the duration of staining steps can be adjusted. The following table provides recommended starting parameters that can be optimized for specific tissue types and experimental needs.

ParameterRecommended RangePurpose
This compound Concentration 0.5% - 1.0% (w/v) in distilled waterStaining of cytoplasm and extracellular matrix.
Acetic Acid in Staining Solution 0.5% - 1.0% (v/v)To lower the pH of the staining solution and enhance the binding of the acid dye to tissue proteins.
Staining Time 2 - 5 minutesDuration for the dye to effectively bind to tissue components.
Differentiation Brief rinse in distilled water or 70% ethanolRemoval of excess, unbound dye to improve contrast.

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for staining paraffin-embedded tissue sections with this compound, preceded by a standard hematoxylin nuclear stain.

Reagents
  • This compound Staining Solution (1% aqueous)

    • This compound (C.I. 26900): 1 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 1 ml

    • Preparation: Dissolve the this compound powder in distilled water with the aid of a magnetic stirrer. Once fully dissolved, add the glacial acetic acid and mix thoroughly. Filter the solution before use.

  • Harris Hematoxylin Solution (or other standard hematoxylin formulation)

  • Acid Alcohol (1% HCl in 70% Ethanol)

    • Hydrochloric Acid (concentrated): 1 ml

    • 70% Ethanol: 99 ml

  • Bluing Reagent (e.g., Scott's Tap Water Substitute or 0.2% Ammonia Water)

  • Graded Alcohols (100%, 95%, 70%)

  • Xylene (or a xylene substitute)

  • Resinous Mounting Medium

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in running tap water for 5 minutes.

  • Nuclear Staining:

    • Immerse slides in Harris Hematoxylin solution for 3-5 minutes.

    • Rinse in running tap water for 1-5 minutes.

    • Differentiate by dipping slides in 1% Acid Alcohol for 1-5 seconds until the cytoplasm is destained.

    • Rinse in running tap water for 1-5 minutes.

    • Blue the sections by immersing in a bluing reagent for 30-60 seconds.

    • Wash in running tap water for 5 minutes.

  • This compound Counterstaining:

    • Immerse slides in the 1% this compound staining solution for 2-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through two changes of 95% ethanol for 1-2 minutes each.

    • Transfer to two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a resinous mounting medium.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Hematoxylin Nuclear Staining (Hematoxylin) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing Differentiation->Bluing AcidRed Counterstaining (this compound) Bluing->AcidRed Dehydration_Post Dehydration (Graded Alcohols) AcidRed->Dehydration_Post Clearing Clearing (Xylene) Dehydration_Post->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for this compound staining of paraffin-embedded sections.

Signaling Pathway of Staining

G cluster_tissue Tissue Components cluster_dyes Staining Reagents Cytoplasm Cytoplasmic Proteins (e.g., muscle, collagen) Interaction1 Electrostatic Attraction Cytoplasm->Interaction1 Nucleus Nuclear Chromatin (DNA, proteins) Interaction2 Electrostatic Attraction Nucleus->Interaction2 AcidRed This compound (Anionic, Negative Charge) AcidRed->Interaction1 Hematoxylin Hematoxylin-Alum Complex (Cationic, Positive Charge) Hematoxylin->Interaction2 Stained_Cytoplasm Interaction1->Stained_Cytoplasm Red Staining Stained_Nucleus Interaction2->Stained_Nucleus Blue/Purple Staining

Caption: Electrostatic interactions in dual staining.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or Pale Red Staining 1. Staining time too short.2. pH of this compound solution is too high.3. Depleted or old staining solution.1. Increase the incubation time in the this compound solution.2. Ensure the pH is acidic by adding the appropriate amount of acetic acid.3. Prepare a fresh staining solution.
Overstaining with Red 1. Staining time too long.2. Insufficient rinsing after staining.1. Decrease the incubation time in the this compound solution.2. Ensure adequate rinsing to remove excess dye. A brief dip in 70% ethanol can also help differentiate.
Weak Nuclear Staining 1. Insufficient time in hematoxylin.2. Over-differentiation in acid alcohol.1. Increase the staining time in hematoxylin.2. Reduce the number of dips or time in the acid alcohol solution.
Precipitate on Sections Unfiltered staining solution.Always filter the this compound and hematoxylin solutions before use.

References

Application Notes and Protocols for Collagen Staining in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate visualization and quantification of collagen are crucial in various fields of research, including fibrosis, tissue engineering, and drug development. Histological staining is a fundamental technique for assessing collagen deposition and organization within tissue samples. While various dyes can be used, Picro-Sirius Red (using Sirius Red F3B, also known as Direct Red 80) has become the gold standard for specific and sensitive collagen quantification. Ponceau S has also been noted as a substitute for acid fuchsin in some collagen staining methods. This document provides detailed application notes and protocols for collagen staining, focusing on the well-established Picro-Sirius Red method.

Principle of the Assay

The Picro-Sirius Red method relies on the specific binding of the elongated, anionic molecules of Sirius Red dye to the helical structure of fibrillar collagens (types I through V) under acidic conditions provided by picric acid. This interaction enhances the natural birefringence of collagen fibers, allowing for their visualization and quantification, especially under polarized light. Thicker collagen fibers typically appear yellow or orange, while thinner fibers appear green. Non-collagenous proteins show minimal binding to the dye.

I. Comparative Analysis of Common Collagen Staining Methods

For researchers, selecting the optimal staining method is critical for obtaining accurate and reproducible data. The following table summarizes the key characteristics of common collagen staining methods.

Staining MethodPrincipleAdvantagesLimitations
Picro-Sirius Red (PSR) Sirius Red dye in a picric acid solution binds specifically to collagen fibers.High specificity and sensitivity for collagen. Allows for quantification of collagen organization with polarized light. Cost-effective.[1]Requires a polarizing microscope for optimal quantitative analysis.[1]
Masson's Trichrome Uses three dyes to differentiate collagen from muscle and cytoplasm.Provides good architectural context by staining collagen blue, muscle red, and nuclei black.[2]Less specific for collagen compared to PSR. Staining can be inconsistent. Not ideal for detailed quantitative analysis.[1]
Van Gieson's Stain A mixture of picric acid and acid fuchsin stains collagen red/pink and other tissues yellow.Simple and rapid staining procedure.[1]Less specific than PSR and not as suitable for detailed quantitative analysis.[1]
Ponceau S Can be used as a substitute for acid fuchsin in Van Gieson's method.[3]Fades less than acid fuchsin.[3]Does not demonstrate fine collagen fibers as well as acid fuchsin.[3]

II. Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Collagen in Paraffin-Embedded Tissue Sections

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents:

  • Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80, C.I. 35780) in a saturated aqueous solution of picric acid.

  • Weigert's Iron Hematoxylin (optional, for nuclear counterstaining).

  • 0.5% Acetic Acid Solution.

  • Graded ethanol series (e.g., 70%, 95%, 100%).

  • Xylene.

  • Resinous mounting medium.

  • Microscope slides with deparaffinized and rehydrated FFPE tissue sections.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water for 5 minutes.

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes.

    • Rinse in running tap water for 10 minutes.

  • Picro-Sirius Red Staining:

    • Stain in Picro-Sirius Red solution for 60 minutes. This allows for near-equilibrium staining.[4]

  • Washing:

    • Wash in two changes of 0.5% acetic acid solution.[4]

  • Dehydration:

    • Dehydrate rapidly through three changes of 100% ethanol.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a resinous mounting medium.

Expected Results:

  • Under bright-field microscopy, collagen fibers will appear red on a pale yellow background.

  • Under polarized light microscopy, collagen fibers will exhibit birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green against a dark background.[5]

Protocol 2: Quantification of Soluble Collagen in Cell Culture Medium

This protocol allows for the quantification of newly synthesized, soluble collagen secreted into the cell culture medium.

Materials and Reagents:

  • Cell culture supernatant.

  • Sirius Red Precipitation Solution: 0.1% (w/v) Sirius Red in 3% acetic acid.

  • Washing Solution: 0.1 M HCl.

  • Elution Buffer: 0.1 M NaOH.

  • Microcentrifuge tubes (1.5 mL).

  • Microplate reader.

Procedure:

  • Sample Collection: Collect cell culture medium and centrifuge to remove any cells or debris.[6]

  • Precipitation: In a microcentrifuge tube, mix 500 µL of the cell culture supernatant with 100 µL of Sirius Red Precipitation Solution.[6]

  • Incubation: Incubate for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.[6]

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.[6]

  • Washing: Carefully aspirate the supernatant and wash the pellet with 500 µL of the washing solution. Repeat the centrifugation and washing step.[6]

  • Dye Elution: Resuspend the pellet in 200 µL of Elution Buffer.[6]

  • Quantification: Transfer 100 µL of the eluate to a 96-well plate and measure the optical density (OD) at 540-570 nm.[6]

  • Standard Curve: Prepare a standard curve using known concentrations of purified collagen to determine the absolute amount of collagen in the samples.[6]

III. Visualization of Workflows and Pathways

Experimental Workflow for Picro-Sirius Red Staining

G A Deparaffinization & Rehydration of Tissue Section B Optional: Nuclear Counterstain (Weigert's Hematoxylin) A->B C Picro-Sirius Red Staining (60 minutes) B->C D Washing (0.5% Acetic Acid) C->D E Dehydration (100% Ethanol) D->E F Clearing & Mounting (Xylene & Resinous Medium) E->F G Microscopic Analysis (Bright-field & Polarized Light) F->G

Caption: Workflow for Picro-Sirius Red staining of tissue sections.

TGF-β Signaling Pathway in Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) pathway is a key regulator of collagen synthesis and plays a significant role in fibrosis. Understanding this pathway is crucial for interpreting collagen staining results in pathological contexts.

G TGFB TGF-β Receptor TGF-β Receptor Complex TGFB->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Smad4 Smad4 Complex Formation Smad->Smad4 Nucleus Nuclear Translocation Smad4->Nucleus Gene Gene Transcription (e.g., COL1A1, COL1A2) Nucleus->Gene Collagen Increased Collagen Synthesis Gene->Collagen

Caption: Simplified TGF-β signaling pathway leading to collagen synthesis.

Picro-Sirius Red staining is a robust and specific method for the visualization and quantification of collagen in tissue sections. When combined with polarized light microscopy, it provides valuable information on the organization and density of collagen fibers. The provided protocols offer a standardized approach for researchers in various disciplines to accurately assess collagen deposition, which is critical for advancing our understanding of tissue remodeling in health and disease.

References

Preparation of Acid Red 151 Stock Solution for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, also known as C.I. This compound, is a diazo dye with applications in various industrial processes, including the dyeing of textiles like wool, silk, and nylon, as well as leather and paper.[1][2][3] In a laboratory setting, it can be utilized as a staining agent and a model compound in bioremediation and wastewater treatment studies.[4] Proper preparation of a stock solution is the first critical step for its effective and reproducible use in research and development. This document provides detailed application notes and a protocol for the preparation of an this compound stock solution for general laboratory applications.

Physicochemical Properties and Safety Data

This compound is a dark red powder.[1][5] It is soluble in water, presenting as a cloudy brown-orange solution, and is also soluble in ethanol and ethylene glycol ether.[5][6] The color of the aqueous solution is pH-sensitive: it turns orange-brown with the addition of concentrated hydrochloric acid and dark purple with concentrated sodium hydroxide.[1][6]

Safety Precautions:

This compound should be handled with appropriate laboratory safety measures. It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[7] It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the powder and its solutions.[7] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueReference
Chemical Formula C₂₂H₁₅N₄NaO₄S[1][6]
Molecular Weight 454.43 g/mol [1]
CAS Number 6406-56-0[1]
Appearance Dark red powder[1][5]
Water Solubility 10 mg/L at 25°C[6][8]
Color in Aqueous Solution Cloudy brown-orange[1][6]

Experimental Protocol: Preparation of a 1% (w/v) this compound Stock Solution

This protocol details the preparation of a 1% (w/v) stock solution of this compound, which can be further diluted for various experimental needs.

Materials:

  • This compound powder (C.I. 26900)

  • Distilled or deionized water

  • 50 mL volumetric flask

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Magnetic stirrer and stir bar

  • Beaker

  • Wash bottle with distilled or deionized water

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Set up the magnetic stirrer in a chemical fume hood.

  • Weighing: Carefully weigh 0.5 g of this compound powder onto a weighing paper or boat using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound powder into a beaker containing approximately 30-40 mL of distilled or deionized water.

    • Use a wash bottle to rinse any remaining powder from the weighing paper/boat into the beaker to ensure a complete transfer.

    • Place the magnetic stir bar into the beaker and set it on the magnetic stirrer.

    • Stir the solution until the this compound powder is completely dissolved. Gentle heating may be applied to aid dissolution, but avoid boiling.

  • Final Volume Adjustment:

    • Once the dye is fully dissolved, carefully transfer the solution into a 50 mL volumetric flask.

    • Rinse the beaker with a small amount of distilled or deionized water and add the rinsing to the volumetric flask. Repeat this step 2-3 times to ensure all the dye solution is transferred.

    • Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the 50 mL mark.

  • Mixing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the prepared 1% (w/v) this compound stock solution to a clearly labeled, airtight, and light-resistant container.

    • Store the solution at room temperature in a dark place. Stability of the solution should be monitored over time, and it is recommended to prepare fresh solutions for critical applications.

Diagrams

experimental_workflow cluster_stock Stock Solution Preparation (1% w/v) cluster_working Working Solution Preparation (Example: 20 mg/L) weigh 1. Weigh 0.5 g of This compound Powder dissolve 2. Dissolve in ~40 mL of Distilled Water weigh->dissolve transfer 3. Transfer to 50 mL Volumetric Flask dissolve->transfer adjust 4. Adjust Volume to 50 mL with Distilled Water transfer->adjust mix 5. Mix Thoroughly adjust->mix store 6. Store in a Labeled, Light-Resistant Bottle mix->store pipette 7. Pipette 0.2 mL of 1% Stock Solution store->pipette Dilution for Use dilute 8. Dilute in 99.8 mL of Appropriate Buffer/Solvent pipette->dilute final_mix 9. Mix for Homogeneous Working Solution dilute->final_mix

Caption: Workflow for preparing this compound stock and working solutions.

logical_relationship AR151 This compound Powder Stock 1% (w/v) Stock Solution AR151->Stock PPE Personal Protective Equipment (PPE) PPE->AR151 Handle with Solvent Distilled/Deionized Water Solvent->Stock Working Working Solution (e.g., for assays) Stock->Working Dilute Experiment Laboratory Application Working->Experiment

References

Application Notes and Protocols for Acid Red 151 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Acid Red 151, a diazo anionic dye, in textile dyeing research. This document includes detailed experimental protocols for dyeing various fabrics, its fastness properties, and its application in wastewater treatment studies, specifically focusing on photocatalytic degradation and adsorption.

Dyeing Applications

This compound is widely used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] It produces a vibrant red color and is applied from an acidic dyebath. The dye molecules form ionic bonds with the amino groups in the protein and polyamide fibers, resulting in good color retention.[3]

General Properties of this compound
PropertyDescription
C.I. NameThis compound
C.I. Number26900
CAS Number6406-56-0
Chemical ClassDiazo
Molecular FormulaC₂₂H₁₅N₄NaO₄S
Molecular Weight454.43 g/mol
AppearanceRed powder
SolubilitySoluble in water

Source:[2][4]

Colorfastness Properties of this compound
Fastness PropertyRating
Light Fastness6
Washing Fastness3

Source:[4][5]

Experimental Protocols for Textile Dyeing

Dyeing of Wool with this compound

This protocol outlines the procedure for dyeing wool yarn or fabric with this compound.

Materials:

  • Wool yarn or fabric

  • This compound dye

  • Acetic acid (or white vinegar)

  • Glauber's salt (Sodium sulfate) (optional, as a leveling agent)

  • Non-ionic wetting agent (e.g., Synthrapol)

  • Dyeing vessel (stainless steel or enamel pot)

  • Heating apparatus (hot plate or water bath)

  • Stirring rod

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Protocol:

  • Pre-treatment (Scouring):

    • Prepare a scouring bath with a non-ionic wetting agent (e.g., 1-2 g/L Synthrapol) and sodium carbonate (1 g/L).

    • Wash the wool material in this solution at 50-60°C for 30 minutes to remove impurities.

    • Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with water to achieve a liquor ratio of 30:1 to 40:1 (e.g., 30-40 mL of water for every 1 gram of wool).

    • Add a leveling agent like Glauber's salt (e.g., 10% on weight of fiber, o.w.f) to the dyebath to promote even dyeing.[6]

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • In a separate container, create a stock solution by dissolving the required amount of this compound powder (e.g., 1% o.w.f.) in a small amount of hot water.

    • Add the dye stock solution to the dyebath and stir well.

  • Dyeing Procedure:

    • Introduce the pre-wetted wool into the dyebath at approximately 40°C.

    • Gradually raise the temperature of the dyebath to 90-100°C (simmer) over 30-45 minutes.

    • Maintain this temperature for 45-60 minutes, stirring gently at regular intervals to ensure uniform dyeing.[7][8]

    • After the dyeing period, allow the dyebath to cool down slowly.

  • Post-treatment (Rinsing and Soaping):

    • Once cooled, remove the dyed wool from the dyebath.

    • Rinse the wool with warm water, followed by a cold water rinse until the water runs clear.

    • For improved wash fastness, a soaping treatment can be performed by washing the dyed material with a neutral soap solution (e.g., 1-2 g/L) at 50-60°C for 15-20 minutes.

    • Rinse again thoroughly with cold water.

    • Squeeze out excess water and air dry.

Dyeing_Workflow cluster_prep Pre-treatment cluster_dyeing Dyeing Process cluster_post Post-treatment Scouring Scouring (Non-ionic wetting agent + Na2CO3) Rinsing1 Rinsing Scouring->Rinsing1 DyeBath Dye Bath Preparation (this compound, Acetic Acid, Leveling Agent) Rinsing1->DyeBath Immersion Material Immersion (Start at 40°C) DyeBath->Immersion Heating Gradual Heating (to 90-100°C) Immersion->Heating Dyeing Dyeing (Hold for 45-60 min) Heating->Dyeing Cooling Slow Cooling Dyeing->Cooling Rinsing2 Rinsing (Warm and Cold) Cooling->Rinsing2 Soaping Soaping (Neutral Soap) Rinsing2->Soaping Rinsing3 Final Rinsing Soaping->Rinsing3 Drying Air Drying Rinsing3->Drying Photocatalysis_Pathway cluster_catalyst Semiconductor (e.g., TiO2) cluster_radicals Radical Generation cluster_degradation Dye Degradation Catalyst TiO2 e_cb e- (conduction band) h_vb h+ (valence band) O2 O2 e_cb->O2 H2O H2O h_vb->H2O OH_neg OH- h_vb->OH_neg O2_rad •O2- O2->O2_rad OH_rad •OH H2O->OH_rad OH_neg->OH_rad AR151 This compound O2_rad->AR151 OH_rad->AR151 Intermediates Degradation Intermediates AR151->Intermediates Oxidation Final_Products CO2 + H2O + Mineral Acids Intermediates->Final_Products Mineralization UV UV Light UV->Catalyst Adsorption_Process cluster_setup Experimental Setup cluster_process Adsorption cluster_analysis Analysis Solution This compound Solution (Known Concentration, pH, Volume) Mixing Agitation (Constant Temperature & Speed) Solution->Mixing Adsorbent Adsorbent Material (Known Mass) Adsorbent->Mixing Equilibrium Equilibrium Reached Mixing->Equilibrium Separation Separation (Filtration/Centrifugation) Equilibrium->Separation Measurement Concentration Measurement (Spectrophotometry) Separation->Measurement Modeling Kinetic & Isotherm Modeling Measurement->Modeling

References

Staining of Wool and Silk Fibers with Acid Red 151: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the staining of protein-based fibers, specifically wool and silk, using Acid Red 151. It includes comprehensive experimental procedures, quantitative data on colorfastness, and a visual representation of the experimental workflow and the underlying chemical interactions.

Introduction

This compound is an anionic dye belonging to the azo class of dyes. Its molecular structure contains sulfonic acid groups, which are instrumental in its binding to protein fibers such as wool and silk. The staining mechanism is primarily based on the formation of ionic bonds between the negatively charged sulfonate groups of the dye and the positively charged amino groups present in the amino acid residues of the fibers under acidic conditions. This interaction results in strong and vibrant coloration with good fastness properties, making this compound a suitable dye for various applications in textile science, histology, and materials research.

Data Presentation

The following tables summarize the key quantitative data regarding the colorfastness of this compound on wool and silk fibers, as determined by standardized ISO testing methods.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number26900
CAS Number6406-56-0
Molecular FormulaC₂₂H₁₅N₄NaO₄S
Molecular Weight454.43 g/mol
Chemical ClassDiazo
AppearanceDark Red Powder
SolubilitySoluble in water

Table 2: Colorfastness Ratings of this compound on Wool Fabric [1]

Fastness TestISO StandardRating (Grade 1-5)
Light FastnessISO 105-B024
Soaping Fastness (Fading)ISO 105-C062-3
Soaping Fastness (Staining)ISO 105-C062-3
Perspiration Fastness (Fading)ISO 105-E044
Perspiration Fastness (Staining)ISO 105-E043-4
Dry Rubbing FastnessISO 105-X124
Wet Rubbing FastnessISO 105-X124
Ironing Fastness (Fading)-4
Ironing Fastness (Staining)-4-5

Table 3: Colorfastness Ratings of this compound on Silk Fabric

Fastness TestISO StandardRating (Grade 1-5)
Light FastnessISO 105-B024
Soaping Fastness (Fading)ISO 105-C063
Soaping Fastness (Staining)ISO 105-C063
Perspiration Fastness (Fading)ISO 105-E044
Perspiration Fastness (Staining)ISO 105-E043-4
Dry Rubbing FastnessISO 105-X124
Wet Rubbing FastnessISO 105-X123

Note: The fastness properties of acid dyes on silk can vary based on the specific dyeing conditions and after-treatments employed.

Experimental Protocols

Materials and Equipment
  • This compound dye powder

  • Wool and silk fibers/fabric

  • Deionized water

  • Acetic acid or citric acid (for pH adjustment)

  • Sodium sulfate (Glauber's salt) as a leveling agent (optional)

  • Non-ionic detergent

  • Beakers and graduated cylinders

  • Heating plate with magnetic stirrer or water bath

  • pH meter

  • Glass stirring rod

  • Safety glasses, gloves, and lab coat

Pre-treatment of Fibers
  • Scouring: To ensure uniform dyeing, it is essential to remove any impurities, oils, or sizes from the fibers.

    • Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent.

    • For wool, maintain the temperature at 50-60°C. For silk, the temperature should be between 70-80°C.

    • Immerse the fibers in the bath for 30-60 minutes with gentle agitation.

    • Rinse the fibers thoroughly with warm water, followed by a cold water rinse.

    • Gently squeeze out excess water. The fibers should remain damp before dyeing.

Staining Protocol for Wool Fibers
  • Dye Bath Preparation:

    • Calculate the required amount of this compound dye based on the weight of the fiber (o.w.f.). A typical concentration for a medium shade is 1-2% o.w.f.

    • Prepare a stock solution by dissolving the dye powder in a small amount of hot deionized water.

    • Fill a beaker with the required volume of deionized water to achieve a liquor ratio of 40:1 (40 mL of water for every 1 gram of fiber).

    • Add the dye stock solution to the water and mix thoroughly.

    • If using, add sodium sulfate (5-10% o.w.f.) to the dye bath to promote level dyeing.

    • Adjust the pH of the dye bath to 3.5-4.5 using acetic acid or citric acid.

  • Dyeing Procedure:

    • Introduce the pre-wetted wool fibers into the dye bath at room temperature (approximately 40°C).

    • Gradually raise the temperature of the dye bath to 90-100°C over a period of 30-45 minutes.

    • Maintain this temperature for 60 minutes, stirring gently at regular intervals to ensure even dye uptake.

    • After 60 minutes, turn off the heat and allow the dye bath to cool down slowly to approximately 50°C before removing the fibers. This gradual cooling helps to prevent fiber damage.

Staining Protocol for Silk Fibers
  • Dye Bath Preparation:

    • Calculate the required amount of this compound dye (typically 1-2% o.w.f. for a medium shade).

    • Prepare a concentrated stock solution of the dye with hot deionized water.

    • Prepare the dye bath with a liquor ratio of 30:1.

    • Add the dye stock solution to the dye bath.

    • Add sodium sulfate (10-20% o.w.f.) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 with acetic acid or citric acid.

  • Dyeing Procedure:

    • Immerse the pre-wetted silk fibers into the dye bath at a temperature of approximately 40°C.

    • Gradually increase the temperature to 85-90°C over 30 minutes.

    • Maintain this temperature for 45-60 minutes with gentle and continuous stirring to prevent uneven dyeing.

    • After the dyeing time is complete, allow the bath to cool gradually before removing the silk.

Post-treatment of Fibers
  • Rinsing:

    • Rinse the dyed fibers in warm water (around 40°C) to remove any loose dye particles.

    • Follow with a cold water rinse until the water runs clear.

  • Soaping (Optional but Recommended):

    • To improve wash fastness, wash the dyed fibers in a solution containing 1-2 g/L of a non-ionic detergent at 40-50°C for 15-20 minutes.

    • Rinse thoroughly with warm and then cold water.

  • Drying:

    • Gently squeeze out excess water from the fibers.

    • Air-dry the fibers at room temperature, away from direct sunlight, or in a drying oven at a low temperature (e.g., 60°C).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring (Wool: 50-60°C, Silk: 70-80°C) rinsing_prep Rinsing (Warm then Cold Water) scouring->rinsing_prep dye_bath_prep Dye Bath Preparation - this compound - Water (Liquor Ratio) - Leveling Agent (optional) - pH Adjustment rinsing_prep->dye_bath_prep immersion Fiber Immersion (Start at 40°C) dye_bath_prep->immersion heating Gradual Heating (Wool: 90-100°C, Silk: 85-90°C) immersion->heating dyeing Dyeing (45-60 min) heating->dyeing cooling Gradual Cooling dyeing->cooling rinsing_post Rinsing (Warm then Cold Water) cooling->rinsing_post soaping Soaping (Optional) rinsing_post->soaping drying Drying soaping->drying

Caption: Experimental workflow for staining wool and silk fibers with this compound.

Signaling Pathway: Dye-Fiber Interaction

dye_fiber_interaction cluster_dye This compound cluster_fiber Protein Fiber (Wool/Silk) cluster_interaction Interaction in Acidic Medium dye Dye Anion (D-SO₃⁻) fiber Protonated Amino Group (Fiber-NH₃⁺) dye->fiber Ionic Bond Formation H_plus H⁺ (from acid) H_plus->fiber Protonation fiber_amino Fiber-NH₂

References

Application Notes and Protocols for the Degradation and Removal of Acid Red 151

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of various methods for the degradation and removal of the azo dye Acid Red 151 from aqueous solutions. The included protocols are intended for researchers, scientists, and professionals in drug development and environmental science.

Microbial Degradation of this compound

Microbial degradation offers an eco-friendly approach to breaking down this compound. Fungi, such as Aspergillus niger, have demonstrated significant potential for the decolorization and degradation of this dye. The process can involve both biosorption and metabolic degradation.

Quantitative Data for Microbial Degradation
ParameterOrganismConditionResultReference
Decolorization Efficiency Aspergillus niger SA1pH 5, 30°C, 20 mg/L dye95.71%[1]
pH 8, 30°C, 20 mg/L dye67.26%[1]
25-45°C95-97%[1]
10-100 mg/L dye90-98%[1]
400 mg/L dye≥50%[1]
500 mg/L dye17%[1]
Biomass Production Aspergillus niger SA1pH 5, 30°C, 20 mg/L dye2.05 mg/mL[1]
Mineralization Aerobic bacterial consortiumSequencing batch biofilter73% (as carbon) to CO2[2]
Maximal Substrate Degradation Rate Aerobic bacterial consortiumSequencing batch biofilter247 mg AR151/(L_reactor*d)[2]
Color Removal Aerobic bacterial consortiumInitial concentration 50 mg/LUp to 99%[2]
Experimental Protocol: Fungal Decolorization Assay

This protocol is based on the methodology for assessing the decolorization of this compound by Aspergillus niger SA1.[1]

1. Materials:

  • Aspergillus niger SA1 culture
  • Simulated textile effluent (or other suitable liquid medium)
  • This compound stock solution
  • Glucose
  • Urea
  • Shake flasks (250 mL)
  • Spectrophotometer

2. Procedure:

  • Prepare the simulated textile effluent and dispense 100 mL into each shake flask.
  • Amend the medium with glucose (optimal concentration 6 mg/L) and urea (optimal concentration 0.1 mg/L) as carbon and nitrogen sources.[1]
  • Adjust the pH of the medium to the desired value (e.g., pH 5 for maximum decolorization).[1]
  • Add this compound from the stock solution to achieve the desired initial concentration (e.g., 20 mg/L).
  • Inoculate the flasks with a standardized amount of Aspergillus niger SA1.
  • Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C) for a specified period (e.g., 8 days).[1]
  • At regular intervals, withdraw an aliquot of the culture medium.
  • Centrifuge the aliquot to remove fungal biomass.
  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax = 512 nm) using a spectrophotometer.
  • Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Experimental Workflow: Fungal Decolorization

Fungal_Decolorization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_medium Prepare Simulated Textile Effluent add_nutrients Add Glucose and Urea prep_medium->add_nutrients adjust_ph Adjust pH add_nutrients->adjust_ph add_dye Add this compound adjust_ph->add_dye inoculate Inoculate with Aspergillus niger SA1 add_dye->inoculate incubate Incubate in Shake Flask inoculate->incubate sample Withdraw Sample incubate->sample centrifuge Centrifuge sample->centrifuge measure Measure Absorbance (λmax = 512 nm) centrifuge->measure calculate Calculate Decolorization % measure->calculate

Caption: Fungal Decolorization Workflow.

Adsorption-Based Removal of this compound

Adsorption is a widely used physical method for dye removal, utilizing various materials to bind dye molecules from a solution.

Quantitative Data for Adsorption
AdsorbentParameterConditionResultReference
MnFe2O4/kaolin nano-composite Adsorption CapacitypH 2Maximum adsorption[3]
Iron-impregnated heat-treated eggshell (Fe-HTES) Dye Removal EfficiencypH 3, 2 g/L adsorbent, 15 min98.9%[4][5]
Adsorption Capacity-50 mg/g[4][5]
COD Removal Efficiency-93%[4][5]
Heat-treated eggshell (HTES) Dye Removal EfficiencypH 3, 2 g/L adsorbent, 15 min88%[4][5]
Raw eggshell (RES) Dye Removal EfficiencypH 3, 2 g/L adsorbent, 15 min78%[4][5]
Experimental Protocol: Batch Adsorption Study

This protocol is based on the methodology for the removal of this compound using iron-impregnated heat-treated eggshell (Fe-HTES).[4]

1. Materials:

  • Adsorbent (e.g., Fe-HTES)
  • This compound stock solution
  • Deionized water
  • pH meter
  • Conical flasks (100 mL)
  • Orbital shaker
  • Centrifuge
  • Spectrophotometer

2. Procedure:

  • Prepare a series of 50 mL this compound solutions of known initial concentrations (e.g., 20-100 mg/L) in conical flasks.[4]
  • Adjust the initial pH of the solutions to the desired value (e.g., pH 3) using dilute HCl or NaOH.[4]
  • Add a specific amount of the adsorbent (e.g., 2 g/L) to each flask.[4]
  • Place the flasks on an orbital shaker and agitate at a constant speed for a predetermined time (e.g., 15 minutes) to reach equilibrium.[4]
  • After agitation, separate the adsorbent from the solution by centrifugation.
  • Measure the final concentration of this compound in the supernatant using a spectrophotometer at its λmax.
  • Calculate the dye removal efficiency and the adsorption capacity.

Experimental Workflow: Batch Adsorption

Batch_Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Dye Solution (Known Concentration) adjust_ph Adjust pH prep_solution->adjust_ph add_adsorbent Add Adsorbent adjust_ph->add_adsorbent agitate Agitate on Shaker add_adsorbent->agitate separate Separate Adsorbent (Centrifugation) agitate->separate measure Measure Final Dye Concentration separate->measure calculate Calculate Removal % and Adsorption Capacity measure->calculate

Caption: Batch Adsorption Workflow.

Advanced Oxidation Processes (AOPs) for this compound Degradation

AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants, including azo dyes.

Quantitative Data for AOPs
ProcessParameterConditionResultReference
Ozonation Decolorization-Up to 99%[6]
COD ReductionpH 2.5, [O3]i=0.0360 mmol/L, [Dye]i=0.0440 mmol/L58%[6]
Reaction Rate Constant (k)pH 2.5125.8 L mmol⁻¹ min⁻¹[6]
pH 595.4 L mmol⁻¹ min⁻¹[6]
pH 787.9 L mmol⁻¹ min⁻¹[6]
pH 10129.9 L mmol⁻¹ min⁻¹[6]
Peroxone (O3/H2O2) Color & COD RemovalpH 2.5Higher than at pH 7 and 10[7]
Optimal H2O2/O3 molar ratio (r)-0.5[7]
Rate ConstantpH 2.598.9 mM⁻¹min⁻¹[7]
pH 777.3 mM⁻¹min⁻¹[7]
pH 1065.7 mM⁻¹min⁻¹[7]
Photocatalysis (TiO2) Degradation EfficiencyAnatase TiO2 filmMonotonically decreased with increasing H2O2 concentration[8]
Degradation EfficiencyRutile TiO2 filmEnhanced up to 10 mM H2O2, then decreased[8]
Experimental Protocol: Ozonation Kinetics Study

This protocol is based on the methodology for studying the ozonation kinetics of this compound.[6]

1. Materials:

  • Ozone generator
  • Gas washing bottle or bubble column reactor
  • This compound solution
  • pH meter and buffer solutions
  • Spectrophotometer
  • Indigo solution for ozone measurement (optional)

2. Procedure:

  • Prepare an aqueous solution of this compound at a known initial concentration.
  • Adjust the pH of the solution to the desired value (e.g., 2.5, 5, 7, or 10).[6]
  • Transfer the solution to the reactor.
  • Bubble ozone gas through the solution at a constant flow rate.
  • Monitor the initial ozone concentration in the gas phase.
  • At specific time intervals, withdraw samples from the reactor.
  • Immediately quench the reaction (e.g., by adding sodium thiosulfate) to stop further oxidation.
  • Measure the concentration of the remaining this compound using a spectrophotometer.
  • Determine the reaction order and rate constants by analyzing the change in dye concentration over time.

Experimental Workflow: Ozonation

Ozonation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Dye Solution adjust_ph Adjust pH prep_solution->adjust_ph transfer_reactor Transfer to Reactor adjust_ph->transfer_reactor bubble_ozone Bubble Ozone Gas transfer_reactor->bubble_ozone sample Withdraw and Quench Samples bubble_ozone->sample measure Measure Dye Concentration sample->measure analyze Determine Reaction Kinetics measure->analyze

Caption: Ozonation Workflow.

References

Application Notes and Protocols: Experimental Use of Acid Red 151 as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, a diazo dye with the chemical formula C22H15N4NaO4S, exhibits halochromic properties, meaning its color is pH-dependent.[1] This characteristic is attributed to its molecular structure, which includes azo linkages and a hydroxyl group, making it a candidate for use as a pH indicator in various chemical and analytical procedures. These notes provide a comprehensive guide to the experimental use of this compound as a pH indicator, including its physicochemical properties and detailed protocols for its preparation and characterization.

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Chemical Name sodium 4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate
C.I. Name This compound
CAS Number 6406-56-0
Molecular Formula C22H15N4NaO4S
Molecular Weight 454.44 g/mol
Appearance Dark red powder
Solubility Soluble in water and ethanol
Maximum Absorbance (λmax) Approximately 512 nm in aqueous solution[2]
Color in Strong Acid Orange-brown[1]
Color in Strong Base Dark purple[1]

Principle of pH Indication

The color transition of this compound is a result of the protonation and deprotonation of the hydroxyl (-OH) group on its naphthalene ring, and potentially the azo groups, in response to changes in pH. This alteration in protonation state modifies the electronic conjugation within the molecule, thereby changing its absorption of visible light and resulting in a perceivable color change.

For an effective pH indicator, this color change should occur over a defined and narrow pH range. The pKa of the indicator, which is the pH at which the acidic and basic forms are in equal concentration, lies at the center of this range. The practical pH transition range is generally considered to be pKa ± 1.

Experimental Protocols

Preparation of 0.1% (w/v) this compound Indicator Solution

Materials:

  • This compound (CAS: 6406-56-0)

  • 95% Ethanol

  • Deionized Water

  • 100 mL Volumetric Flask

  • Analytical Balance

Procedure:

  • Accurately weigh 0.1 g of this compound powder.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol and swirl to dissolve the solid. Sonication may be used to expedite dissolution.

  • After complete dissolution, dilute to the 100 mL mark with deionized water.

  • Stopper the flask and invert several times to ensure a homogeneous solution.

  • Store in a clearly labeled, sealed container, protected from light.

Spectrophotometric Determination of pKa and pH Transition Range

This protocol describes the use of UV-Visible spectrophotometry to characterize the indicator properties of this compound.

Materials:

  • 0.1% this compound indicator solution

  • Buffer solutions of known pH (e.g., a series from pH 2 to 12)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • UV-Visible Spectrophotometer

  • Cuvettes

  • Calibrated pH meter

Procedure:

A. Determination of λmax for Acidic and Basic Forms:

  • Prepare a fully acidic solution by adding a small, constant volume of the indicator solution to a low pH buffer (e.g., pH 2) and a few drops of 0.1 M HCl.

  • Prepare a fully basic solution by adding the same volume of indicator solution to a high pH buffer (e.g., pH 12) and a few drops of 0.1 M NaOH.

  • Measure the absorbance spectra of both solutions from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax) for the acidic (HIn) and basic (In⁻) forms.

B. Absorbance Measurements at Various pH Values:

  • Prepare a series of solutions by adding the same constant volume of the indicator solution to each of the buffer solutions covering the desired pH range.

  • Measure the precise pH of each solution.

  • Measure the absorbance of each solution at the λmax determined for the basic form (In⁻).

C. pKa Calculation:

  • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH - log[(A - A_acidic) / (A_basic - A)] Where A is the absorbance at a given pH, A_acidic is the absorbance of the fully acidic form, and A_basic is the absorbance of the fully basic form.

  • A plot of absorbance versus pH will yield a sigmoidal curve, with the inflection point corresponding to the pKa.

  • A linear plot of log[(A - A_acidic) / (A_basic - A)] versus pH will have an x-intercept equal to the pKa.

Acid-Base Titration Protocol

Once the pH transition range is established, this compound can be employed as an indicator in titrations where the equivalence point is expected to fall within this range.

Materials:

  • This compound indicator solution

  • Analyte solution

  • Standardized titrant solution

  • Standard laboratory titration equipment

Procedure:

  • Pipette a known volume of the analyte into an Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution.

  • Titrate with the standardized titrant while continuously swirling the flask.

  • The endpoint is identified by a sharp and persistent color change.

  • Record the volume of titrant required to reach the endpoint and perform the necessary calculations.

Visualizations

experimental_workflow cluster_prep Indicator Preparation cluster_pka pKa Determination cluster_titration Titration Protocol prep1 Weigh 0.1g this compound prep2 Dissolve in 50mL Ethanol prep1->prep2 prep3 Dilute to 100mL with Water prep2->prep3 pka2 Add Indicator to Buffers prep3->pka2 pka1 Prepare Buffered Solutions (pH 2-12) pka1->pka2 pka3 Measure Absorbance Spectra pka2->pka3 pka4 Determine λmax (Acid & Base) pka3->pka4 pka5 Measure Absorbance vs. pH pka4->pka5 pka6 Calculate pKa pka5->pka6 tit1 Prepare Analyte with Indicator pka6->tit1 tit2 Titrate with Standard Solution tit1->tit2 tit3 Observe Color Change (Endpoint) tit2->tit3 tit4 Calculate Analyte Concentration tit3->tit4

Caption: Experimental workflow for the preparation and characterization of this compound as a pH indicator.

signaling_pathway cluster_acid Acidic Conditions (Low pH) cluster_base Basic Conditions (High pH) HIn HIn (Protonated Form) Orange-Brown In_minus In- (Deprotonated Form) Dark Purple HIn->In_minus + OH- Equilibrium pKa = pH HIn->Equilibrium In_minus->HIn + H+ In_minus->Equilibrium

Caption: Reversible equilibrium of this compound between its protonated and deprotonated forms.

Data Presentation

The following table illustrates the type of data that would be collected for the determination of the pKa of this compound.

Table 1: Illustrative Data for pKa Determination of this compound (Note: This is hypothetical data for demonstration purposes only.)

pHAbsorbance at λmax (Basic Form)log[(A - A_acidic) / (A_basic - A)]
2.00.050 (A_acidic)-
6.00.150-0.60
6.50.275-0.18
7.00.4500.25
7.50.6250.70
8.00.7501.20
12.00.850 (A_basic)-

Conclusion

This compound shows promise as a pH indicator, evidenced by its distinct color change in acidic versus basic environments. The protocols detailed herein provide a robust framework for the determination of its pKa and pH transition range, which are essential for its validation and application in analytical chemistry. Further experimental work is encouraged to fully characterize its performance as a pH indicator for various titration scenarios.

References

Application Notes and Protocols for Quantitative Analysis of Protein Using Acid Red 151 Dye-Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of protein concentration is a cornerstone of biological research and drug development. Dye-binding assays are a common, rapid, and cost-effective method for this purpose. This document provides a detailed, developmental protocol for the use of Acid Red 151, a double azo dye, for the quantitative analysis of protein in solution.

Acid dyes, in an acidic environment, bind to proteins primarily through electrostatic interactions between the anionic sulfonate groups of the dye and the cationic amine groups of basic amino acid residues (lysine, arginine, and histidine) on the protein. Hydrophobic interactions also contribute to the stability of the protein-dye complex. This binding event leads to a change in the spectral properties of the dye, which can be measured to determine the protein concentration.

While this compound is not conventionally used for protein quantification, its chemical properties as an acid dye suggest its potential for this application. The following protocols are based on the established principles of dye-binding assays and serve as a guide for researchers to develop and validate a protein quantification assay using this compound.

Principle of the Assay

The this compound protein assay is a colorimetric method based on the binding of this compound to proteins in an acidic solution. In its unbound state, the dye exhibits a characteristic absorption spectrum. Upon binding to a protein, the dye's microenvironment is altered, causing a shift in its maximum absorbance. The magnitude of this absorbance change, measured at a specific wavelength, is proportional to the concentration of protein in the sample. A standard curve is generated using a known concentration of a standard protein, such as Bovine Serum Albumin (BSA), to determine the concentration of unknown protein samples.

Chemical Structure of this compound
  • C.I. Name: this compound

  • CAS Number: 6406-56-0

  • Molecular Formula: C₂₂H₁₅N₄NaO₄S

  • Molecular Weight: 454.43 g/mol

  • Appearance: Dark red powder

Data Presentation

As this is a developmental protocol, the following tables are provided as templates for researchers to populate with their own validation data.

Table 1: Standard Curve Data for this compound Protein Assay

BSA Standard Concentration (µg/mL)Absorbance at λ_max (AU) - Replicate 1Absorbance at λ_max (AU) - Replicate 2Absorbance at λ_max (AU) - Replicate 3Mean Absorbance (AU)Standard Deviation
0 (Blank)
10
25
50
100
250
500
750
1000
1500
2000

Table 2: Performance Characteristics of the this compound Protein Assay

ParameterValueNotes
Wavelength of Maximum Absorbance (λ_max) User DeterminedWavelength at which the protein-dye complex shows maximum absorbance.
Linear Range User DeterminedThe concentration range over which the assay is linear.
Limit of Detection (LOD) User DeterminedThe lowest protein concentration that can be reliably detected.
Limit of Quantitation (LOQ) User DeterminedThe lowest protein concentration that can be accurately quantified.
Protein-to-Protein Variability User DeterminedCompare the response of different proteins (e.g., BSA vs. IgG).
Interfering Substances User DeterminedTest the effect of common buffer components (e.g., detergents, reducing agents).

Experimental Protocols

I. Preparation of Reagents

1. This compound Staining Reagent:

  • Weigh out 100 mg of this compound powder.
  • Dissolve the dye in 50 mL of 95% ethanol.
  • Slowly add 100 mL of 85% phosphoric acid while stirring.
  • Bring the final volume to 1 liter with deionized water.
  • Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.
  • Store the reagent in a brown glass bottle at room temperature. The reagent should be stable for several weeks.

2. Protein Standard Stock Solution (2 mg/mL):

  • Dissolve 20 mg of Bovine Serum Albumin (BSA) in 10 mL of deionized water or a suitable buffer (e.g., 0.9% NaCl).
  • Store the stock solution at 4°C. For long-term storage, aliquot and freeze at -20°C.

II. Standard Assay Protocol (Working Range: 100 - 1500 µg/mL)

1. Preparation of Protein Standards:

  • Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution with deionized water or the same buffer as the unknown samples. A suggested dilution series is provided in Table 1.

2. Assay Procedure:

  • Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.
  • Add 5.0 mL of the this compound Staining Reagent to each tube.
  • Mix the contents of each tube thoroughly by vortexing or inversion.
  • Incubate at room temperature for a minimum of 5 minutes. The color is generally stable for up to 60 minutes.
  • Measure the absorbance of each sample at the predetermined λ_max using a spectrophotometer. The λ_max will need to be determined by scanning the spectrum of a protein-dye mixture from 400 nm to 700 nm.
  • Use a blank containing 100 µL of the buffer and 5.0 mL of the staining reagent to zero the spectrophotometer.

3. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.
  • Plot the mean blank-corrected absorbance values for the BSA standards against their corresponding concentrations (in µg/mL).
  • Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c), where y is the absorbance, x is the protein concentration, m is the slope, and c is the y-intercept.
  • Use the equation of the standard curve to calculate the protein concentration of the unknown samples.

III. Microplate Assay Protocol (Working Range: 10 - 250 µg/mL)

1. Preparation of Protein Standards:

  • Prepare a series of protein standards with concentrations suitable for the microplate format.

2. Assay Procedure:

  • Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
  • Add 250 µL of the this compound Staining Reagent to each well.
  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
  • Incubate at room temperature for 5 minutes.
  • Measure the absorbance at the predetermined λ_max using a microplate reader.
  • Use a blank containing 5 µL of the buffer and 250 µL of the staining reagent to zero the plate reader.

3. Data Analysis:

  • Follow the same data analysis procedure as described for the standard assay.

Visualizations

experimental_workflow Experimental Workflow for this compound Protein Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagent_prep Prepare this compound Reagent add_reagent Add Staining Reagent reagent_prep->add_reagent standard_prep Prepare Protein Standards (BSA) add_samples Pipette Standards and Samples standard_prep->add_samples sample_prep Prepare Unknown Samples sample_prep->add_samples add_samples->add_reagent incubate Incubate at Room Temperature add_reagent->incubate measure_abs Measure Absorbance at λ_max incubate->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve calculate_conc Calculate Unknown Concentration plot_curve->calculate_conc signaling_pathway Proposed Mechanism of this compound Protein Binding cluster_protein Protein in Acidic Solution cluster_dye This compound Dye cluster_complex Protein-Dye Complex protein Protein (+ve charge) lys Lysine (NH3+) protein->lys arg Arginine (Guanidinium+) protein->arg his Histidine (Imidazolium+) protein->his complex Stable Protein-Dye Complex protein->complex Hydrophobic Interactions lys->complex Electrostatic Interaction arg->complex Electrostatic Interaction his->complex Electrostatic Interaction dye This compound (-ve charge) sulfonate Sulfonate (SO3-) dye->sulfonate dye->complex Hydrophobic Interactions sulfonate->complex Electrostatic Interaction spectral_shift Spectral Shift (Measurable) complex->spectral_shift

Application Notes and Protocols for Coloring Polyamide Plastics with Acid Red 151

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Acid Red 151 for coloring polyamide (PA) plastics, such as nylon. The information covers the dye's properties, performance data, mechanism of action, and detailed experimental protocols.

Introduction

C.I. This compound is a water-soluble, anionic monoazo dye widely used for dyeing protein fibers like wool and silk, as well as synthetic polyamides.[1][2] Its application in polyamide plastics is primarily for coloration through aqueous dyeing processes, where it forms strong ionic bonds with the polymer backbone, resulting in vibrant red shades with good fastness properties.[2][3] Understanding the chemical interactions and process parameters is critical for achieving consistent and high-quality results.

Quantitative Data

The properties of this compound and its performance on polyamide substrates are summarized below.

Table 1: Chemical and Physical Properties of C.I. This compound

Property Value Reference(s)
C.I. Name This compound [2]
C.I. Number 26900 [2]
CAS Number 6406-56-0 [2]
Chemical Class Double Azo [2]
Molecular Formula C₂₂H₁₅N₄NaO₄S [2]
Molecular Weight 454.43 g/mol [2]
Physical Appearance Dark red powder [2][4]

| Solubility | Soluble in water (cloudy brownish-orange), soluble in ethanol (orange) and ethylene glycol ether; insoluble in other organic solvents. |[2] |

Table 2: Fastness Properties of C.I. This compound on Polyamide

Fastness Property ISO Rating AATCC Rating
Light Fastness 4 6
Soaping (Fading) 4 3
Soaping (Staining) 3-4 3
Perspiration (Fading) 4 2-3
Perspiration (Staining) 4 3
Oxygen Bleaching (Fading) 3-4 3
Oxygen Bleaching (Staining) 4 -
Seawater (Fading) 3-4 -
Seawater (Staining) 4 -

Note: Data compiled from a single source. Fastness ratings can vary based on the specific polyamide type, dye concentration, and finishing processes.

Mechanism of Dyeing

The coloration of polyamide with acid dyes is an ionic process. The polyamide polymer contains terminal amino groups (-NH₂).[1] In an acidic dyebath, these amino groups are protonated to form cationic sites (-NH₃⁺). This compound, which contains a sodium sulfonate group (-SO₃Na), dissociates in water to form a large colored anion (-SO₃⁻).[1] The strong electrostatic attraction between the cationic sites on the polymer and the anionic dye molecules results in the formation of a stable ionic bond, effectively fixing the color to the plastic.[3][5]

G cluster_0 Polyamide Chain in Acidic Solution cluster_1 This compound in Aqueous Solution cluster_2 Dye-Fiber Interaction PA Polyamide Polymer (-[NH-CO]-) with Amino End Group (-NH₂) PA_protonated Protonated Polyamide with Cationic Site (-NH₃⁺) PA->PA_protonated Protonation H_ion Proton (H⁺) from Acidic Dyebath Bonding Dyed Polyamide (-NH₃⁺ ⁻O₃S-Dye) PA_protonated->Bonding Ionic Bond Formation (Electrostatic Attraction) Dye_salt This compound Salt (Dye-SO₃Na) Dye_anion Anionic Dye Molecule (Dye-SO₃⁻) Dye_salt->Dye_anion Dissociation Na_ion Na⁺ Dye_salt->Na_ion Dissociation Dye_anion->Bonding caption Mechanism of this compound Binding to Polyamide

Caption: Mechanism of this compound Binding to Polyamide.

Application Notes

Successful and level dyeing of polyamide with this compound requires careful control of several parameters.

  • pH Control: The pH of the dyebath is the most critical factor. Dyeing is typically carried out in an acidic medium (pH 4.0-6.0) to ensure sufficient protonation of the amino groups.[6] If the pH is too low, the dye may "strike" too quickly, leading to uneven coloration.[5][7] If the pH is too high, dye exhaustion will be poor. A common method involves starting the dyeing process at a near-neutral pH and gradually lowering it by adding acid or using an "acid donor" compound that hydrolyzes and releases acid as the temperature increases.[5][7]

  • Temperature: The dyeing temperature influences the rate of dye diffusion into the polymer matrix.[8] Dyeing is typically performed at temperatures near the boil (e.g., 90-100°C).[5] A gradual temperature rise allows for controlled dye uptake and better leveling.

  • Leveling Agents: These are chemical auxiliaries (often surfactants) that slow down the initial rapid uptake of the dye by the fiber.[8] They compete with the dye for the cationic sites on the polyamide, ensuring a more uniform and level distribution of color.

  • Migration: Dye migration refers to the movement of dye molecules from areas of high concentration to low concentration within the fiber, which is essential for achieving a level dyeing. For acid dyes on polyamide, migration is promoted by increasing the temperature, pH, and dye concentration.[8]

  • Effect on Mechanical Properties: The incorporation of colorants can influence the mechanical properties of the base polymer.[9][10] Studies on polyamides have shown that acid dye molecules can form intermolecular links of a "polymer-dye-polymer" type, acting as a cross-linking agent.[11] This can lead to complex changes in properties like tenacity and elongation at break, which are dependent on the dye concentration.[11] At typical concentrations (1-2%), the effect is often minimal, but it should be a consideration for applications where mechanical performance is critical.[12]

G cluster_params Dyeing Process Parameters cluster_effects Intermediate Effects cluster_props Final Product Properties PA Polyamide Plastic Exhaust Dye Exhaustion Rate PA->Exhaust Mech Mechanical Properties PA->Mech Dye This compound Dye->Exhaust Shade Color Depth & Shade Dye->Shade Dye->Mech can affect pH pH Control (e.g., Acetic Acid) pH->Exhaust influences Temp Temperature (Rate of Rise & Max Temp) Temp->Exhaust influences Diff Dye Diffusion & Migration Temp->Diff influences Aux Auxiliaries (Leveling Agents, Salts) Aux->Exhaust controls Time Dyeing Time Time->Exhaust influences Time->Diff influences Exhaust->Shade Fast Fastness Properties (Light, Wash, etc.) Exhaust->Fast Level Levelness / Uniformity Diff->Level Diff->Fast caption Factors Influencing Polyamide Coloring with this compound

Caption: Factors Influencing Polyamide Coloring with this compound.

Experimental Protocols

This section provides a general laboratory-scale protocol for the aqueous dyeing of polyamide plastic (e.g., pellets, granules, or fabric).

Materials and Equipment:

  • Polyamide substrate

  • C.I. This compound

  • Acetic acid (or other suitable acid/buffer)

  • Leveling agent (anionic or non-ionic type suitable for polyamides)

  • Laboratory-scale dyeing machine or a beaker with a magnetic stirrer and hot plate

  • pH meter

  • Deionized water

Protocol: Exhaust Dyeing of Polyamide

  • Prepare the Dyebath:

    • Calculate the required amount of water to achieve a specific liquor ratio (e.g., 20:1, meaning 20 mL of water for every 1 gram of polyamide).

    • To the dyebath vessel, add the calculated volume of deionized water.

    • Add the leveling agent (e.g., 1 g/L) and stir to dissolve.

    • Adjust the initial pH to approximately 6.5-7.0.

  • Add Material and Dye:

    • Introduce the pre-weighed, clean polyamide substrate into the bath.

    • Run the apparatus for 5-10 minutes to ensure the substrate is fully wetted.

    • Separately, dissolve the precisely weighed this compound (e.g., 1.0% on weight of fiber) in a small amount of hot deionized water and add it to the dyebath.

  • Dyeing Cycle:

    • Begin heating the dyebath. Raise the temperature at a controlled rate (e.g., 1-2°C per minute) to 95-100°C.

    • Simultaneously, begin the gradual addition of acetic acid to slowly lower the pH of the bath to the target value of 4.5-5.5. This should be done over the course of the temperature rise.

    • Hold the temperature at 95-100°C and maintain the target pH for 30-60 minutes to allow for dye fixation and migration.

  • Rinsing and Drying:

    • Cool the dyebath down slowly (e.g., to 60-70°C) before draining.

    • Rinse the dyed polyamide substrate thoroughly with warm water, followed by a cold water rinse, until the rinse water is clear.

    • Dry the colored polyamide substrate in an oven or air-dry as appropriate for the material form.

G start Start prep_bath 1. Prepare Dyebath - Add Water (e.g., M:L 1:20) - Add Leveling Agent (1 g/L) - Adjust pH to ~6.5 start->prep_bath add_mat 2. Add Polyamide Substrate - Wet out for 10 min prep_bath->add_mat add_dye 3. Add Pre-dissolved This compound (e.g., 1% owf) add_mat->add_dye heat_acidify 4. Heat & Acidify - Raise temp to 98°C (1-2°C/min) - Gradually add acid to lower pH to 4.5-5.5 add_dye->heat_acidify hold 5. Hold at Temperature - Maintain 98°C for 45-60 min heat_acidify->hold cool 6. Cool & Drain - Cool bath to 70°C - Drain liquor hold->cool rinse 7. Rinse Substrate - Hot rinse, then cold rinse - Continue until water is clear cool->rinse dry 8. Dry Substrate - Oven or air dry rinse->dry end End (Colored Polyamide) dry->end caption Experimental Workflow for Polyamide Dyeing

Caption: Experimental Workflow for Polyamide Dyeing.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Uneven Staining with Acid Red 151

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting uneven staining with Acid Red 151. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

Uneven or inconsistent staining can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.

Problem: My tissue sections exhibit patchy or blotchy staining with this compound.

This is a common issue that can be attributed to several factors, from initial tissue preparation to the final staining steps. Follow the diagnostic workflow below to identify the potential cause.

TroubleshootingWorkflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_post Post-Staining cluster_solutions Solutions Fixation Inadequate Fixation? Deparaffinization Incomplete Deparaffinization? Fixation->Deparaffinization [Fixation OK] Sol_Fixation Ensure proper fixation time and fixative choice. Fixation->Sol_Fixation [No] Sectioning Uneven Section Thickness? Deparaffinization->Sectioning [Deparaffinization OK] Sol_Deparaffinization Use fresh xylene and ensure complete wax removal. Deparaffinization->Sol_Deparaffinization [No] Dye_Solution Improper Dye Solution? Sectioning->Dye_Solution [Sectioning OK] Sol_Sectioning Cut sections at a consistent thickness (e.g., 4-5 µm). Sectioning->Sol_Sectioning [No] pH_Level Incorrect pH? Dye_Solution->pH_Level [Solution OK] Sol_Dye_Solution Filter dye solution before use; check for precipitation. Dye_Solution->Sol_Dye_Solution [No] Incubation Suboptimal Incubation? pH_Level->Incubation [pH OK] Sol_pH_Level Adjust pH to the optimal acidic range (e.g., pH 4.0-5.0). pH_Level->Sol_pH_Level [No] Application Uneven Reagent Application? Incubation->Application [Incubation OK] Sol_Incubation Optimize incubation time and ensure temperature is stable. Incubation->Sol_Incubation [No] Rinsing Inadequate Rinsing? Application->Rinsing [Application OK] Sol_Application Ensure complete and even coverage of the tissue section with all reagents. Application->Sol_Application [No] Dehydration Improper Dehydration? Rinsing->Dehydration [Rinsing OK] Sol_Rinsing Rinse thoroughly but gently to remove excess dye. Rinsing->Sol_Rinsing [No] End End Dehydration->End [Dehydration OK] Staining should be even Sol_Dehydration Use fresh graded alcohols and ensure appropriate timing. Dehydration->Sol_Dehydration [No] Start Start Troubleshooting Start->Fixation

Caption: Troubleshooting workflow for uneven this compound staining.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

This compound is an anionic dye, meaning it carries a negative charge. In an acidic environment, proteins within tissue sections become protonated, acquiring a positive charge. The negatively charged dye molecules then bind to these positively charged sites through electrostatic interactions.[1] This results in the staining of protein-rich structures like cytoplasm, muscle, and collagen.[1]

Q2: What are the common causes of uneven staining with this compound?

Uneven staining can be caused by a variety of factors:

  • Improper Tissue Preparation: Inadequate fixation, incomplete deparaffinization, or sections of varying thickness can all lead to uneven dye penetration.[2][3]

  • Staining Solution Issues: A dye solution that is old, contaminated, or has precipitated can result in blotchy staining. The pH of the staining solution is also critical for consistent results.[4][5]

  • Procedural Errors: Trapped air bubbles on the tissue, uneven application of the dye, or allowing the sections to dry out during the procedure can prevent uniform staining.[6]

  • Inadequate Rinsing or Dehydration: Improper rinsing can leave excess dye, while incorrect dehydration can affect the final appearance of the stain.[5]

Q3: How does pH affect this compound staining?

The pH of the staining solution is a critical factor. An acidic pH is necessary to protonate the amino groups on tissue proteins, creating positively charged sites for the anionic this compound to bind.[7][8] If the pH is too high (not acidic enough), there will be fewer positive charges, leading to weak or uneven staining. Conversely, a pH that is too low can sometimes lead to non-specific background staining.[8] For acid dyes, a pH range of 2.5 to 3.5 is often optimal for binding to protein fibers.[7]

Q4: Can I reuse my this compound staining solution?

While it may be possible to reuse the staining solution for a short period, it is generally not recommended for achieving consistent and reproducible results. With each use, the dye concentration can decrease, and the solution can become contaminated with carryover from previous slides. For optimal staining, it is best to use a fresh solution.

Q5: My staining is too light. What should I do?

Weak staining can be caused by:

  • Incorrect pH: The pH of your staining solution may be too high.

  • Insufficient Staining Time: The incubation time may be too short for adequate dye binding.

  • Low Dye Concentration: The concentration of this compound in your solution may be too low.

  • Incomplete Deparaffinization: Residual wax can block the dye from reaching the tissue.[4]

To resolve this, you can try increasing the staining time, preparing a fresh staining solution with a lower pH or a higher dye concentration, and ensuring complete deparaffinization.

Q6: My staining is too dark and has high background. How can I fix this?

Excessively dark staining can be due to:

  • Overstaining: The incubation time in the dye solution was too long.

  • High Dye Concentration: The staining solution is too concentrated.

  • Inadequate Rinsing: Insufficient rinsing after staining can leave excess, unbound dye on the slide.

Try reducing the staining time, diluting the dye solution, or ensuring a thorough yet gentle rinsing step after staining.

Experimental Protocols

While a standardized, universally validated protocol for this compound in a research setting is not widely published, the following protocol is based on the general principles of acid dye staining and can be used as a starting point for optimization.

Protocol: this compound Staining of Paraffin-Embedded Tissue Sections

I. Reagent Preparation

  • This compound Stock Solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water.

  • This compound Working Solution (0.1% - 0.5% w/v): Dilute the stock solution with distilled water. The optimal concentration may need to be determined empirically. To lower the pH, a few drops of glacial acetic acid can be added.

  • 1% Acetic Acid Solution: Add 1 mL of glacial acetic acid to 99 mL of distilled water.

II. Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the this compound working solution for 1-5 minutes. The optimal time will depend on the desired staining intensity and should be determined through optimization.

  • Rinsing:

    • Briefly rinse the slides in the 1% acetic acid solution to remove excess dye.

    • Rinse in distilled water.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Data Presentation

The following tables provide recommended starting parameters for this compound staining, based on general principles of acid dyes. These will likely require optimization for your specific application.

Table 1: Recommended Staining Parameters for this compound

ParameterRecommended RangeNotes
Dye Concentration 0.1% - 0.5% (w/v)Higher concentrations may lead to darker staining but could increase background.
Staining Solution pH 4.0 - 5.0An acidic pH is crucial for effective staining with acid dyes.[7]
Incubation Time 1 - 5 minutesShorter times reduce the risk of overstaining, while longer times increase intensity.
Differentiation Brief rinse in 1% Acetic AcidHelps to remove non-specific background staining.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Uneven/Patchy Staining Inadequate FixationEnsure proper fixation protocols are followed.
Incomplete DeparaffinizationUse fresh xylene and increase deparaffinization time.[2]
Air BubblesCarefully immerse slides to avoid trapping air.
Weak/No Staining Incorrect pH (too high)Prepare a fresh, more acidic staining solution.[8]
Insufficient Staining TimeIncrease incubation time.
Low Dye ConcentrationPrepare a new solution with a higher dye concentration.
Excessively Dark Staining OverstainingReduce incubation time.
High Dye ConcentrationDilute the staining solution.
Inadequate RinsingEnsure thorough rinsing after the staining step.

Visualization of Staining Principles

The following diagram illustrates the basic principle of how this compound binds to tissue proteins in an acidic environment.

StainingPrinciple cluster_tissue Tissue Protein cluster_solution Acidic Staining Solution Protein Protein with Amino Groups (-NH2) ProtonatedProtein Protonated Protein (-NH3+) Protein->ProtonatedProtein Protonation AcidRed151 This compound (Anionic Dye) StainedProtein Stained Protein AcidRed151->StainedProtein Electrostatic Interaction H_ion H+ Ions H_ion->ProtonatedProtein Protonation ProtonatedProtein->StainedProtein Electrostatic Interaction

Caption: Electrostatic interaction between this compound and tissue proteins.

References

How to fix weak or faint Acid Red 151 staining results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to weak or faint staining results with Acid Red 151.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its staining principle?

This compound is an anionic azo dye.[1][2] In histological applications, its staining mechanism is based on electrostatic interactions. In an acidic solution, proteins within tissue components like cytoplasm, muscle, and collagen become protonated, acquiring a positive charge. The negatively charged (anionic) this compound molecules then bind to these positively charged sites, resulting in a red coloration.[3][4]

Q2: Why is an acidic pH critical for this compound staining?

An acidic environment is crucial for effective staining with acid dyes. Lowering the pH increases the number of positively charged amino groups on tissue proteins, which serve as binding sites for the anionic dye.[5] If the pH of the staining solution is too high (neutral or alkaline), there will be fewer protonated sites, leading to weak or non-existent staining.[6] The optimal pH for many acid dyes is in the range of 2.5 to 4.0.[6]

Q3: Can this compound be used as a counterstain with hematoxylin?

Yes, theoretically, this compound can be used as a counterstain in a manner similar to Eosin in a standard Hematoxylin and Eosin (H&E) protocol. It would stain the cytoplasm and extracellular matrix in shades of red, providing a contrast to the blue-purple nuclear staining of hematoxylin.

Q4: My tissue sections are completely unstained. Where should I start troubleshooting?

If there is a complete absence of staining, begin by verifying the primary steps of your protocol. Confirm that the deparaffinization was complete, as residual wax can prevent the aqueous stain from penetrating the tissue.[7] Also, ensure your staining solution was prepared correctly and that the pH is in the optimal acidic range. It is also beneficial to check that the tissue was properly fixed.

Troubleshooting Weak or Faint Staining

Weak or faint staining is a common issue that can be resolved by systematically evaluating and optimizing several factors in your staining protocol.

Problem: Staining is uniformly weak or faint across the entire tissue section.

This issue often points to a problem with the staining solution or a key procedural step.

Troubleshooting Workflow for Weak Staining

G Troubleshooting Workflow for Weak Staining cluster_solution Staining Solution Issues cluster_protocol Protocol Step Issues cluster_actions Corrective Actions start Weak or Faint Staining ph_check Incorrect pH? start->ph_check conc_check Concentration Too Low? ph_check->conc_check [pH is Acidic] adjust_ph Adjust pH to 2.5-4.0 ph_check->adjust_ph [pH > 4.5] fresh_check Solution Degraded? conc_check->fresh_check [Concentration is Adequate] increase_conc Increase Dye Concentration conc_check->increase_conc [Yes] time_check Staining Time Too Short? fresh_check->time_check remake_solution Prepare Fresh Solution fresh_check->remake_solution [Yes] fix_check Inadequate Fixation? time_check->fix_check [Time is Sufficient] increase_time Increase Incubation Time time_check->increase_time [Yes] deparaffin_check Incomplete Deparaffinization? fix_check->deparaffin_check [Fixation is Correct] review_fixation Review Fixation Protocol fix_check->review_fixation [Yes] redo_deparaffin Return to Fresh Xylene deparaffin_check->redo_deparaffin [Yes] end Optimal Staining adjust_ph->end increase_conc->end remake_solution->end increase_time->end review_fixation->end redo_deparaffin->end

Caption: A logical workflow for troubleshooting faint this compound staining.

Possible Causes and Solutions

Possible Cause Recommended Solution
Incorrect pH of Staining Solution The pH of the staining solution is likely too high (not acidic enough). Ensure the pH is within the optimal range of 2.5-4.0 by adding a weak acid, such as acetic acid.[6]
Suboptimal Dye Concentration The concentration of this compound may be too low. Prepare a new solution with a higher dye concentration. A typical starting concentration for similar acid dyes is 0.1% to 1.0% (w/v).[6]
Insufficient Staining Time The tissue may not have been incubated in the staining solution long enough for adequate dye binding. Increase the incubation time.
Inadequate Fixation Poor fixation can lead to the loss of cellular components and, consequently, fewer binding sites for the dye. Ensure tissues are fixed for an adequate duration in a sufficient volume of fixative (e.g., 10% neutral buffered formalin).[6]
Incomplete Deparaffinization/Rehydration Residual paraffin wax will block the aqueous dye from reaching the tissue.[6][7] Ensure complete deparaffinization with fresh xylene and proper rehydration through graded alcohols.[3]
Excessive Differentiation If your protocol includes a differentiation step, excessive time in the differentiating solution (e.g., acid alcohol) can remove too much of the stain.[6] Reduce the differentiation time or use a less concentrated differentiator.[7]
Problem: Staining is uneven or patchy.

This often indicates inconsistencies in tissue preparation or the staining procedure itself.

Possible Causes and Solutions

Possible Cause Recommended Solution
Incomplete Deparaffinization As mentioned previously, residual wax is a primary cause of patchy staining. Ensure complete removal using fresh xylene.[7]
Tissue Drying Out Allowing the tissue section to dry out at any stage of the staining process can lead to uneven results. Keep slides moist throughout the procedure.
Air Bubbles Air bubbles trapped on the surface of the tissue will prevent the stain from making contact. Ensure the slide is fully immersed in all solutions.
Incomplete Rehydration If the tissue is not fully rehydrated after deparaffinization, the aqueous stain will not penetrate evenly. Ensure a gradual rehydration through descending concentrations of alcohol.

Recommended Starting Protocol for this compound

Disclaimer: The following is a recommended starting point based on the general principles of acid dye staining. Optimization is highly recommended for your specific tissue type and application.

1. Reagent Preparation

  • This compound Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

    • Add 1 mL of glacial acetic acid to acidify the solution (to a pH of approximately 2.5-3.0).

    • Mix well and filter before use.

2. Deparaffinization and Rehydration

  • Xylene: 2 changes, 5 minutes each.

  • 100% Ethanol: 2 changes, 3 minutes each.

  • 95% Ethanol: 2 changes, 3 minutes each.

  • 70% Ethanol: 1 change, 3 minutes.

  • Distilled Water: Rinse for 5 minutes.

Experimental Workflow for Staining

G This compound Staining Workflow start Deparaffinized and Rehydrated Slide stain Stain in this compound Solution (e.g., 10-30 minutes) start->stain rinse Briefly Rinse in Acidified Water (e.g., 0.5% Acetic Acid) stain->rinse dehydrate Dehydrate in Graded Ethanol (95% -> 100%) rinse->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Resinous Mounting Medium clear->mount end Microscopic Examination mount->end

Caption: A generalized workflow for this compound staining of tissue sections.

3. Staining Procedure

  • Immerse slides in the this compound staining solution. A starting incubation time of 10-30 minutes at room temperature is recommended.

  • Briefly rinse the slides in two changes of acidified water (e.g., 0.5% acetic acid in water) to remove excess stain.[3]

4. Dehydration and Mounting

  • 95% Ethanol: 1 minute.

  • 100% Ethanol: 2 changes, 2 minutes each.

  • Xylene or xylene substitute: 2 changes, 5 minutes each.

  • Mount with a permanent, resinous mounting medium.

Optimization Parameters

For achieving the best results, consider optimizing the following parameters.

Table for Staining Optimization

Parameter Starting Point Optimization Range Rationale for Adjustment
Dye Concentration 0.5% (w/v)0.1% - 1.0% (w/v)Increase for stronger staining; decrease if background is too high.[6]
Staining Time 15 minutes5 - 60 minutesIncrease for stronger staining, especially for dense or thick tissues. Decrease if overstaining occurs.[3]
pH of Staining Solution ~2.5-3.02.5 - 4.0Lower pH generally increases staining intensity.[5]
Section Thickness 4-5 µm4 - 10 µmThicker sections may require longer incubation times.[3]

Principle of Acid Dye Staining

G Principle of Acid Dye Staining cluster_solution Acidic Solution (Low pH) cluster_tissue Tissue Protein cluster_dye Acid Dye H_plus H+ protein Protein-NH2 (Neutral Charge) H_plus->protein Protonation protonated_protein Protein-NH3+ (Positive Charge) protein->protonated_protein result Stained Tissue protonated_protein->result Electrostatic Binding dye This compound- (Negative Charge) dye->result Electrostatic Binding

Caption: The electrostatic interaction between anionic dye and protonated tissue proteins.

References

Technical Support Center: Optimizing Acid Red 151 for Tissue Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Acid Red 151 (C.I. 26900) for tissue staining. While primarily known for its applications in the textile and leather industries, scientific literature indicates its utility in staining specific biological components, such as elastic and collagen fibers.[1] The information provided herein is based on published research and the general principles of acid dye staining to assist you in developing and optimizing your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in tissue staining?

This compound is an anionic, diazo acid dye.[1][2] In an acidic solution, it carries a negative charge and binds to positively charged (cationic) components in tissue. The primary targets for acid dyes are proteins within the cytoplasm, muscle fibers, and connective tissues like collagen.[][4][5] The staining mechanism is based on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the protonated amino groups of proteins.[4][6]

Q2: What are the potential applications of this compound in histology?

Based on available research, this compound has been used to stain aorta wall tissue, with demonstrated affinity for both elastin and collagen.[1] This suggests its potential as a stain for connective tissue components. Theoretically, it could also be used as a cytoplasmic counterstain, similar to Eosin in a standard H&E protocol, to provide contrast to a nuclear stain.[5]

Q3: What is the optimal pH for an this compound staining solution?

The staining intensity of acid dyes is highly dependent on an acidic pH.[4] While a specific optimal pH for this compound in tissue staining is not widely published, a typical starting point for acid dyes is in the range of pH 2.5 to 4.0. The acidity of the solution increases the number of positively charged groups in tissue proteins, enhancing dye binding.

Q4: Can this compound be used as a counterstain with hematoxylin?

Yes, it is theoretically possible to use this compound as a counterstain to a nuclear stain like hematoxylin. A general protocol for using an acid dye as a counterstain is provided below. Optimization of staining time and differentiation will be crucial to achieve the desired contrast between the blue/purple nuclei stained by hematoxylin and the red-stained cytoplasm and extracellular matrix.

Troubleshooting Guide

Issue 1: Weak or No Staining

Potential Cause Recommended Solution
Incorrect pH of Staining Solution Ensure the staining solution is sufficiently acidic. The addition of a small amount of acetic or picric acid is a common practice to lower the pH.
Suboptimal Dye Concentration The concentration of the this compound solution may be too low. Increase the dye concentration in your staining solution. A typical starting concentration for acid dyes in histology is 0.1% to 1.0% (w/v).
Insufficient Staining Time The tissue may not have been incubated in the staining solution long enough for adequate dye penetration and binding. Increase the incubation time.
Incomplete Deparaffinization For paraffin-embedded tissues, residual wax will prevent the aqueous dye solution from reaching the tissue. Ensure complete deparaffinization by using fresh xylene and a sufficient number of changes.
Improper Fixation Poor fixation can lead to weak staining. Ensure the tissue is adequately fixed. 10% neutral buffered formalin has been noted as suitable for staining with this compound.[1]

Issue 2: Uneven or Patchy Staining

Potential Cause Recommended Solution
Air Bubbles Air bubbles trapped on the surface of the slide will prevent the dye from reaching the tissue. Ensure slides are fully submerged and gently agitate to remove any bubbles.
Incomplete Deparaffinization Residual wax can cause patchy staining. Ensure complete removal of paraffin wax with fresh xylene.
Contaminated Reagents or Slides Debris or contaminants in staining solutions or on the slides can interfere with the staining process. Filter your staining solution and use clean glassware and slides.

Issue 3: High Background Staining

Potential Cause Recommended Solution
Excessive Staining Time or Concentration Overstaining can lead to high background. Reduce the staining time or the concentration of the this compound solution.
Inadequate Rinsing Insufficient rinsing after the staining step can leave excess dye on the slide. Ensure thorough but brief rinsing after staining to remove unbound dye.
Excessive Differentiation If your protocol includes a differentiation step with an acidic solution, excessive time in this solution can remove too much of the stain. Reduce the time of the differentiation step or use a less harsh differentiating agent.

Quantitative Data

Table 1: General Starting Parameters for Optimization of this compound Staining

ParameterRecommended Starting RangeNotes
Dye Concentration 0.1% - 1.0% (w/v)Higher concentrations may require shorter staining times.
Solvent Distilled water with 0.5% - 1% acetic acid70% ethanol has also been used as a solvent in some studies.[1]
pH of Staining Solution 2.5 - 4.0Critical for optimal binding of acid dyes.
Staining Time 1 - 10 minutesCan be extended significantly (e.g., 24 hours) for specific applications.[1]
Fixative 10% Neutral Buffered FormalinOther fixatives may be suitable but require validation.
Differentiation 0.5% - 1% Acetic Acid or Acid AlcoholUse briefly to remove background and enhance contrast.

Table 2: Affinity of this compound for Tissue Components

The following data is adapted from a study investigating the binding of various diazo-dyes to tissue components and model proteins. The values represent the amount of dye bound to the substrate.

SubstrateDye Bound (nmol/mg) in WaterDye Bound (nmol/mg) in 70% EtOHDye Bound (nmol/mg) in DMSO
Elastin 6.44.53.8
Collagen 5.93.71.5
Elastin + Collagen 12.38.25.3
Aorta Tissue 14.09.88.3

Source: Adapted from "COLORIMETRIC DETERMINATION OF DIAZO-DYES AFFINITY FOR ELASTIC TISSUE AND MODEL PROTEINS"[1]

Experimental Protocols

Protocol 1: General Staining of Connective Tissue with this compound

Disclaimer: This is a general protocol based on the principles of acid dye staining and available literature. Optimization for your specific tissue type and application is highly recommended.

I. Reagent Preparation

  • This compound Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

    • Add 0.5 mL of glacial acetic acid to acidify the solution.

    • Stir until fully dissolved and filter before use.

II. Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Transfer to 100% alcohol (2 changes of 3 minutes each).

    • Transfer to 95% alcohol (2 changes of 3 minutes each).

    • Transfer to 70% alcohol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining (Optional):

    • Stain in Harris' Hematoxylin for 5-8 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% acid alcohol (a few brief dips).

    • Wash in running tap water.

    • Immerse in Scott's tap water substitute for 1-2 minutes until nuclei turn blue.

    • Wash in running tap water for 5 minutes.

  • This compound Staining:

    • Immerse slides in the prepared this compound staining solution for 3-5 minutes.

  • Dehydration, Clearing, and Mounting:

    • Quickly rinse in distilled water.

    • Dehydrate through 95% alcohol (2 changes of 1 minute each).

    • Dehydrate through 100% alcohol (2 changes of 2 minutes each).

    • Clear in xylene (2 changes of 5 minutes each).

    • Mount with a permanent mounting medium.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Nuclear_Stain Nuclear Stain (e.g., Hematoxylin) Rehydration->Nuclear_Stain Acid_Red_151 This compound Staining Nuclear_Stain->Acid_Red_151 Wash & Differentiate Dehydration Dehydration Acid_Red_151->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for tissue staining using this compound.

troubleshooting_logic cluster_weak Weak or No Staining cluster_uneven Uneven/Patchy Staining cluster_background High Background Start Staining Issue Identified Check_pH Check pH of Staining Solution Start->Check_pH Weak Stain Check_Deparaffinization Ensure Complete Deparaffinization Start->Check_Deparaffinization Uneven Stain Reduce_Time_Conc Reduce Time or Concentration Start->Reduce_Time_Conc High Background Increase_Conc Increase Dye Concentration Check_pH->Increase_Conc pH OK Increase_Time Increase Staining Time Increase_Conc->Increase_Time Still Weak Check_Bubbles Check for Air Bubbles Check_Deparaffinization->Check_Bubbles Wax Removed Improve_Rinse Improve Rinsing Step Reduce_Time_Conc->Improve_Rinse Still High Optimize_Diff Optimize Differentiation Improve_Rinse->Optimize_Diff Still High

Caption: A troubleshooting decision tree for common this compound staining issues.

References

Preventing precipitate formation in Acid Red 151 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitate formation in Acid Red 151 solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound (C.I. 26900) is a diazo acid dye that appears as a dark red powder.[1][2] It is soluble in water, though aqueous solutions can often be cloudy, indicating a tendency towards precipitation.[1][2][3] Its solubility is also noted in ethanol and ethylene glycol ether, while it is insoluble in many other organic solvents.[3] The color of an aqueous this compound solution is pH-sensitive; it presents as orange-brown in the presence of concentrated hydrochloric acid and turns dark purple when a concentrated sodium hydroxide solution is added.[1][3]

Q2: What are the primary causes of this compound precipitation?

Precipitation of this compound can be triggered by several factors, including:

  • Improper pH: The solubility of acid dyes like this compound is highly dependent on the pH of the solution.

  • High Concentration: Exceeding the solubility limit of the dye by attempting to dissolve too much powder can lead to the formation of a precipitate, especially upon cooling.

  • Low-Quality Water: The use of tap water or water with a high mineral content can introduce ions that react with the dye, causing it to precipitate.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to crystallization and precipitation.

  • Incomplete Dissolution: If the dye powder is not fully dissolved during preparation, the remaining solid particles can act as nucleation sites for further precipitation.

  • Contamination: The introduction of foreign substances or residues from previous reagents can alter the chemical environment of the solution and induce precipitation.

Q3: How does pH affect the stability of this compound solutions?

Q4: Can additives be used to prevent precipitation?

Yes, certain additives can help to prevent the precipitation of acid dyes. Non-ionic surfactants, for example, can weaken the forces between dye molecules, promoting dispersion and improving solubility.[4] Dispersants such as lignosulfonate have also been shown to be effective in preventing the aggregation of dye molecules.[4]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues with precipitate formation in your this compound solutions.

Problem: Precipitate forms in the stock solution upon standing.
Potential Cause Recommended Action
Supersaturated Solution Prepare a new stock solution with a slightly lower concentration of this compound. Gentle warming of the current solution may temporarily redissolve the precipitate, but it is likely to re-form as the solution cools.
Improper Dissolution Ensure the dye powder is completely dissolved during preparation. Use a magnetic stirrer and allow for sufficient mixing time. For persistent issues, gentle heating (e.g., to 40-50°C) can be employed, but avoid boiling. After dissolution, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved micro-aggregates.
Poor Water Quality Always use high-purity water, such as deionized or distilled water, for the preparation of your solutions. This will minimize the presence of extraneous ions that can lead to precipitation.
Solution Age Prepare fresh this compound solutions on a regular basis. Over time, dye solutions can degrade or become contaminated, which can result in the formation of a precipitate.
Problem: Precipitate forms when preparing a working solution.
Potential Cause Recommended Action
Incorrect pH of Diluent Before adding the this compound stock solution, ensure that the buffer or water used for dilution is at an appropriate pH. For acid dyes, a slightly acidic diluent is often beneficial.
Reagent Incompatibility When mixing the this compound solution with other reagents, perform a small-scale compatibility test first. Some reagents may react with the dye and cause it to precipitate.
Problem: Precipitate appears on the slide during or after staining.
Potential Cause Recommended Action
Carryover from Previous Step Ensure that slides are thoroughly rinsed between staining steps to prevent the carryover of incompatible reagents into the this compound solution.
pH Shift During Staining The pH of the tissue section or residual buffers from preceding steps can alter the local pH of the staining solution on the slide. Ensure that your staining solution has adequate buffering capacity or pre-rinse the slide with a buffer of the correct pH.
Evaporation of Solvent During incubation, the evaporation of the solvent (e.g., water) can lead to an increased concentration of the dye and subsequent precipitation. Use a humidified staining chamber to minimize evaporation.

Data Presentation

While specific quantitative data for the solubility of this compound under various conditions is limited in the available literature, the following table summarizes the general trends for acid dyes.

Parameter Condition Effect on Solubility General Recommendation
Temperature IncreaseGenerally IncreasesGentle warming can aid dissolution, but avoid high temperatures to prevent degradation.
DecreaseGenerally DecreasesStore solutions at a stable room temperature and avoid refrigeration.
pH Highly AcidicVariableColor change to orange-brown is observed.[1][3] Optimal pH for stability should be determined empirically, but a slightly acidic pH is often preferred for acid dyes.
Highly AlkalineVariableColor change to dark purple is observed.[1][3]
Ionic Strength High Salt ConcentrationGenerally DecreasesUse the minimum concentration of salt required for your experiment to avoid "salting out."
Additives Non-ionic SurfactantsGenerally IncreasesCan be added to improve dye dispersion and prevent aggregation.[4]

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution (1% w/v)
  • Materials:

    • This compound powder

    • High-purity deionized or distilled water

    • Magnetic stirrer and stir bar

    • Beaker and graduated cylinder

    • 0.22 µm or 0.45 µm syringe filter

    • Storage bottle

  • Procedure:

    • Weigh out 1.0 g of this compound powder.

    • Measure 80 mL of deionized water into a beaker.

    • Place the beaker on a magnetic stirrer and add the stir bar.

    • Slowly add the this compound powder to the vortex of the stirring water to facilitate dissolution.

    • Continue stirring until the dye is completely dissolved. If necessary, gently warm the solution to 40-50°C. Do not boil.

    • Once dissolved, allow the solution to cool to room temperature.

    • Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.

    • For optimal stability, filter the solution through a 0.22 µm or 0.45 µm filter to remove any micro-precipitates.

    • Store the solution in a well-sealed, light-protected container at room temperature.

Protocol for Evaluating the Effect of pH on this compound Solubility
  • Materials:

    • This compound stock solution (1% w/v)

    • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8)

    • Test tubes or cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in each of the different pH buffers.

    • Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature.

    • Visually inspect each solution for any signs of precipitation.

    • For solutions without visible precipitate, measure the absorbance at the dye's maximum absorbance wavelength (λmax).

    • A higher absorbance reading corresponds to a higher concentration of dissolved dye.

    • Plot absorbance versus pH to determine the pH range that provides the highest solubility.

Visualizations

TroubleshootingWorkflow Troubleshooting Precipitate Formation in this compound Solutions start Precipitate Observed check_location Where did the precipitate form? start->check_location stock_solution In Stock Solution check_location->stock_solution Stock working_solution In Working Solution check_location->working_solution Working on_slide On Staining Slide check_location->on_slide Slide check_stock_cause Potential Cause? stock_solution->check_stock_cause check_working_cause Potential Cause? working_solution->check_working_cause check_slide_cause Potential Cause? on_slide->check_slide_cause supersaturated Supersaturated? check_stock_cause->supersaturated Concentration improper_dissolution Improper Dissolution? check_stock_cause->improper_dissolution Preparation poor_water Poor Water Quality? check_stock_cause->poor_water Solvent age Solution Age? check_stock_cause->age Storage action_supersaturated Action: Lower concentration in new solution. supersaturated->action_supersaturated action_dissolution Action: Ensure complete dissolution (stir, gentle heat), filter solution. improper_dissolution->action_dissolution action_water Action: Use deionized/ distilled water. poor_water->action_water action_age Action: Prepare fresh solution. age->action_age diluent_ph Incorrect Diluent pH? check_working_cause->diluent_ph pH incompatibility Reagent Incompatibility? check_working_cause->incompatibility Compatibility action_diluent_ph Action: Check and adjust pH of diluent. diluent_ph->action_diluent_ph action_incompatibility Action: Perform small-scale compatibility test. incompatibility->action_incompatibility carryover Reagent Carryover? check_slide_cause->carryover Process ph_shift Local pH Shift? check_slide_cause->ph_shift Environment evaporation Solvent Evaporation? check_slide_cause->evaporation Environment action_carryover Action: Ensure thorough rinsing between steps. carryover->action_carryover action_ph_shift Action: Use buffered staining solution or pre-rinse. ph_shift->action_ph_shift action_evaporation Action: Use a humidified staining chamber. evaporation->action_evaporation

Caption: Troubleshooting workflow for this compound precipitation.

SolutionPreparationWorkflow Workflow for Preparing a Stable this compound Solution start Start weigh_dye Weigh this compound Powder start->weigh_dye dissolve Dissolve Dye in Water with Magnetic Stirring weigh_dye->dissolve measure_water Measure High-Purity Water measure_water->dissolve gentle_heat Apply Gentle Heat if Necessary (40-50°C, Do Not Boil) dissolve->gentle_heat cool Cool to Room Temperature dissolve->cool No gentle_heat->cool Yes adjust_volume Adjust to Final Volume cool->adjust_volume filter_solution Filter Through 0.22 µm or 0.45 µm Filter adjust_volume->filter_solution store Store in a Well-Sealed, Light-Protected Container at Room Temperature filter_solution->store end End store->end

Caption: Workflow for preparing a stable this compound solution.

References

Technical Support Center: Optimizing Acid Red 151 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using Acid Red 151.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

A1: this compound is an anionic dye, carrying a negative charge. In biological tissues, it primarily stains protein-rich structures. The staining mechanism is based on electrostatic interactions. At an acidic pH, amino groups (-NH2) on amino acid residues within proteins become protonated, acquiring a positive charge (-NH3+). The negatively charged this compound dye molecules then bind to these positively charged sites, resulting in red staining of components like cytoplasm, muscle, and collagen.[1][2]

Q2: Why is an acidic pH crucial for effective this compound staining?

A2: An acidic environment is critical for maximizing the number of positively charged sites within the tissue, which enhances the binding of the anionic this compound dye.[1][2] As the pH decreases, more amino groups on tissue proteins become protonated, leading to a stronger and more intense stain.[1][2] Conversely, a neutral or alkaline pH will result in fewer protonated amino groups, leading to weak or no staining.[2]

Q3: What is the recommended pH range for this compound staining solutions?

A3: While the optimal pH can vary depending on the specific tissue and desired staining intensity, a general range for acid dyes is between pH 3.0 and 4.0.[3][4] For most histological applications, preparing the this compound solution in a dilute acid, such as 1% acetic acid, is a common practice to achieve a sufficiently low pH for effective staining.[3][4]

Q4: Can this compound be used as a counterstain with hematoxylin?

A4: Yes, this compound can be used as a counterstain in protocols similar to the Hematoxylin and Eosin (H&E) stain. It provides excellent contrast by staining the cytoplasm and extracellular matrix in shades of red, which complements the blue-purple nuclear staining of hematoxylin.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining procedures.

Problem Possible Cause Solution
Weak or No Staining Incorrect pH of Staining Solution: The pH is too high (not acidic enough), leading to insufficient protonation of tissue proteins.[2]Prepare a fresh staining solution and ensure the pH is within the optimal acidic range (e.g., pH 3.0-4.0) by adding a weak acid like 1% acetic acid.[4]
Insufficient Staining Time: The incubation time in the dye solution is too short for adequate binding.[2]Increase the staining duration. Optimization may be required depending on the tissue type and thickness.
Low Dye Concentration: The concentration of this compound in the staining solution is too low.[2]Prepare a new staining solution with a higher concentration of this compound (e.g., increase from 0.1% to 0.5% w/v).[4]
Stain Washes Out During Rinsing: Rinsing with neutral or alkaline tap water can strip the anionic dye from the tissue.[4]Perform a brief, gentle rinse in a dilute acid solution (e.g., 1% acetic acid in distilled water) immediately after staining to help "set" the dye before proceeding to dehydration.[4]
Excessively Dark or Non-Specific Staining pH is Too Low: A very low pH can cause widespread, non-specific binding of the dye to various tissue components.[2]Increase the pH of the staining solution slightly (e.g., from pH 2.5 to 3.5) to improve specificity.[4]
Overstaining: The incubation time in the dye solution is too long.[2]Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint.
High Dye Concentration: The staining solution is too concentrated.[2]Dilute the staining solution or prepare a new solution with a lower concentration of this compound.
Uneven Staining Incomplete Deparaffinization: Residual paraffin wax can prevent the aqueous stain from penetrating the tissue evenly.Ensure complete deparaffinization by using fresh xylene and adequate incubation times.
Tissue Sections Drying Out: Allowing sections to dry at any stage can cause uneven staining and artifacts.Keep slides moist with the appropriate solution (water or alcohol) throughout the staining procedure.
Inadequate Rinsing: Insufficient rinsing after staining can leave behind excess dye, leading to a blotchy appearance.Ensure a brief but thorough rinse after the staining step to remove unbound dye.

Data Presentation

The following table provides an illustrative summary of the expected effect of pH on the staining efficiency of this compound, based on the general principles of acid dye staining. The staining intensity is represented on a qualitative scale.

pH of Staining Solution Staining Intensity Notes
2.5 - 3.5+++ (Strong)Optimal for robust staining of cytoplasm and connective tissues. May require optimization to reduce non-specific background.
3.6 - 4.5++ (Moderate)Good balance between staining intensity and specificity. A common starting range for many applications.
4.6 - 6.0+ (Weak)Reduced staining intensity due to decreased protonation of tissue proteins.
> 6.0- (Minimal to None)Staining is significantly inhibited as the tissue proteins are no longer sufficiently protonated to bind the anionic dye.

Experimental Protocols

Preparation of this compound Staining Solution (0.5% w/v)

  • Weighing the Dye: Accurately weigh 0.5 g of this compound powder.

  • Dissolving the Dye: Dissolve the dye in 100 mL of distilled water. Stir until fully dissolved.

  • Adjusting the pH: Add 1 mL of glacial acetic acid to the solution to lower the pH to the desired acidic range (typically between 3.0 and 4.0).

  • Filtering: Filter the solution using standard laboratory filter paper to remove any undissolved particles.

  • Storage: Store the staining solution in a well-sealed container at room temperature, protected from light.

General Staining Protocol (as a counterstain to Hematoxylin)

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Nuclear Staining:

    • Stain in a filtered hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • Blue the sections in Scott's tap water substitute or running tap water for 1-2 minutes.

    • Rinse in distilled water.

  • This compound Staining:

    • Immerse slides in the 0.5% this compound staining solution for 1-3 minutes.

  • Rinsing:

    • Briefly rinse slides in a 1% acetic acid solution to remove excess stain.[4]

    • Rinse gently in distilled water.

  • Dehydration and Clearing:

    • Dehydrate through ascending grades of ethanol: 70% (1 minute), 95% (1 minute), 100% (2 changes, 2 minutes each).

    • Clear in xylene or a xylene substitute: 2 changes, 5 minutes each.

  • Mounting:

    • Apply a coverslip using a resinous mounting medium.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_staining This compound Staining cluster_post Post-Staining Processing Deparaffinization Deparaffinization & Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Deparaffinization->Nuclear_Stain AR151_Stain Immerse in This compound Solution (pH 3.0-4.0) Nuclear_Stain->AR151_Stain Rinse Acidic Rinse (1% Acetic Acid) AR151_Stain->Rinse Dehydration Dehydration Rinse->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General experimental workflow for this compound staining.

pH_Effect_on_Staining cluster_relationship Relationship between pH and Staining Efficiency pH_low Low pH (e.g., 2.5-3.5) outcome_strong Strong Staining (High Efficiency) pH_low->outcome_strong Increased Protein Protonation pH_optimal Optimal pH (e.g., 3.0-4.0) outcome_moderate Moderate Staining (Good Specificity) pH_optimal->outcome_moderate Balanced Protonation & Specificity pH_high High pH (e.g., > 6.0) outcome_weak Weak/No Staining (Low Efficiency) pH_high->outcome_weak Decreased Protein Protonation

Caption: Logical relationship between pH and this compound staining efficiency.

References

How to reduce background staining with Acid Red 151.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals reduce background staining and optimize their results with Acid Red 151.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the principle of its staining mechanism?

This compound is an anionic, water-soluble azo dye.[1][2] The principle of its use in histological staining is based on electrostatic interactions. In an acidic solution, tissue proteins, particularly the basic amino acid residues in components like cytoplasm and collagen, become protonated and carry a positive charge. The negatively charged anionic dye molecules of this compound then bind to these positively charged sites, resulting in red coloration of the target structures.[3] An acidic environment is crucial for maximizing the number of positively charged sites within the tissue, which enhances the binding of the dye.[3]

Q2: What are the primary applications of this compound in a research setting?

This compound is used for staining polyamide, silk, and wool in the textile industry and also finds applications in leather dyeing.[1][4] In a research context, based on the principles of acid dyes, it can be used for staining protein-rich structures such as cytoplasm, muscle, and collagen in tissue sections, making it useful in general histology.

Q3: Can this compound be used as a counterstain with hematoxylin?

Yes, like other acid dyes, this compound can be used as a counterstain in protocols such as Hematoxylin and Eosin (H&E) staining. It provides contrast by staining the cytoplasm and extracellular matrix in shades of red, which complements the blue-purple nuclear staining of hematoxylin.[3]

Troubleshooting Guide: High Background Staining

High background staining is a common issue that can obscure specific signals and complicate image analysis. This guide addresses the most frequent causes and provides actionable solutions.

Q4: My tissue sections show high background staining. What are the common causes and how can I fix this?

High background or non-specific staining is typically caused by excessive dye retention or non-specific binding. The goal is to remove unbound or weakly bound dye while preserving the specific signal.[5] Below is a summary of potential causes and their corresponding solutions.

Potential Cause Problem Description Recommended Solution
Incubation Time Too Long Excessive incubation allows the dye to bind non-specifically to various tissue components.[6]Reduce the staining time. Start with a shorter duration (e.g., 5-10 minutes) and optimize by monitoring the staining progress microscopically.[6]
Dye Concentration Too High A high concentration of the dye can lead to oversaturation of binding sites and increased non-specific binding.[3]Dilute the this compound working solution. Try a lower concentration (e.g., 0.1% or 0.05% w/v) to find the optimal balance between signal and background.[5]
Inadequate Rinsing Insufficient rinsing after the staining step fails to remove all of the unbound dye from the slide.[6]Increase the duration or the number of changes of the post-staining rinse. Use a brief rinse in a dilute weak acid solution (e.g., 0.5-1% acetic acid) to help remove background.[5][6]
pH of Staining Solution Too Low A very low pH can cause widespread, non-specific binding of the dye to various tissue components by increasing the overall positive charge of the tissue.[3]Increase the pH of the staining solution slightly (e.g., from pH 2.5 to 3.5) to improve specificity.[3]
Tissue Section Too Thick Thicker sections (e.g., >10 µm) can physically trap more of the staining solution, leading to higher background.[5][7]Use thinner sections (e.g., 5-8 µm) to reduce the overall volume that can trap the stain.[5]
Incomplete Deparaffinization If paraffin wax is not completely removed, it can impede the even penetration of aqueous stains and rinses, leading to patchy, high background.[8]Ensure complete removal of paraffin by using fresh xylene and allowing adequate time for each change.[7]

Q5: How do I optimize the key parameters for this compound staining to reduce background?

Optimizing parameters such as incubation time and dye concentration is critical. The following table provides an illustrative guide to the expected outcomes of these adjustments, based on general principles for acid dyes.

Incubation Time Dye Concentration (w/v) Expected Outcome Comments
5 minutes0.1%Weak / Pale Red StainingInsufficient time for optimal dye binding.
10 minutes0.1%Strong, Bright Red Staining with Low Background Optimal starting point.
20 minutes0.1%Strong, Dark Red with Moderate BackgroundBackground begins to increase, reducing contrast.
10 minutes0.5%Very Strong / Dark Red with High BackgroundOver-stained. High concentration leads to non-specific binding.
10 minutes0.05%Moderate Red with Minimal BackgroundAcceptable, but signal may be weaker than optimal.

Note: This data is illustrative and based on general principles of acid dye staining. Significant optimization for your specific tissue and application is recommended.[5]

Experimental Protocols

Standard Protocol for this compound Staining of FFPE Tissue Sections

This protocol provides a recommended starting point for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Nuclear Staining (Optional, if counterstaining):

    • Immerse slides in Harris Hematoxylin for 3-5 minutes.

    • Rinse in running tap water until the water runs clear.

    • Differentiate in 0.5% acid alcohol for a few seconds.

    • Rinse again in running tap water.

    • "Blue" the sections in Scott's tap water substitute or ammonia water for 1-2 minutes.

    • Wash in running tap water for 5-10 minutes.

  • This compound Staining:

    • Prepare the staining solution: 0.1% (w/v) this compound in 1% aqueous acetic acid. Ensure the dye is fully dissolved and filter the solution before use.[7]

    • Immerse slides in the this compound solution for 5-10 minutes at room temperature.

  • Rinsing/Differentiation:

    • Briefly rinse the slides in a weak acid solution (e.g., 0.5% acetic acid in water) to remove excess, non-specifically bound stain.[5]

    • Rinse in distilled water.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 1 minute.[5]

    • 100% Ethanol: 2 changes, 2 minutes each.[5]

    • Xylene or xylene substitute: 2 changes, 5 minutes each.[5]

    • Mount with a permanent, resinous mounting medium.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background staining issues with this compound.

G start High Background Staining Observed check_pattern Evaluate Staining Pattern start->check_pattern diffuse Diffuse Background check_pattern->diffuse Evenly Distributed precipitate Precipitate / Crystals check_pattern->precipitate Particulate Matter review_stain_params Review Staining Parameters (Time & Concentration) diffuse->review_stain_params review_rinsing Review Rinsing Protocol diffuse->review_rinsing review_prep Review Tissue Preparation (Thickness & Deparaffinization) diffuse->review_prep filter_stain Filter Staining Solution Before Use precipitate->filter_stain optimize_stain Reduce Staining Time and/or Dilute Dye review_stain_params->optimize_stain [ Action ] end_node Reduced Background Staining optimize_stain->end_node optimize_rinsing Increase Rinse Duration or Use Acetic Acid Rinse review_rinsing->optimize_rinsing [ Action ] optimize_rinsing->end_node optimize_prep Use Thinner Sections & Ensure Full Deparaffinization review_prep->optimize_prep [ Action ] optimize_prep->end_node filter_stain->end_node

A logical workflow for troubleshooting high background staining with this compound.

References

Protocol modifications for Acid Red 151 on different tissue types.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Acid Red 151 for staining various tissue types. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining procedures.

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Staining 1. Incorrect pH of Staining Solution: The pH is too high (neutral or alkaline), reducing the positive charge on tissue proteins and thus their affinity for the anionic dye.[1][2] 2. Low Dye Concentration: The concentration of the this compound solution is insufficient for adequate staining. 3. Insufficient Staining Time: The incubation time is too short for the dye to penetrate the tissue and bind effectively. 4. Incomplete Deparaffinization: Residual paraffin wax prevents the aqueous stain from reaching the tissue.[3] 5. Excessive Differentiation: If a differentiation step is used, it may be too long or the solution too harsh, stripping the stain from the tissue.1. Adjust pH: Ensure the staining solution is acidic, typically in the range of pH 2.5-4.0. This can be achieved by adding a small amount of acetic acid or using a picric acid solution as the solvent.[1] 2. Increase Dye Concentration: Prepare a fresh staining solution with a higher concentration of this compound (e.g., 0.5% - 1.0% w/v). 3. Increase Staining Time: Extend the incubation time in the this compound solution. Optimization may be required depending on tissue type and thickness. 4. Ensure Complete Deparaffinization: Use fresh xylene and alcohols for the deparaffinization and rehydration steps to ensure all wax is removed.[3] 5. Optimize Differentiation: Reduce the time in the differentiating solution or use a milder acid. Monitor differentiation microscopically.
Overstaining or High Background 1. Dye Concentration Too High: The staining solution is too concentrated, leading to non-specific binding. 2. Staining Time Too Long: Excessive incubation allows the dye to bind non-specifically to various tissue components. 3. Inadequate Rinsing: Insufficient rinsing after staining fails to remove all unbound dye. 4. Drying of Tissue Sections: Allowing the tissue sections to dry at any stage can cause non-specific staining.[4]1. Decrease Dye Concentration: Dilute the this compound staining solution (e.g., to 0.1% - 0.25% w/v). 2. Decrease Staining Time: Reduce the incubation time in the staining solution. 3. Improve Rinsing: Ensure thorough but gentle rinsing after the staining step to remove excess dye. A brief rinse in a dilute acid solution can also help. 4. Maintain Hydration: Keep tissue sections hydrated throughout the entire staining procedure.[4]
Uneven or Patchy Staining 1. Incomplete Deparaffinization: As mentioned above, this can lead to patchy staining where the stain cannot penetrate the tissue.[3] 2. Poor Fixation: Improper or inadequate fixation can lead to uneven preservation of tissue components and subsequent uneven staining. 3. Air Bubbles: Air bubbles trapped on the slide can prevent the stain from reaching the tissue in those areas.1. Thorough Deparaffinization: Ensure complete removal of paraffin wax.[3] 2. Optimize Fixation: Use a suitable fixative for the tissue type and ensure adequate fixation time. For connective tissues, Bouin's solution may be beneficial.[5] 3. Careful Application of Reagents: Apply staining solutions carefully to avoid trapping air bubbles on the tissue section.
Poor Differentiation of Tissue Components 1. Inappropriate pH: The pH of the staining solution may not be optimal for differentiating between different protein components (e.g., muscle vs. collagen).[1] 2. Incorrect Dye Concentration or Staining Time: These parameters may need adjustment to achieve the desired differential staining.1. pH Optimization: Experiment with different pH levels within the acidic range to enhance the differential binding of the dye.[1] 2. Parameter Titration: Systematically vary the dye concentration and staining time to find the optimal conditions for your specific tissue type.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in tissue staining?

A1: this compound is an anionic azo dye.[6] In an acidic solution, it carries a negative charge and binds to positively charged components in tissues, primarily proteins in the cytoplasm, muscle, and connective tissue, through electrostatic interactions.[7] The acidic environment enhances the positive charge of tissue proteins, leading to stronger staining.[1]

Q2: What are the primary applications of this compound in histology?

A2: this compound is often used as a red counterstain in various histological techniques, including trichrome staining methods, to differentiate muscle fibers (which stain red) from collagen (which is subsequently stained blue or green with another dye).[7] It can also be used to stain cytoplasm and erythrocytes.

Q3: Can this compound be used as a standalone stain?

A3: Yes, this compound can be used as a single stain to provide a red to pink coloration of protein-rich structures like cytoplasm and muscle. The intensity and specificity will depend on the protocol parameters such as dye concentration, pH, and staining time.

Q4: What is the optimal pH for an this compound staining solution?

A4: The optimal pH for most acid dyes, including likely for this compound, is in the acidic range, typically between pH 2.5 and 4.0.[1] This is because a lower pH increases the number of positively charged sites on tissue proteins, enhancing their affinity for the negatively charged dye molecules.[1][2]

Q5: How can I prepare a working solution of this compound?

A5: A typical starting concentration for a working solution is 0.1% to 1.0% (w/v) of this compound dissolved in distilled water containing 1% to 5% (v/v) acetic acid to achieve the desired acidic pH. For example, to make a 0.5% solution in 1% acetic acid, dissolve 0.5g of this compound powder in 99mL of distilled water and add 1mL of glacial acetic acid.

Q6: Is this compound suitable for all tissue types?

A6: this compound will stain proteinaceous components in most tissue types. However, the optimal staining protocol will vary depending on the tissue's composition and density. For example, dense connective tissue may require a longer staining time or a higher dye concentration compared to loosely arranged tissues. Optimization is key for achieving the desired results in different tissues.

Experimental Protocols

The following are suggested starting protocols for this compound staining on different tissue types. Note: These are general guidelines and may require optimization for your specific experimental conditions.

General Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Nuclear Staining (Optional):

    • Stain in a suitable hematoxylin solution (e.g., Weigert's or Harris') for 5-10 minutes.

    • Wash in running tap water.

    • Differentiate in 1% acid alcohol if necessary.

    • "Blue" the sections in a suitable bluing agent.

    • Wash in tap water followed by a rinse in distilled water.

  • This compound Staining:

    • Immerse slides in the prepared this compound working solution. Staining time will vary depending on the tissue type and desired intensity (see table below for starting points).

  • Rinsing and Differentiation (Optional):

    • Briefly rinse in distilled water to remove excess stain.

    • For finer control, a brief rinse in 1% acetic acid can be used to differentiate.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 1 minute each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene (or substitute): 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.

Recommended Starting Parameters for Different Tissue Types
Tissue TypeTarget ComponentSuggested this compound Concentration (w/v)Suggested pHSuggested Staining TimeExpected Result
Muscle (Skeletal, Smooth, Cardiac) Sarcoplasm0.5% - 1.0%2.5 - 3.55 - 10 minutesBright red muscle fibers.[8][9][10]
Connective Tissue (e.g., Dermis, Tendon) Collagen (as part of a trichrome stain)0.25% - 0.5%2.5 - 3.05 - 15 minutesRed staining of collagen (before counterstaining).
Kidney Cytoplasm of tubular epithelial cells, Erythrocytes0.1% - 0.5%3.0 - 4.03 - 7 minutesPink to red cytoplasm and bright red erythrocytes.
Liver Hepatocyte cytoplasm0.1% - 0.5%3.0 - 4.03 - 5 minutesPink to red cytoplasm.
Lung Cytoplasm, Muscle, Erythrocytes0.25% - 0.75%2.5 - 3.55 - 10 minutesRed muscle and erythrocytes, pink cytoplasm.
Spleen Cytoplasm of cells in red and white pulp, Erythrocytes0.1% - 0.5%3.0 - 4.03 - 7 minutesVarying shades of pink to red in the pulp, bright red erythrocytes.

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Nuclear_Stain Nuclear Staining (Optional) Deparaffinization->Nuclear_Stain Proceed Acid_Red_Stain This compound Staining Nuclear_Stain->Acid_Red_Stain Proceed Rinsing Rinsing & Differentiation Acid_Red_Stain->Rinsing Proceed Dehydration Dehydration & Clearing Rinsing->Dehydration Proceed Mounting Mounting & Coverslipping Dehydration->Mounting Proceed

Caption: General experimental workflow for this compound staining of paraffin-embedded tissue sections.

Troubleshooting_Workflow Start Staining Issue Observed Weak_Staining Weak or No Staining? Start->Weak_Staining High_Background High Background? Weak_Staining->High_Background No Increase_Conc Increase Dye Conc. or Time Weak_Staining->Increase_Conc Yes Uneven_Staining Uneven Staining? High_Background->Uneven_Staining No Decrease_Conc Decrease Dye Conc. or Time High_Background->Decrease_Conc Yes Check_Deparaffinization Check Deparaffinization Uneven_Staining->Check_Deparaffinization Yes End Re-evaluate Uneven_Staining->End No Check_pH Check/Lower pH Increase_Conc->Check_pH Check_pH->Check_Deparaffinization Check_Fixation Check Fixation Check_Deparaffinization->Check_Fixation Check_Deparaffinization->End Improve_Rinsing Improve Rinsing Decrease_Conc->Improve_Rinsing Improve_Rinsing->End Avoid_Bubbles Avoid Air Bubbles Check_Fixation->Avoid_Bubbles Avoid_Bubbles->End

Caption: A logical decision tree for troubleshooting common issues with this compound staining.

References

Dealing with Acid Red 151 stain fading during slide storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the issue of Acid Red 151 stain fading during slide storage, ensuring the longevity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound, also known as C.I. This compound, is a red azo dye.[1] In laboratory settings, it is used as a biological stain for tissues, particularly for demonstrating collagen and other connective tissue elements. Its application is common in various histological staining protocols.

Q2: What are the primary causes of this compound stain fading on stored slides?

The primary causes of stain fading for most organic dyes, including this compound, are exposure to light (photobleaching) and oxidation.[2][3]

  • Photobleaching: This is the photochemical destruction of a dye molecule caused by light exposure.[3][4] When the dye absorbs light, it can undergo chemical reactions that break down its structure, causing it to lose its color.[5] Leaving slides on an illuminated microscope stage for extended periods can accelerate this process.[6]

  • Oxidation: Oxygen in the air can react with the dye molecules, leading to a breakdown of their chemical structure and a loss of color.[2] This process can be accelerated by the presence of moisture or impurities in the mounting medium.

Q3: How does the choice of mounting medium affect stain stability?

The mounting medium is a critical factor in preserving the stain.[7][8] Mounting media can be broadly categorized as aqueous (water-based) or non-aqueous (solvent-based).[9]

  • Non-aqueous (Permanent/Resinous) Media: These media typically require the tissue to be fully dehydrated through a series of alcohol baths and cleared with an agent like xylene before coverslipping.[2] They harden to permanently preserve the sample and are generally better for long-term storage and preventing fading of many chromogenic stains. Using a mounting medium that contains an anti-oxidant can help prevent fading.[10]

  • Aqueous Media: These are used when the stain is soluble in alcohol, which would be washed out during the dehydration steps required for non-aqueous media.[7] While necessary for certain stains, aqueous media may not offer the same level of long-term preservation and can be more susceptible to drying out or allowing oxygen to penetrate if not sealed properly.[7]

Q4: What are the ideal storage conditions for slides stained with this compound?

To maximize the lifespan of your stained slides, proper storage is essential. The ideal storage area is a cool, dark, and dry location.[6]

  • Light: Store slides in the dark, using slide storage boxes or cabinets to protect them from ambient light.[6][11]

  • Temperature: A cool, constant room temperature is recommended.[12] Avoid storing slides in areas with significant temperature fluctuations, which can cause condensation.

  • Humidity: Low humidity is crucial to prevent moisture from affecting the specimen and mounting medium.[11] Avoid storing slides next to solvents, which can also degrade the sample.[11][12]

  • Orientation: Slides should be stored horizontally (flat) to prevent the mounting medium and coverslip from shifting over time.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter with fading this compound stain.

Problem 1: Stain appears faded or weak immediately after staining and mounting.

Potential Cause Recommended Solution
Incomplete Dehydration Ensure tissue sections are thoroughly dehydrated through a graded series of alcohols (e.g., 70%, 95%, 100%) before clearing. Residual water can interfere with non-aqueous mounting media and lead to poor stain preservation and a hazy appearance.[2][13]
Improper Clearing Ensure complete removal of alcohol with a clearing agent like xylene. Incomplete clearing can result in a cloudy appearance and affect stain intensity.[2]
Acidic Mounting Medium Some mounting media can be acidic, which may cause certain dyes to fade. Use a neutral pH mounting medium.[2]
Exhausted Staining Solution Staining solutions can deteriorate over time. If you observe pale staining, try using a freshly prepared this compound solution.[10]

Problem 2: Stain fades rapidly (days to weeks) after storage.

Potential Cause Recommended Solution
Exposure to Light Even brief exposure to intense light (e.g., from a microscope) or prolonged exposure to ambient light can cause rapid fading. Minimize light exposure during microscopy and store slides in a dark slide box or cabinet immediately after viewing.[2][6]
Improper Coverslipping Air bubbles or an incomplete seal around the coverslip can allow air and moisture to penetrate, leading to oxidation and fading. Ensure a complete and uniform layer of mounting medium is under the coverslip with no air bubbles.[2] Consider sealing the edges of the coverslip with a sealant for extra protection, especially with aqueous mountants.[7]
Reactive Mounting Medium The mounting medium itself may be reacting with the dye. Ensure the chosen medium is compatible with azo dyes and consider using one with added anti-fade agents or antioxidants.[10][14]
High Humidity Storage Storing slides in a humid environment can allow moisture to penetrate under the coverslip, accelerating the fading process. Store slides in a dry, temperature-controlled environment.[11]

Problem 3: Inconsistent fading across a single slide or within a batch.

Potential Cause Recommended Solution
Uneven Reagent Application Inconsistent processing, such as uneven dehydration, clearing, or staining, can lead to variable stain penetration and preservation. Ensure slides are fully submerged and agitated gently in each solution during processing.[2] Staining gradients can also be caused by issues with automated stainers or failing to keep slides flat until dry.
Variable Mounting Medium Thickness An uneven application of mounting medium can lead to differential rates of drying and exposure to air. Apply a consistent amount of mounting medium to each slide.[2]
Contaminated Reagents Contaminated alcohols, clearing agents, or mounting medium can adversely affect staining and preservation. Use fresh, high-quality reagents and keep containers tightly sealed.[2]

Visual Guides and Protocols

Factors Contributing to Stain Fading

The following diagram illustrates the key factors that can lead to the degradation of your this compound stain.

Fading This compound Stain Fading Photobleaching Photobleaching (Light Exposure) Photobleaching->Fading Oxidation Oxidation (Air/Moisture Exposure) Oxidation->Fading Chemical Chemical Factors Chemical->Fading Microscope Microscope Light Microscope->Photobleaching Ambient Ambient Light Ambient->Photobleaching Humidity High Humidity Humidity->Oxidation AirBubbles Improper Coverslipping (Air Bubbles) AirBubbles->Oxidation Mountant Incompatible Mounting Medium Mountant->Chemical Reagents Residual Reagents (Water/Alcohol) Reagents->Chemical

Caption: Key factors leading to the fading of histological stains.

General Troubleshooting Workflow

Use this workflow to diagnose and resolve issues with stain fading.

Start Stain Fading Observed CheckTiming When did fading occur? Start->CheckTiming Immediate Immediately after staining CheckTiming->Immediate Immediately OverTime During storage CheckTiming->OverTime Over Time TroubleshootStaining Review Staining Protocol: - Dehydration/Clearing Steps? - Reagent Quality? - Mounting Medium pH? Immediate->TroubleshootStaining TroubleshootStorage Review Storage Conditions: - Light Exposure? - Humidity/Temp? - Coverslip Seal? OverTime->TroubleshootStorage ImplementStainingFix Use fresh reagents. Ensure complete dehydration. Use neutral, permanent mountant. TroubleshootStaining->ImplementStainingFix ImplementStorageFix Store flat in a cool, dark, dry place. Ensure proper coverslipping. TroubleshootStorage->ImplementStorageFix End Stain Stability Improved ImplementStainingFix->End ImplementStorageFix->End

Caption: A logical workflow for troubleshooting stain fading issues.

Experimental Protocol

Protocol: Evaluating the Stability of this compound Under Different Storage Conditions

This protocol provides a framework for quantitatively assessing how different mounting media and storage conditions affect the stability of this compound staining over time.

Objective: To determine the optimal mounting medium and storage conditions for preserving this compound staining intensity in histological sections.

Materials:

  • Uniformly prepared tissue sections on glass slides

  • This compound staining solution

  • Standard staining reagents (alcohols, clearing agents)

  • A selection of mounting media to be tested (e.g., two different non-aqueous permanent media, one aqueous medium)

  • Coverslips

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji, QuPath)[15]

  • Controlled storage environments:

    • Dark, room temperature storage (e.g., slide box in a cabinet)

    • Light-exposed, room temperature storage (e.g., on a lab bench)

    • Dark, refrigerated storage (4°C)

Methodology:

  • Slide Preparation and Staining:

    • Take a batch of identical tissue sections.

    • Process all slides through deparaffinization and hydration.

    • Stain all slides simultaneously in the same batch of this compound solution to ensure uniform initial staining intensity.

    • Rinse and prepare for mounting.

  • Group Allocation and Mounting:

    • Divide the stained slides into groups. Each group will correspond to a different mounting medium.

    • For Non-Aqueous Groups: Dehydrate the slides through graded alcohols (70%, 95%, 100%) and clear with xylene. Apply the designated non-aqueous mounting medium and coverslip.

    • For Aqueous Group: Mount slides directly from an aqueous rinse. Apply the designated aqueous mounting medium and coverslip. Carefully seal the edges of the coverslip with a sealant.

  • Baseline Image Acquisition (Time Point 0):

    • For each slide, capture high-resolution digital images from 3-5 predefined regions of interest (ROIs).

    • Ensure that microscope settings (light intensity, exposure time, magnification) are kept constant for all images acquired throughout the experiment.

    • These images will serve as the baseline for staining intensity.

  • Storage:

    • Subdivide the slides from each mounting medium group into the different storage conditions (dark/room temp, light/room temp, dark/refrigerated).

  • Time-Point Analysis:

    • At regular intervals (e.g., Day 1, Week 1, Week 4, Week 12), retrieve the slides from their respective storage conditions.

    • Allow slides to equilibrate to room temperature before imaging.

    • Carefully relocate the same ROIs on each slide and capture new images using the identical microscope and camera settings from Time Point 0.

  • Quantitative Image Analysis:

    • Use image analysis software to quantify the stain intensity for each image. A common method is color deconvolution, which separates the stain color from other colors in the image (like a counterstain).[16]

    • For each ROI, measure the mean optical density (OD) of the this compound stain.

    • Calculate the percentage of stain remaining at each time point relative to the baseline (Time Point 0).

    • Formula: Percent Fading = (1 - (OD_TimeX / OD_Time0)) * 100

  • Data Presentation:

    • Summarize the quantitative data in a table, comparing the percentage of fading across different mounting media and storage conditions at each time point.

Experimental Workflow Diagram

cluster_prep Preparation cluster_proc Processing & Baseline cluster_storage Storage & Monitoring cluster_analysis Analysis Stain Stain all slides with this compound Group Divide slides into groups (by mounting medium) Stain->Group Mount Mount slides with designated media Group->Mount Image0 Acquire Baseline Images (Time Point 0) Mount->Image0 Store Store slides in varied conditions Image0->Store ImageX Acquire Images at Time Points (1, 2, 3...) Store->ImageX Quantify Quantify Stain Intensity (Optical Density) ImageX->Quantify Compare Calculate % Fading & Compare Groups Quantify->Compare

Caption: Workflow for the quantitative analysis of stain stability.

References

Technical Support Center: Enhancing Acid Red 151 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Acid Red 151 staining protocols for microscopy.

Troubleshooting Guide

Weak or inconsistent staining can be a common issue. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal this compound staining.

Problem: Weak or No Staining

If your tissue sections exhibit faint or no red staining, consider the following factors, starting from sample preparation to the final staining steps.

Troubleshooting Workflow for Weak Staining

start Start: Weak or No Staining fixation 1. Check Fixation - Was fixation adequate? - Was the correct fixative used? start->fixation deparaffinization 2. Verify Deparaffinization - Is xylene fresh? - Were incubation times sufficient? fixation->deparaffinization If fixation is adequate rehydration 3. Ensure Complete Rehydration - Were graded alcohols used correctly? deparaffinization->rehydration If deparaffinization is complete stain_prep 4. Evaluate Staining Solution - Is the pH acidic (2.5-4.0)? - Is the dye concentration optimal? - Is the solution fresh? rehydration->stain_prep If rehydration is complete staining_time 5. Adjust Incubation Time - Was the staining time long enough? stain_prep->staining_time If solution is correct differentiation 6. Review Differentiation Step - Was differentiation too aggressive? staining_time->differentiation If time is sufficient end End: Optimal Staining differentiation->end If differentiation is optimal

Caption: A logical workflow for troubleshooting weak or absent this compound staining.

Potential Cause Recommended Solution
Inadequate Fixation Poor fixation can lead to the loss of cellular components and binding sites for the dye. Ensure the tissue is properly fixed in a sufficient volume of fixative (e.g., 10% neutral buffered formalin) for an adequate duration.[1]
Incomplete Deparaffinization Residual paraffin wax will block the aqueous dye solution from reaching the tissue.[1][2] Use fresh xylene and ensure sufficient incubation time for complete wax removal.[1][2]
Incorrect pH of Staining Solution Acid dyes like this compound are anionic and bind to positively charged tissue components. This binding is highly dependent on an acidic pH.[1][3] Ensure your staining solution is acidic, ideally within a pH range of 2.5 to 4.0, by adding a small amount of an acid like acetic acid.[1]
Suboptimal Dye Concentration If the dye concentration is too low, the signal will be weak. A typical starting concentration for acid dyes is 0.1% to 1.0% (w/v).[1] If staining is faint, prepare a fresh solution with a higher dye concentration.
Insufficient Staining Time The tissue may not have been incubated long enough for the dye to penetrate and bind effectively.[1] Increase the incubation time in the this compound solution.
Excessive Differentiation A differentiation step with an acidic solution can remove too much of the stain if performed for too long.[1] Reduce the duration of the differentiation step or use a milder differentiating agent.[1]
Problem: High Background Staining

High background can obscure specific details. The goal is a clean image with crisp staining of the target structures.

Potential Cause Recommended Solution
Excessive Staining Time or Concentration Overstaining is a common cause of high background. Reduce the incubation time or dilute the this compound solution.[4]
Inadequate Rinsing Insufficient rinsing after staining can leave excess dye on the slide. Ensure thorough but brief rinsing after the staining step to remove unbound dye.[4]
Tissue Section Too Thick Thicker sections can trap excess stain, leading to higher background. Use thinner sections (e.g., 5-8 µm) to minimize this effect.[4]

Frequently Asked Questions (FAQs)

Q1: What is the staining mechanism of this compound?

A1: this compound is an anionic (negatively charged) dye. In an acidic solution, proteins in the tissue, particularly their amino groups (-NH2), become protonated and carry a positive charge (-NH3+). The negatively charged this compound molecules then bind to these positively charged sites through electrostatic interactions. This results in the red staining of protein-rich structures like cytoplasm, muscle, and collagen.[5]

Q2: Why is an acidic pH critical for effective staining?

A2: An acidic environment is essential for maximizing the number of positively charged sites within the tissue, which in turn enhances the binding of the anionic this compound dye.[3][5] A lower pH leads to more protonated amino groups, resulting in a stronger and more intense stain.[3] Conversely, a neutral or alkaline pH will lead to weak or no staining.[1]

Q3: What is a recommended starting pH range for the this compound staining solution?

A3: The optimal pH can vary, but a general range for acid dyes is between pH 2.5 and 4.5.[5] A common practice is to prepare the this compound solution in 1-5% acetic acid to achieve a suitable pH for effective staining.[5]

Q4: Can this compound be used as a counterstain with hematoxylin?

A4: Yes, like other acid dyes, this compound can be used as a counterstain in protocols such as Hematoxylin and Eosin (H&E). It provides contrast by staining the cytoplasm and extracellular matrix red, which complements the blue-purple nuclear staining of hematoxylin.[5][6]

Experimental Protocols

The following is a generalized protocol for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. This should be considered a starting point and requires optimization for specific tissues and applications.

General Staining Workflow

deparaffinize Deparaffinization & Rehydration (Xylene -> Graded Alcohols -> Water) nuclear_stain Nuclear Staining (Optional) (e.g., Hematoxylin) deparaffinize->nuclear_stain ar151_stain This compound Staining (Acidified AR151 Solution) nuclear_stain->ar151_stain rinse Rinsing/Differentiation (e.g., Dilute Acetic Acid) ar151_stain->rinse dehydrate Dehydration & Clearing (Graded Alcohols -> Xylene) rinse->dehydrate mount Mounting (Resinous Mounting Medium) dehydrate->mount

Caption: A generalized workflow for this compound staining of FFPE tissue sections.

Preparation of Staining Solution (0.5% Aqueous)
  • Acidify Water: To 100 mL of distilled water, add 1 mL of glacial acetic acid and mix.[5]

  • Dissolve Dye: Weigh 0.5 g of this compound powder and add it to the acidified water.

  • Mix: Stir the solution until the dye is completely dissolved. A magnetic stirrer can be helpful.

  • Filter: Before use, filter the solution to remove any undissolved particles.[6]

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[4]

    • Transfer through two changes of 100% ethanol for 3 minutes each.[4]

    • Hydrate through 95% ethanol and 70% ethanol for 2-3 minutes each.[4]

    • Rinse in distilled water.[4]

  • Nuclear Staining (Optional, if using as a counterstain):

    • Immerse slides in a filtered hematoxylin solution (e.g., Harris') for 5-8 minutes.[6]

    • Rinse briefly in running tap water.[6]

    • Differentiate in 1% acid alcohol for a few seconds to remove excess hematoxylin.[6]

    • "Blue" the sections in a suitable agent (e.g., Scott's tap water substitute) for 1-2 minutes until nuclei appear crisp and blue.[6]

    • Wash in running tap water for 5 minutes.[6]

  • This compound Staining:

    • Immerse slides in the prepared 0.5% this compound staining solution for 3-5 minutes (this may require optimization).[5]

  • Rinsing/Differentiation:

    • Briefly rinse in a 1% acetic acid solution to remove excess, non-specifically bound stain.[5]

    • Rinse in distilled water.[5]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through ascending grades of ethanol (e.g., 95% and 100%) for 2-3 minutes each.[4][5]

    • Clear in two changes of xylene for 5 minutes each.[4][5]

    • Mount with a permanent, resinous mounting medium.[4]

Quantitative Data Summary

While specific quantitative data for optimizing this compound in microscopy is not widely published, the following tables, based on general principles of acid dye staining, illustrate the expected outcomes of adjusting key parameters.[4]

Table 1: Effect of Incubation Time on Staining Intensity
Incubation TimeExpected Staining ResultBackground LevelComments
1-2 minutesWeak / Pale RedMinimalLikely under-stained; insufficient time for dye binding.
3-5 minutesModerate RedLowAn acceptable starting point for optimization.
5-10 minutesStrong, Bright Red Low / Clean Likely optimal for many tissue types.
>10 minutesVery Strong / Dark RedModerate to HighPotential for over-staining, which can obscure details.
Table 2: Effect of pH on Staining Efficiency
pH of Staining SolutionExpected Staining IntensitySpecificityRationale
> 6.0 (Neutral)Very Weak or No StainingN/AInsufficient protonation of tissue proteins, leading to minimal dye binding.
4.5 - 6.0Weak to ModerateGoodSome protein protonation occurs, allowing for some dye binding.
2.5 - 4.0 Strong and Vibrant Optimal Maximizes the number of positively charged sites on tissue proteins, enhancing electrostatic attraction with the anionic dye. [1][3]
< 2.5Very Strong / IntenseReducedA very low pH can cause widespread, non-specific binding of the dye, potentially increasing background.[5]

References

Validation & Comparative

Picro-Sirius Red: The Gold Standard for Collagen Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of collagen are paramount for understanding fibrosis, tissue remodeling, and the efficacy of therapeutic interventions. While various histological stains exist, Picro-Sirius Red (PSR) has emerged as the preeminent method for its high specificity and utility in quantitative analysis. This guide provides an objective comparison of PSR with other acid dyes, highlighting the lack of evidence for the use of industrial dyes such as Acid Red 151 in this application and presenting supporting data and protocols for the validated use of PSR.

Executive Summary

A thorough review of scientific literature establishes Picro-Sirius Red (containing Direct Red 80) as the gold standard for specific and quantitative collagen staining. Its ability to enhance collagen's natural birefringence under polarized light allows for the differentiation of collagen fiber thickness and organization. In stark contrast, this compound is an industrial dye primarily used in the textile and ink industries, with no documented or validated application for collagen analysis in biological tissues. For all scientific applications requiring accurate collagen visualization and quantification, Picro-Sirius Red is the unequivocally recommended reagent.

Comparative Analysis: Picro-Sirius Red vs. Other Acid Dyes

The selection of a staining method for collagen analysis is critically dependent on specificity, quantifiability, and reproducibility. The following table summarizes the key performance characteristics of Picro-Sirius Red and clarifies the status of this compound.

FeaturePicro-Sirius Red (PSR)This compound
Common Name Picro-Sirius RedAcid Red 3B, Acid Red 6B
C.I. Name Direct Red 80This compound
Primary Applications Histological staining of collagen and amyloid.Dyeing wool, silk, leather, paper; manufacturing inks.[1][2][3][4]
Specificity for Collagen High; the elongated sulfonic acid groups of Sirius Red align with collagen fibers, and picric acid minimizes non-specific background staining.[5]No evidence of specific binding to collagen for histological analysis.
Quantitative Capability Excellent; allows for quantification of collagen content and differentiation of fiber thickness (Type I vs. Type III) under polarized light.[6]Not applicable for biological quantification due to lack of specificity.
Qualitative Assessment Excellent for visualizing collagen fiber organization and maturity. Thicker Type I fibers appear red-orange, while thinner Type III fibers appear green-yellow under polarized light.[3][4]Not used for qualitative histological assessment of collagen.
Advantages High specificity and sensitivity, cost-effective, enables detailed quantitative analysis of collagen organization.-
Limitations Birefringence can be influenced by fiber orientation.Not suitable for biological applications, particularly collagen staining.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and reliable results in collagen staining. Below are standard protocols for using Picro-Sirius Red on tissue sections.

Picro-Sirius Red Staining Protocol for Tissue Sections

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Weigert's Iron Hematoxylin (for optional nuclear counterstaining).

  • 0.5% Acetic Acid Solution.

  • Ethanol (graded series: 70%, 95%, 100%).

  • Xylene.

  • Resinous mounting medium.

Procedure:

  • Deparaffinize FFPE sections and rehydrate to distilled water.

  • (Optional) If nuclear counterstaining is desired, stain with Weigert's Iron Hematoxylin for 8 minutes, followed by washing in running tap water.

  • Stain in Picro-Sirius Red solution for 60 minutes.[2][3][4] This allows for equilibrium staining.

  • Rinse slides in two changes of 0.5% acetic acid solution.[2][3][4]

  • Dehydrate rapidly through a graded series of ethanol.

  • Clear in xylene and mount with a resinous mounting medium.[2][3][4]

Expected Results:

  • Bright-field Microscopy: Collagen will appear red, while muscle and cytoplasm will be yellow.

  • Polarized Light Microscopy: Collagen fibers will exhibit birefringence. Thicker Type I collagen appears yellow-orange, while thinner Type III collagen appears green.[3][4]

Experimental Workflow for Collagen Staining and Analysis

The following diagram illustrates a typical workflow for the histological detection and quantification of collagen using Picro-Sirius Red.

Collagen_Staining_Workflow cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_analysis Imaging & Analysis Fixation Fixation (e.g., 10% Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization PSR_Stain Picro-Sirius Red Staining (60 min) Deparaffinization->PSR_Stain Rinse Acetic Acid Rinse PSR_Stain->Rinse Dehydration Dehydration & Clearing Rinse->Dehydration Mounting Mounting Dehydration->Mounting Imaging Microscopy (Bright-field & Polarized Light) Mounting->Imaging Quantification Image Analysis (Collagen Area Fraction, Fiber Characteristics) Imaging->Quantification

Collagen Staining and Analysis Workflow.

Conclusion

For researchers, scientists, and professionals in drug development, the choice of a reliable and quantitative method for collagen detection is critical. The evidence overwhelmingly supports Picro-Sirius Red as the gold standard for this application. Its high specificity for collagen, combined with its utility for quantitative analysis under polarized light, provides invaluable insights into tissue architecture and pathology. In contrast, this compound is an industrial dye with no validated role in collagen histology. For rigorous and reproducible scientific outcomes, the use of Picro-Sirius Red is strongly recommended.

References

A Comparative Analysis of Acid Red 151 and Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Acid Red 151, a double azo dye, with other significant azo dyes, namely Orange II (a monoazo dye) and Direct Blue 86 (a copper-complex direct dye). The comparison focuses on key performance indicators such as color fastness, degradation efficiency, and aquatic toxicity, supported by available experimental data. Detailed experimental protocols and visualizations are included to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Chemical Structures and Properties

Azo dyes are characterized by the presence of one or more azo groups (-N=N-). Their chemical structures significantly influence their color, application, and performance characteristics.

This compound is a disazo acid dye primarily used for dyeing wool, silk, and polyamide. Its structure contains two azo linkages, contributing to its deep red color.

Orange II is a monoazo acid dye, simpler in structure than this compound. It finds application in dyeing textiles and as a biological stain.

Direct Blue 86 is a copper-complex direct dye with a phthalocyanine structure. It is used for dyeing cellulosic fibers like cotton, paper, and leather.[1][2][3] The presence of a metal complex often enhances the light fastness of the dye.[1][2][3]

Below is a visual representation of the general classification of these azo dyes.

G AzoDyes Azo Dyes Monoazo Monoazo Dyes AzoDyes->Monoazo Diazo Diazo (Disazo) Dyes AzoDyes->Diazo MetalComplex Metal-Complex Dyes AzoDyes->MetalComplex OrangeII Orange II Monoazo->OrangeII AcidRed151 This compound Diazo->AcidRed151 DirectBlue86 Direct Blue 86 MetalComplex->DirectBlue86

Figure 1: Classification of Compared Azo Dyes.

Comparative Performance Data

The performance of a dye is critical for its application. The following tables summarize the available quantitative data for this compound, Orange II, and Direct Blue 86. It is important to note that the data is compiled from various sources, and experimental conditions may differ.

Table 1: Color Fastness Properties

Color fastness is a measure of a textile's resistance to fading or color transfer caused by various environmental factors. The ratings are based on a scale of 1 to 5 for washing and rubbing (where 5 is excellent) and 1 to 8 for light fastness (where 8 is excellent), in accordance with ISO 105 standards.

DyeLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
This compound 44-54-53-4
Orange II Data not availableData not availableData not availableData not available
Direct Blue 86 6-71-23-42

Note: The fastness properties can vary depending on the dyeing process, substrate, and dye concentration.

Table 2: Degradation Kinetics

The degradation of azo dyes is a crucial environmental consideration. Photocatalytic degradation is a common method for their removal from wastewater. The kinetics of this process are often described by a pseudo-first-order model, with the rate constant (k) indicating the degradation speed.

DyeDegradation MethodCatalystRate Constant (k)Experimental Conditions
This compound OzonationOzone125.8 L mmol⁻¹ min⁻¹pH 2.5
Orange II PhotocatalysisIron Oxide Nanoparticles0.0049 min⁻¹pH 1, 20 ppm dye, 2 mg/L catalyst
Direct Blue 86 Electrochemical OxidationMMO coated Ti anodeNot directly comparable-

Note: Direct comparison of rate constants is challenging due to the different degradation methods and experimental conditions.

Table 3: Aquatic Toxicity

The aquatic toxicity of dyes and their degradation byproducts is a significant environmental concern. It is often evaluated by determining the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specific period.

DyeOrganismExposure TimeLC50
This compound Data not available-Data not available
Orange II Data not available-Data not available
Direct Blue 86 Data not available-Data not available
Related Azo Dyes
TartrazineZebrafish embryos72 h47.10 mM
Sunset YellowZebrafish embryos72 h38.93 mM
AmaranthZebrafish embryos72 h39.86 mM
Allura RedZebrafish embryos72 h47.42 mM

Experimental Protocols

Standardized experimental protocols are essential for the objective evaluation and comparison of dye performance.

Color Fastness Testing

The following diagram illustrates a general workflow for assessing the color fastness of dyed textiles according to ISO 105 standards.

Figure 2: Experimental Workflow for Color Fastness Testing.

Protocol for Color Fastness to Washing (ISO 105-C06):

  • A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.

  • The composite specimen is subjected to mechanical agitation in a soap solution at a specified temperature and time.

  • After washing, the specimen is rinsed and dried.

  • The change in color of the specimen and the staining of the adjacent fabric are assessed using the grey scale for color change and staining, respectively.

Protocol for Color Fastness to Rubbing (ISO 105-X12):

  • A dyed textile specimen is placed on the base of a crockmeter.

  • A standard white cotton cloth is fixed to the rubbing finger of the crockmeter.

  • The rubbing finger is moved back and forth over the specimen for a specified number of cycles with a defined pressure.

  • The degree of color transferred to the white cloth is assessed using the grey scale for staining. This is performed for both dry and wet rubbing.

Azo Dye Degradation Analysis

The following diagram outlines a typical workflow for evaluating the photocatalytic degradation of azo dyes.

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis DyeSolution Prepare Aqueous Dye Solution Catalyst Add Photocatalyst DyeSolution->Catalyst Irradiation Irradiation (e.g., UV, Solar) Catalyst->Irradiation Sampling Periodic Sampling Irradiation->Sampling Spectro UV-Vis Spectrophotometry (Measure Absorbance) Sampling->Spectro Kinetics Determine Degradation Kinetics Spectro->Kinetics

Figure 3: Workflow for Photocatalytic Degradation Analysis.

Protocol for Photocatalytic Degradation:

  • Prepare an aqueous solution of the azo dye of a known concentration.

  • Add a specific amount of a photocatalyst (e.g., TiO₂, ZnO) to the solution.

  • Expose the mixture to a light source (e.g., UV lamp, solar simulator) under constant stirring.

  • Withdraw aliquots of the solution at regular time intervals.

  • Measure the absorbance of the aliquots at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency and determine the reaction kinetics.

Aquatic Toxicity Testing

Protocol for Acute Toxicity Test (e.g., OECD 203 - Fish, Acute Toxicity Test):

  • Select a suitable test species (e.g., zebrafish, fathead minnow).

  • Prepare a series of test solutions with different concentrations of the azo dye.

  • Expose the test organisms to these solutions for a specified period (e.g., 96 hours).

  • Record the mortality at regular intervals.

  • Calculate the LC50 value, the concentration at which 50% of the test organisms die.

Toxicological Signaling Pathway

The toxicity of many azo dyes is not due to the parent molecule but rather to the aromatic amines formed upon the reductive cleavage of the azo bond. This biotransformation is often carried out by azoreductase enzymes present in the gut microbiota. These aromatic amines can then be absorbed and metabolically activated in the liver, leading to the formation of reactive intermediates that can bind to DNA, potentially causing mutations and initiating cancer.

The following diagram illustrates a simplified, generalized signaling pathway for the metabolic activation and toxicity of an azo dye.

G cluster_gut Gut Lumen cluster_liver Liver (Metabolic Activation) AzoDye Azo Dye (e.g., in gut) AromaticAmine Aromatic Amines AzoDye->AromaticAmine Azoreductase (Microbiota) ReactiveIntermediate Reactive Electrophilic Intermediate AromaticAmine->ReactiveIntermediate Phase I/II Enzymes (e.g., Cytochrome P450) DNABinding DNA Adduct Formation ReactiveIntermediate->DNABinding Mutation Mutation/ Genotoxicity DNABinding->Mutation Cancer Carcinogenesis Mutation->Cancer

References

A Comparative Guide to Validated Collagen Staining Techniques: An Objective Analysis of Picrosirius Red and Masson's Trichrome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of collagen fibers are critical for evaluating tissue fibrosis, wound healing, and the overall architecture of the extracellular matrix. While various histological stains exist, their specificity and suitability for quantitative analysis differ significantly. This guide provides a detailed comparison of two gold-standard methods for collagen visualization—Picrosirius Red and Masson's Trichrome—and addresses the specificity of general acid dyes, such as Acid Red 151, in this application.

A comprehensive review of scientific literature indicates that this compound is an azo dye primarily used in the textile industry with no established protocols or validation for the specific histological staining of collagen fibers. The specificity of a collagen stain relies not just on the acidic nature of the dye but also on the structural relationship between the dye molecules and the highly organized collagen triple helix. Therefore, for reliable and reproducible collagen analysis, validated methods with well-documented specificity are essential.

Comparative Analysis of Validated Collagen Staining Methods

The selection of an appropriate collagen staining method depends on the specific research question, whether it is a qualitative assessment of tissue architecture or a quantitative analysis of collagen deposition. The following table summarizes the key performance characteristics of Picrosirius Red and Masson's Trichrome.

FeaturePicrosirius Red (PSR)Masson's Trichrome
Principle The long, anionic sulphonic acid groups of the Sirius Red dye molecules align with the long axis of collagen fibers, enhancing their natural birefringence. Picric acid provides an acidic environment and a counterstain.[1][2]A multi-step method using three dyes to differentiate cellular and extracellular components. Nuclei are stained with an iron hematoxylin, cytoplasm and muscle with a red acid dye (e.g., Biebrich scarlet), and collagen with a subsequent blue or green acid dye (e.g., Aniline blue or Light Green).[3][4]
Specificity for Collagen High , especially when viewed with polarized light, which is highly specific for the organized structure of collagen.[1][5]Good , but it can also stain other components such as mucus and some extracellular matrix proteins. It may fail to detect very thin collagen fibers.[2][6]
Quantitative Capability Excellent , particularly with polarized light microscopy and image analysis software. The birefringence allows for the differentiation and quantification of collagen fiber thickness and maturity.[1][7][8]Semi-quantitative . While the stained area can be quantified, the staining intensity can be variable, and it is less specific for collagen compared to PSR, which can lead to overestimation.[7][9]
Visualization Under bright-field microscopy, collagen appears red, and other tissues are yellow.[5] Under polarized light, thick collagen fibers (Type I) appear yellow to orange-red, while thin fibers (Type III) appear green.[1][5]Collagen stains blue or green, nuclei are black or dark blue, and cytoplasm, muscle, and erythrocytes are red.[4][10]
Advantages - High specificity and sensitivity for collagen.[1] - Enables differentiation of collagen types.[1] - More stable and less prone to fading.[6] - Cost-effective.[1]- Provides excellent contrast and visualization of overall tissue architecture. - A widely used and familiar technique in pathology labs.[7]
Limitations - Birefringence can be influenced by the orientation of the fibers relative to the polarized light.[2]- Less specific than PSR.[2] - May not stain fine reticular fibers.[2] - The staining can fade over time.[6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable results in collagen staining.

Picrosirius Red Staining Protocol

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded tissue sections.[5][11]

Reagents:

  • Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Weigert's Iron Hematoxylin (for optional nuclear counterstaining).

  • Acidified Water: 0.5% acetic acid in distilled water.

  • Ethanol (graded series: 70%, 95%, 100%).

  • Xylene.

  • Resinous mounting medium.

Procedure:

  • Deparaffinize tissue sections and rehydrate to distilled water.

  • (Optional) For nuclear staining, incubate in Weigert's iron hematoxylin for 10 minutes, then rinse in running tap water.

  • Stain in Picro-Sirius Red solution for 60 minutes.[1][11]

  • Rinse slides in two changes of acidified water.[11]

  • Dehydrate rapidly through a graded ethanol series.

  • Clear in xylene and mount with a resinous mounting medium.

Masson's Trichrome Staining Protocol

This is a common protocol for differentiating collagen from other tissue components.[10]

Reagents:

  • Bouin's Solution (optional mordant).

  • Weigert's Iron Hematoxylin.

  • Biebrich Scarlet-Acid Fuchsin Solution.

  • Phosphomolybdic/Phosphotungstic Acid Solution.

  • Aniline Blue or Light Green Solution.

  • 1% Acetic Acid Solution.

  • Ethanol and Xylene.

  • Mounting medium.

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • (Optional) Mordant in Bouin's solution for 1 hour at 56°C to improve stain quality, then rinse until the yellow color is removed.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes and rinse.[10]

  • Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[10]

  • Rinse in distilled water.

  • Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.[10]

  • Stain in Aniline Blue or Light Green solution for 5-10 minutes.[10]

  • Rinse briefly in 1% acetic acid solution.

  • Dehydrate quickly through graded ethanol, clear in xylene, and mount.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflow for validating staining specificity and a key signaling pathway in collagen synthesis.

G Experimental Workflow for Validating Collagen Staining Specificity cluster_0 Tissue Preparation cluster_1 Staining Protocols cluster_2 Imaging and Analysis cluster_3 Validation Fixation Tissue Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5 µm) Embedding->Sectioning AR151 This compound Sectioning->AR151 Staining PSR Picrosirius Red Sectioning->PSR Staining MT Masson's Trichrome Sectioning->MT Staining Brightfield Bright-field Microscopy AR151->Brightfield PSR->Brightfield Polarized Polarized Light Microscopy PSR->Polarized MT->Brightfield Quantification Image Quantification (Collagen Area %) Brightfield->Quantification Polarized->Quantification Specificity Specificity Assessment Quantification->Specificity Reproducibility Reproducibility Check Specificity->Reproducibility

Workflow for Staining Specificity Validation

staining_mechanism Conceptual Staining Mechanisms cluster_PSR Picrosirius Red (PSR) cluster_AR151 This compound (Theoretical) PSR_dye Sirius Red Dye Collagen_fiber Collagen Fiber (Triple Helix) PSR_dye->Collagen_fiber Specific alignment of sulphonic acid groups with collagen molecules Birefringence Birefringence Collagen_fiber->Birefringence Enhances natural birefringence AR151_dye This compound Tissue_proteins General Tissue Proteins (e.g., cytoplasm, muscle) AR151_dye->Tissue_proteins Non-specific electrostatic interaction Collagen_nonspecific Collagen Fiber AR151_dye->Collagen_nonspecific Non-specific electrostatic interaction

Staining Mechanism Comparison

A critical area of interest for researchers in this field is the regulation of collagen synthesis, often implicated in fibrotic diseases. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of this process.

TGF_beta_pathway TGF-β Signaling Pathway in Collagen Synthesis TGFB TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Binding & Activation SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Gene Transcription (COL1A1, COL1A2) Nucleus->Transcription Promotes Collagen Collagen Synthesis & ECM Deposition Transcription->Collagen

TGF-β Pathway in Collagen Production

References

Navigating the Red Spectrum: A Comparative Guide to Alternatives for Acid Red 151 in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of tissue components is paramount for accurate interpretation of experimental results. Acid Red 151, a diazo dye, has been utilized in various staining procedures; however, a diverse palette of alternative red dyes offers a range of specificities, staining intensities, and compatibility with different techniques. This guide provides an objective comparison of viable alternatives to this compound for histological applications, focusing on Eosin Y, Biebrich Scarlet, and Acid Fuchsin. The performance, protocols, and key characteristics of these dyes are detailed to aid in the selection of the most suitable reagent for your research needs.

An Overview of Key Red Dyes in Histology

While specific documented use of this compound in routine histological staining is not widespread, its properties as a red acid dye suggest its potential application in techniques like trichrome staining for visualizing muscle and cytoplasm. The alternatives discussed below are well-established and extensively documented in histological literature.

Eosin Y is the most common counterstain to hematoxylin in the standard Hematoxylin and Eosin (H&E) staining method, the cornerstone of histological examination.[1] It is an acidic dye that stains basic cellular components, such as the cytoplasm and extracellular matrix, in varying shades of pink and red.[1][2] This provides essential contrast to the blue-purple stained nuclei by hematoxylin.[1]

Biebrich Scarlet and Acid Fuchsin are two anionic dyes frequently employed as the red "plasma stain" in Masson's trichrome and other similar methods.[3][4] These stains are critical for differentiating muscle fibers and cytoplasm from collagen, which is typically counterstained with a blue or green dye.[3][4]

Comparative Analysis of Red Dye Performance

The selection of a red dye in histological staining is dependent on several factors including the specific tissue components to be visualized, the desired color contrast, and the overall staining protocol.

FeatureThis compoundEosin YBiebrich ScarletAcid Fuchsin
C.I. Number 26900[5]453802690542685
Chemical Class Double Azo[5]XantheneAzoTriphenylmethane
Typical Application Primarily used in the textile and leather industries; potential for use in trichrome staining.[5]General cytoplasmic counterstain in H&E.[1]Plasma stain in Masson's Trichrome.[3][4]Plasma stain in Masson's Trichrome; component of Van Gieson stain.[3][4]
Staining Color Red[5]Pink to Red[2]Vibrant ScarletDeep Red to Magenta
Primary Target Basic proteins (theoretical)Cytoplasm, connective tissue, muscle fibers.[2]Muscle, cytoplasm.[3]Muscle, cytoplasm.[3]
Solubility Soluble in water and ethanol.[5]Soluble in water and alcohol.Soluble in water and ethanol.Soluble in water.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. Below are standard protocols for H&E staining with Eosin Y and Masson's Trichrome staining utilizing Biebrich Scarlet and Acid Fuchsin.

Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is a standard procedure for staining paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Nuclear Staining:

    • Immerse in Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

  • Differentiation:

    • Dip slides in 1% Acid Alcohol (1% HCl in 70% ethanol) for a few seconds.

    • Wash immediately in running tap water.

  • Bluing:

    • Immerse in a bluing agent (e.g., Scott's Tap Water Substitute) for 1-2 minutes until nuclei turn blue.[6]

    • Wash in running tap water for 5 minutes.

  • Cytoplasmic Staining:

    • Immerse in Eosin Y solution (0.5% to 1.0% in water or ethanol) for 1-5 minutes.[6]

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 1 minute each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 5 minutes each.[6]

    • Mount with a resinous mounting medium.

H_and_E_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Hematoxylin Hematoxylin (Nuclear Stain) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing Differentiation->Bluing Eosin Eosin Y (Cytoplasmic Stain) Bluing->Eosin Dehydration Dehydration (Graded Alcohols) Eosin->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

H&E Staining Workflow
Masson's Trichrome Staining Protocol

This protocol is a widely used method for differentiating collagen from muscle and cytoplasm.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as in the H&E protocol.

  • Mordanting (for formalin-fixed tissue):

    • Incubate sections in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

    • Rinse in running tap water until the yellow color disappears.[4]

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.[4]

    • Rinse in running tap water for 10 minutes.

  • Plasma Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[4]

    • Rinse in distilled water.

  • Differentiation and Mordanting:

    • Place in Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes.[4]

  • Collagen Staining:

    • Transfer directly to Aniline Blue solution and stain for 5-10 minutes.[4]

  • Final Differentiation:

    • Rinse briefly in 1% acetic acid solution.

  • Dehydration, Clearing, and Mounting:

    • Follow the same procedure as in the H&E protocol.

Massons_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Mordanting Mordanting (Bouin's Solution) Rehydration->Mordanting Hematoxylin Weigert's Hematoxylin (Nuclear Stain) Mordanting->Hematoxylin Plasma_Stain Biebrich Scarlet- Acid Fuchsin (Muscle/Cytoplasm) Hematoxylin->Plasma_Stain Differentiation Phosphomolybdic- Phosphotungstic Acid Plasma_Stain->Differentiation Collagen_Stain Aniline Blue (Collagen) Differentiation->Collagen_Stain Final_Differentiation Differentiation (Acetic Acid) Collagen_Stain->Final_Differentiation Dehydration Dehydration (Graded Alcohols) Final_Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

References

Comparative Analysis of Acid Red 151 and Alternatives for Protein Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific proteins in tissue samples are paramount. While various staining methods exist, understanding the potential for cross-reactivity with non-target proteins is crucial for reliable data interpretation. This guide provides a comparative analysis of Acid Red 151 and other common protein stains, with a focus on their application in distinguishing collagenous from non-collagenous proteins.

Performance Comparison of Protein Stains

To aid in the selection of an appropriate staining method, the following table summarizes the key characteristics of this compound and its common alternatives.

FeatureThis compoundPicrosirius Red (in Picrosirius Red/Fast Green)Fast Green FCF (in Picrosirius Red/Fast Green)Ponceau S
Primary Application Dyeing of polyamides, silk, and wool; coloring for plastics and leather.[1]Histological staining for the specific detection and quantification of collagen fibers.[2]Counterstain for non-collagenous proteins in histological sections.[1]Reversible staining of total protein on western blot membranes.[3]
Staining Principle Electrostatic binding to positively charged protein residues.Anionic dye with sulfonic acid groups that bind to basic amino groups in collagen, enhancing its natural birefringence.[4]Electrostatic interactions with positively charged tissue proteins.Binds to positively charged amino acids and non-polar regions of proteins.
Specificity General protein stain; limited data on specificity for collagen vs. non-collagenous proteins in a histological context.High specificity for collagen, especially when viewed with polarized light.[2][4]Stains non-collagenous proteins, providing a contrast to collagen staining.[1]Non-specific protein stain.[5]
Color Red.Red (collagen).Green (non-collagenous proteins).Red/Pink.[6]
Quantitative Capability Not established for quantitative histological analysis of proteins.Excellent for quantification of collagen, especially with polarized light microscopy and image analysis.[4]Used in conjunction with Picrosirius Red for the relative quantification of non-collagenous proteins.Can be used for total protein normalization in western blotting.

Experimental Protocols

For researchers interested in differentially quantifying collagenous and non-collagenous proteins in tissue sections, the Picrosirius Red/Fast Green staining method is a well-established and reliable technique.

Picrosirius Red/Fast Green Staining Protocol for Tissue Sections

This protocol is adapted from methods used for the histochemical detection and quantification of collagen and non-collagenous proteins.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Distilled water

  • Picrosirius Red Solution (0.1% Sirius Red in saturated aqueous picric acid)

  • Fast Green FCF Solution (0.1% in distilled water)

  • 0.5% Acetic Acid Solution

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections by sequential 3-minute immersions in 100%, 95%, and 70% ethanol.

    • Rinse with distilled water.

  • Staining:

    • Incubate sections in the Picrosirius Red solution for 60 minutes. This will stain the collagen fibers red.

    • Briefly rinse the slides in two changes of 0.5% acetic acid solution.

    • Counterstain with Fast Green FCF solution for 15 minutes to stain non-collagenous proteins green.

    • Wash with distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Rapidly dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear the sections in xylene.

    • Mount with a resinous mounting medium.

Quantification:

Stained sections can be analyzed using light microscopy. For quantitative analysis, digital image analysis software can be used to measure the area of red (collagen) and green (non-collagenous proteins) staining.

Visualizing the Workflow

The following diagram illustrates the general workflow for the histological staining and quantification of collagen in tissue samples.

Histological Staining and Quantification Workflow cluster_preparation Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis Tissue_Collection Tissue Collection Fixation Fixation Tissue_Collection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Staining (e.g., Picrosirius Red/Fast Green) Deparaffinization->Staining Dehydration Dehydration & Clearing Staining->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopy Mounting->Microscopy Image_Acquisition Image Acquisition Microscopy->Image_Acquisition Quantification Image Quantification Image_Acquisition->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General workflow for histological analysis of collagen.

References

Spectrophotometric comparison of Acid Red 151 and Acid Fuchsin.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological staining and dye-based assays, the selection of the appropriate coloring agent is paramount for achieving accurate and reproducible results. This guide provides a detailed spectrophotometric comparison of two commonly used anionic dyes, Acid Red 151 and Acid Fuchsin, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

At a Glance: Key Physicochemical and Spectrophotometric Properties

A summary of the core characteristics of this compound and Acid Fuchsin is presented below, offering a rapid comparison of their fundamental properties.

PropertyThis compoundAcid Fuchsin
C.I. Name This compoundAcid Violet 19
CAS Number 6406-56-0[1]3244-88-0
Molecular Formula C₂₂H₁₅N₄NaO₄S[1]C₂₀H₁₇N₃Na₂O₉S₃[2][3]
Molecular Weight 454.43 g/mol [1]585.5 g/mol [2]
Chemical Class Double Azo Dye[1]Triarylmethane Dye[2]
Appearance Dark red powder[1]Dark green crystalline powder[4]
Solubility in Water Soluble (20 g/L)[5]Soluble (14%)[2]
λmax (in water) ~510 nm540-546 nm[2]

Spectrophotometric Performance and Applications

This compound, a double azo dye, finds its primary applications in the dyeing of textiles such as polyamide, silk, and wool, as well as in coloring leather and some plastics[1]. Its spectrophotometric analysis is crucial for quality control in these industries and for research into dye degradation and removal.

Acid Fuchsin, a sulfonated derivative of basic fuchsin, is a staple in histology and pathology laboratories[3]. It is a key component of several important staining techniques, including Masson's trichrome and Van Gieson stains, where it is used to differentiate collagen and smooth muscle fibers[2][3]. Its distinct absorption spectrum allows for the visualization and quantification of these tissue components. Commercial Acid Fuchsin is often a variable mixture of sulfonated homologues of basic fuchsin[2].

Experimental Protocols

Spectrophotometric Quantification (General Protocol)

This protocol, based on the principles of the Beer-Lambert Law, can be adapted for the quantification of both this compound and Acid Fuchsin in aqueous solutions.

1. Preparation of Stock Solution (100 mg/L):

  • Accurately weigh 10.0 mg of the dye powder (either this compound or Acid Fuchsin).

  • Dissolve the powder in a small amount of deionized water in a 50 mL beaker.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker multiple times with deionized water, adding the rinsings to the flask.

  • Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it approximately 20 times to ensure thorough mixing.

2. Preparation of Standard Solutions:

  • From the 100 mg/L stock solution, prepare a series of standard solutions of lower concentrations (e.g., 5, 10, 15, 20, and 25 mg/L) by serial dilution using volumetric flasks and pipettes.

3. Determination of Maximum Absorbance (λmax):

  • Take a mid-range standard solution (e.g., 15 mg/L) and scan its absorbance across the visible spectrum (typically 400-700 nm) using a UV-Vis spectrophotometer.

  • The wavelength at which the highest absorbance is recorded is the λmax. For this compound, this is approximately 510 nm, and for Acid Fuchsin, it is in the range of 540-546 nm[2].

4. Generation of a Standard Curve:

  • Set the spectrophotometer to the determined λmax for the respective dye.

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each of the prepared standard solutions.

  • Plot a graph of absorbance versus concentration. The resulting linear plot is the standard curve.

5. Measurement of an Unknown Sample:

  • Measure the absorbance of the unknown sample solution at the same λmax.

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve or by using the equation of the line from the linear regression of the standard curve data.

Histological Staining: Masson's Trichrome Protocol with Acid Fuchsin

This is a widely used method in histology to differentiate collagen from muscle tissue.

Solutions Required:

  • Weigert's Iron Hematoxylin: For nuclear staining.

  • Biebrich Scarlet-Acid Fuchsin Solution: Contains Acid Fuchsin for staining cytoplasm, muscle, and keratin.

  • Phosphomolybdic-Phosphotungstic Acid Solution: A differentiating agent.

  • Aniline Blue or Light Green Solution: For counterstaining collagen.

  • 1% Acetic Acid Solution: For rinsing.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional) Mordant in Bouin's solution for 1 hour at 56°C for improved staining quality, then rinse thoroughly in running tap water.

  • Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.

  • Rinse in running warm tap water for 10 minutes, then in distilled water.

  • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. This will stain muscle, cytoplasm, and keratin red.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is not red.

  • Transfer the sections directly to aniline blue (for blue collagen) or light green solution and stain for 5-10 minutes.

  • Rinse briefly in distilled water and then differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Visualizing Experimental Workflows

To better understand the experimental processes, the following diagrams illustrate the key workflows.

Spectrophotometric_Quantification_Workflow Spectrophotometric Quantification Workflow cluster_prep Solution Preparation cluster_analysis Analysis stock Prepare 100 mg/L Stock Solution standards Create Serial Dilutions (e.g., 5-25 mg/L) stock->standards Dilute lambda_max Determine λmax (400-700 nm scan) standards->lambda_max std_curve Measure Absorbance of Standards at λmax & Plot Standard Curve lambda_max->std_curve unknown Measure Absorbance of Unknown Sample std_curve->unknown concentration Calculate Concentration of Unknown unknown->concentration Massons_Trichrome_Workflow Masson's Trichrome Staining Workflow start Deparaffinize & Rehydrate Tissue Section mordant Mordant in Bouin's Solution (Optional) start->mordant nuclear_stain Stain Nuclei: Weigert's Hematoxylin mordant->nuclear_stain plasma_stain Stain Cytoplasm/Muscle: Biebrich Scarlet-Acid Fuchsin nuclear_stain->plasma_stain differentiate Differentiate: Phosphomolybdic- Phosphotungstic Acid plasma_stain->differentiate collagen_stain Stain Collagen: Aniline Blue differentiate->collagen_stain final_rinse Rinse & Differentiate: 1% Acetic Acid collagen_stain->final_rinse end Dehydrate, Clear, & Mount final_rinse->end

References

A Comparative Analysis of Acid Red 151 Performance in Formalin and Alcohol-Based Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Acid Red 151 stain in tissues fixed with two of the most common fixatives in histology: formalin and alcohol. The choice of fixative is a critical step that can significantly impact staining outcomes, influencing everything from morphological detail to the preservation of molecular components. This document aims to equip researchers with the necessary data and protocols to make an informed decision based on their specific experimental needs.

Introduction to Fixation and Staining with this compound

Fixation is the cornerstone of histology, aiming to preserve tissue structure as close to its living state as possible. Formalin, a formaldehyde solution, is a cross-linking fixative that forms methylene bridges between proteins, providing excellent morphological preservation. In contrast, alcohol-based fixatives are precipitating agents that denature and coagulate proteins, which can be advantageous for preserving the antigenicity of tissues for techniques like immunohistochemistry (IHC).[1]

This compound, a synthetic acid dye, is utilized in various staining techniques, often as a component of trichrome stains to differentiate collagen and cytoplasm. Its performance is intrinsically linked to the chemical environment created by the preceding fixation method.

Quantitative Data Summary

While direct quantitative studies comparing this compound in formalin versus alcohol are limited, we can extrapolate performance based on general studies of these fixatives. The following table summarizes expected outcomes based on published comparisons of formalin and alcohol-based fixatives on tissue morphology and staining intensity.

Performance MetricFormalin-Fixed TissueAlcohol-Fixed TissueSupporting Evidence
Morphological Preservation
Nuclear DetailExcellentGood to Excellent[1]
Cytoplasmic ClarityExcellentGood[1]
Tissue ShrinkageMinimalModerate[2]
Staining Characteristics
Staining Intensity (General)GoodPotentially Stronger[1][3]
Background StainingCan be prominentGenerally lower[1]
Compatibility with IHC
Antigen PreservationCan mask epitopesSuperior preservation[1]
Need for Antigen RetrievalOften requiredGenerally not required

Experimental Protocols

To facilitate a direct comparison of this compound performance, the following experimental protocols are provided.

I. Tissue Fixation

a) Formalin Fixation (10% Neutral Buffered Formalin)

  • Prepare 10% Neutral Buffered Formalin (NBF).

  • Immediately immerse freshly dissected tissue samples (not exceeding 4-5 mm in thickness) in NBF.[4] The volume of fixative should be at least 10-20 times the volume of the tissue.

  • Fix for 18-24 hours at room temperature.

  • After fixation, transfer the tissue to 70% ethanol for storage before processing.

b) Alcohol Fixation (70% Ethanol)

  • Prepare 70% ethanol.

  • Immediately immerse freshly dissected tissue samples (not exceeding 4-5 mm in thickness) in 70% ethanol. The volume of fixative should be at least 10-20 times the volume of the tissue.

  • Fix for 18-24 hours at room temperature.

  • Proceed directly to tissue processing.

II. Tissue Processing and Embedding
  • Dehydrate the fixed tissues through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).

  • Clear the tissues in xylene or a xylene substitute.

  • Infiltrate and embed the tissues in paraffin wax.

  • Section the paraffin-embedded blocks at 4-5 µm thickness and mount on glass slides.

III. This compound Staining Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in distilled water.

  • Nuclear Staining (Optional, for context):

    • Stain with Weigert's iron hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Wash in running tap water.

    • "Blue" in Scott's tap water substitute or saturated lithium carbonate solution.

    • Wash in running tap water.

  • This compound Staining:

    • Prepare a 1% aqueous solution of this compound.

    • Immerse slides in the this compound solution for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Differentiation (Optional):

    • Differentiate in 0.5% acetic acid solution to remove excess stain, if necessary. Monitor microscopically.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanols (95%, 100%).

    • Clear in xylene.

    • Mount with a resinous mounting medium.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative experiment.

G cluster_0 Tissue Preparation cluster_1 Fixation cluster_2 Processing & Staining cluster_3 Analysis Tissue Fresh Tissue Sample Formalin 10% Neutral Buffered Formalin (18-24h) Tissue->Formalin Group A Alcohol 70% Ethanol (18-24h) Tissue->Alcohol Group B Processing1 Tissue Processing & Paraffin Embedding Formalin->Processing1 Processing2 Tissue Processing & Paraffin Embedding Alcohol->Processing2 Staining1 This compound Staining Processing1->Staining1 Staining2 This compound Staining Processing2->Staining2 Analysis1 Morphological & Staining Analysis Staining1->Analysis1 Analysis2 Morphological & Staining Analysis Staining2->Analysis2 Comparison Comparative Evaluation Analysis1->Comparison Analysis2->Comparison

Caption: Experimental workflow for comparing this compound performance.

Discussion and Recommendations

The choice between formalin and alcohol fixation for use with this compound depends on the primary goal of the study.

  • For studies prioritizing detailed morphological analysis , formalin fixation is generally recommended. Its cross-linking action provides superior preservation of cellular and tissue architecture.[1] While staining with this compound should be robust, researchers should be aware of the potential for some background staining.

  • For studies where subsequent immunohistochemistry or molecular analysis is planned , alcohol fixation is the superior choice.[1] It offers better preservation of antigens and nucleic acids. While some minor shrinkage artifacts may be observed, the staining with this compound is expected to be strong, and potentially with less background than formalin-fixed tissues.[1][2]

It is crucial to standardize the fixation time, as prolonged fixation in either agent can negatively impact staining quality and tissue integrity.[5][6] For optimal and reproducible results, it is always recommended to perform a pilot study to determine the ideal fixation and staining parameters for the specific tissue and application.

References

Evaluating the binding affinity of Acid Red 151 to different substrates.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the interactions between small molecules and various substrates is paramount. This guide provides a comparative evaluation of the binding affinity of Acid Red 151, an anionic azo dye, with a range of substrates, including inorganic materials, surfactants, and protein-based fibers. Due to the limited availability of direct binding constant data for this compound across different substrate classes, this report also incorporates data from structurally similar acid dyes to provide a broader comparative context.

Quantitative Analysis of Binding Affinity

The binding of this compound and related acid dyes to different substrates is influenced by factors such as the substrate's chemical composition, surface charge, and environmental conditions like pH and temperature. The following tables summarize the key binding and thermodynamic parameters from various studies.

Table 1: Binding Parameters of this compound with Various Substrates

SubstrateMethodKey ParametersValueConditionsReference
MnFe2O4/kaolinAdsorption IsothermMaximum Adsorption Capacity (q_max)91 mg/gpH 7, 60°C[1]
Iron-Impregnated Egg Shell (Fe-HTES)Adsorption IsothermMaximum Adsorption Capacity (q_max)50 mg/gpH 3[2][3]
Cetyltrimethylammonium Bromide (CTAB)ConductometryStandard Free Energy of Micellization (ΔG⁰_m)Negative (Spontaneous)Aqueous solution[4]

Table 2: Comparative Binding Data from Structurally Similar Acid Dyes

DyeSubstrateMethodKey ParametersValueConditionsReference
C.I. Acid Red 2 Human Serum Albumin (HSA)Fluorescence SpectroscopyBinding Constant (K_a) 2.557 x 10⁵ M⁻¹ 298 K[5]
Enthalpy Change (ΔH)-4.512 kJ mol⁻¹[5]
Entropy Change (ΔS)88.38 J mol⁻¹ K⁻¹[5]
Acid Red 1 Wool FibersAdsorption IsothermTheoretical Maximum Sorption Capacity164 mg g⁻¹ (Leicester wool)Not specified[6]
Standard Affinity (Δμ°)-19.30 kJ mol⁻¹ (Leicester wool)[6]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the binding data and for designing future studies. Below are the methodologies for the key techniques cited in this guide.

Adsorption Isotherm Studies

This method is commonly used to characterize the binding of dyes to solid surfaces.

  • Preparation of Adsorbent and Dye Solutions: The adsorbent material (e.g., MnFe2O4/kaolin composite, iron-impregnated eggshell) is prepared and characterized for its surface area and morphology.[1][2][3] Stock solutions of this compound of known concentrations are prepared in deionized water.

  • Batch Adsorption Experiments: A fixed amount of the adsorbent is added to a series of flasks containing the dye solution at different initial concentrations.

  • Equilibration: The flasks are agitated at a constant temperature for a predetermined time to reach equilibrium.

  • Analysis: The adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λ_max ≈ 512 nm).[1]

  • Data Analysis: The amount of dye adsorbed per unit mass of the adsorbent (q_e, in mg/g) is calculated. The data is then fitted to various isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity (q_max) and other isotherm constants.

Fluorescence Spectroscopy

This technique is highly sensitive for studying dye-protein interactions, particularly the binding of dyes to serum albumins.

  • Sample Preparation: Solutions of the protein (e.g., Human Serum Albumin) and the acid dye are prepared in a suitable buffer (e.g., phosphate buffer at a specific pH).

  • Titration: Aliquots of the dye solution are incrementally added to the protein solution.

  • Fluorescence Measurement: After each addition and a short incubation period, the fluorescence emission spectrum of the protein (typically tryptophan fluorescence) is recorded. The excitation wavelength is set to excite the protein's intrinsic fluorophores (around 280-295 nm).

  • Data Analysis: The quenching of the protein's fluorescence upon dye binding is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic). For static quenching, the binding constant (K_a) and the number of binding sites (n) can be calculated from the fluorescence data.

  • Thermodynamic Analysis: The experiment is repeated at different temperatures to determine the thermodynamic parameters (ΔH and ΔS) from the van't Hoff equation, which provides insights into the nature of the binding forces (e.g., hydrophobic, electrostatic, hydrogen bonds).[5]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for adsorption isotherm studies and fluorescence spectroscopy.

Adsorption_Isotherm_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Adsorbent C Batch Adsorption A->C B Prepare Dye Solutions B->C D Equilibration C->D E Separation D->E F UV-Vis Analysis E->F G Data Fitting F->G

Adsorption Isotherm Workflow Diagram

Fluorescence_Spectroscopy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Protein Solution T Titration P1->T P2 Prepare Dye Solution P2->T M Fluorescence Measurement T->M A1 Stern-Volmer Analysis M->A1 A2 Binding Constant Calculation A1->A2 A3 Thermodynamic Analysis A2->A3

Fluorescence Spectroscopy Workflow Diagram

Concluding Remarks

The binding of this compound to various substrates is a complex process governed by a combination of electrostatic and hydrophobic interactions. While quantitative data on its binding affinity is most readily available in the context of adsorption to inorganic materials, studies with structurally similar acid dyes provide valuable insights into its potential interactions with proteins. The primary binding mechanism of acid dyes to protein fibers like wool and nylon is through ionic interactions between the anionic dye and cationic sites on the fibers.[7][8][9] For a more comprehensive understanding of the binding affinity of this compound, further studies employing techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be beneficial to obtain direct measurements of binding constants across a wider range of substrates.

References

Inter-laboratory Validation of a Staining Protocol: A Comparative Guide for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reproducibility of an experimental protocol across different laboratories is fundamental to its validation and acceptance within the scientific community. This guide provides a framework for the inter-laboratory validation of a colorimetric cytotoxicity assay. While Acid Red 151 is an azo dye predominantly used in the textile industry, its properties as an acid dye present a hypothetical basis for its use in biological staining, akin to the well-established Neutral Red assay.[1][2] This document outlines a proposed protocol for an this compound-based cytotoxicity assay and compares it with standard methods such as the Neutral Red (NR) uptake and MTT assays to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Comparison of Cytotoxicity Assays

Choosing an appropriate cytotoxicity assay depends on the specific research question, cell type, and the compound being tested. Below is a comparison of the hypothetical this compound assay with the established Neutral Red and MTT assays.[3][4][5]

FeatureHypothetical this compound AssayNeutral Red (NR) Uptake AssayMTT Assay
Principle Based on the uptake and accumulation of this compound dye in the lysosomes of viable cells. The amount of extracted dye is proportional to the number of living cells.Relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[6][7][8]Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product.[9][10][11]
Endpoint Colorimetric measurement of extracted dye.Colorimetric measurement of extracted dye.[6]Colorimetric measurement of solubilized formazan.[9][12]
Advantages Potentially simple, rapid, and inexpensive.Well-established, sensitive, and reproducible.[6][7]Widely used, reflects metabolic activity, and is suitable for high-throughput screening.[10]
Disadvantages Not a standard biological stain; protocol requires optimization and validation. Potential for interference with test compounds.Can be influenced by changes in lysosomal pH.[13]The insoluble formazan product requires a solubilization step, which can introduce errors. Can be affected by the metabolic state of the cells.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any assay. The following sections provide a hypothetical protocol for the this compound assay and established protocols for the Neutral Red and MTT assays.

Hypothetical this compound Cytotoxicity Assay Protocol

This protocol is adapted from the Neutral Red uptake assay due to the similar principle of dye uptake by viable cells.

1. Reagent Preparation:

  • This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound powder in 100 mL of cell culture medium. Incubate at 37°C overnight and centrifuge to remove any undissolved crystals before use.

  • Washing Solution (PBS): Phosphate-Buffered Saline.

  • Solubilization Solution (1% Acetic Acid in 50% Ethanol): Mix 1 mL of glacial acetic acid with 50 mL of ethanol and 49 mL of distilled water.

2. Assay Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • Staining: Remove the culture medium and add 100 µL of the this compound Staining Solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Discard the staining solution and wash the cells with 150 µL of PBS to remove unincorporated dye.

  • Dye Solubilization: Add 150 µL of the Solubilization Solution to each well and shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 540 nm using a microplate reader.

Neutral Red (NR) Uptake Assay Protocol

1. Reagent Preparation:

  • Neutral Red Staining Solution (0.33 g/L): Prepare a stock solution and dilute it in cell culture medium to the final working concentration.[6]

  • Washing Solution (DPBS): Dulbecco's Phosphate-Buffered Saline.[6]

  • Destain Solution (50% Ethanol, 1% Acetic Acid): Prepare a solution of 50% ethanol and 1% glacial acetic acid in ultrapure water.[6]

2. Assay Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and incubate overnight.[6]

  • Treatment: Treat cells with the test compound for the desired duration.

  • Staining: Remove the treatment medium, add 100 µL of Neutral Red solution to each well, and incubate for 1-4 hours.[6]

  • Washing: Remove the staining solution and rinse the cells with DPBS.[6]

  • Destaining: Add 150 µL of the Destain Solution to each well and shake for at least 10 minutes.[6]

  • Measurement: Read the absorbance at 540 nm.[6]

MTT Assay Protocol

1. Reagent Preparation:

  • MTT Labeling Reagent (5 mg/mL): Dissolve MTT in a phosphate-buffered saline solution.[11]

  • Solubilization Solution: A solution to dissolve the formazan crystals, such as acidified isopropanol or a detergent-based solution.[9]

2. Assay Procedure:

  • Cell Plating and Treatment: Seed and treat cells as described in the previous protocols.

  • MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of the Solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance between 550 and 600 nm.[9]

Mandatory Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for the inter-laboratory validation of a new assay protocol.

G Inter-Laboratory Validation Workflow A Protocol Development & Optimization B Single-Laboratory Validation (Intra-assay Precision) A->B C Preparation of Standardized Reagents & Samples B->C D Distribution to Participating Laboratories C->D E Multi-Laboratory Testing (Inter-assay Precision) D->E F Data Collection & Centralized Analysis E->F G Assessment of Reproducibility & Robustness F->G H Finalized & Validated Protocol G->H

Caption: A flowchart outlining the key stages of an inter-laboratory validation process.

Principle of a Dye-Uptake Based Cytotoxicity Assay

This diagram visualizes the fundamental principle of cytotoxicity assays that rely on dye uptake by viable cells.

G Principle of Dye-Uptake Cytotoxicity Assay cluster_0 Viable Cell cluster_1 Non-Viable Cell cluster_2 Quantification A Lysosome C Dye Accumulation A->C B Dye Uptake B->A Active Transport F Dye Extraction C->F D Damaged Membrane E No Dye Uptake G Colorimetric Measurement F->G

Caption: The mechanism of dye uptake in viable versus non-viable cells for cytotoxicity assessment.

Data Presentation

A crucial aspect of inter-laboratory validation is the clear and concise presentation of quantitative data. The following table provides a template for summarizing results from multiple laboratories.

LaboratoryTest SubstanceCell LineIC50 (µM) ± SDIntra-Assay CV (%)Inter-Assay CV (%)
Lab 1Compound XHeLa15.2 ± 1.85.610.2
Lab 2Compound XHeLa16.5 ± 2.16.111.5
Lab 3Compound XHeLa14.9 ± 1.55.29.8
Mean ± SD Compound X HeLa 15.5 ± 0.8 5.6 ± 0.5 10.5 ± 0.9
Lab 1Compound YA54928.4 ± 3.27.212.1
Lab 2Compound YA54930.1 ± 3.57.813.4
Lab 3Compound YA54927.9 ± 2.96.911.8
Mean ± SD Compound Y A549 28.8 ± 1.2 7.3 ± 0.5 12.4 ± 0.8

IC50: Half-maximal inhibitory concentration. SD: Standard Deviation. CV: Coefficient of Variation.

References

Safety Operating Guide

Navigating the Disposal of Acid Red 151: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Acid Red 151, a diazo dye, requires careful consideration for its end-of-life management. This guide provides a procedural framework to ensure its disposal is handled in a safe, compliant, and environmentally conscious manner.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The substance is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: In case of dust, use an approved respirator.

  • Body Protection: Wear a lab coat or other protective clothing to minimize skin contact.

Ensure that an eyewash station and safety shower are readily accessible in the handling area.

Step-by-Step Disposal Procedure

The proper disposal of this compound is contingent on its classification as a hazardous or non-hazardous waste, which is determined by the waste generator. This determination is a legal responsibility and must be made in accordance with federal, state, and local regulations.

Step 1: Hazardous Waste Determination

A chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3] this compound is not explicitly on the EPA's lists of hazardous wastes.[2] Therefore, its classification depends on its characteristics in the form it is being discarded.

  • Corrosivity (EPA Waste Code D002): This is the most likely characteristic to be relevant for this compound.

    • Measure the pH of the aqueous waste solution.

    • If the pH is less than or equal to 2 or greater than or equal to 12.5, the waste is considered corrosive and therefore hazardous.[2] While the name suggests acidity, the actual pH will depend on the concentration.

  • Toxicity (EPA D-List Wastes): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for certain toxic substances to leach into groundwater. This analysis is typically performed by a certified environmental laboratory.

  • Ignitability (EPA Waste Code D001): this compound is a powder and is not considered flammable.

  • Reactivity (EPA Waste Code D003): this compound is stable under normal conditions and does not exhibit hazardous reactivity.

Step 2: Segregation and Labeling

Properly segregate this compound waste from other chemical waste streams to prevent inadvertent mixing and reactions. All waste containers must be clearly labeled.[4]

  • If determined to be hazardous: The label must include the words "Hazardous Waste," the name of the chemical (this compound), the specific hazard (e.g., Corrosive), and the accumulation start date.

  • If determined to be non-hazardous: Label the container clearly as "Non-Hazardous Waste: this compound."

Step 3: On-Site Accumulation

The regulations for on-site accumulation of hazardous waste vary based on the quantity of waste generated per month. Generators are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs).[5][6] Each category has specific requirements for the amount of waste that can be stored and the maximum accumulation time.

Step 4: Final Disposal

  • Hazardous Waste: If the this compound waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste disposal facility.[7] A hazardous waste manifest will be required for transportation.

  • Non-Hazardous Waste: If the waste is demonstrably non-hazardous, it may be permissible to dispose of it through conventional means. However, some facilities may still require it to be handled by a chemical waste disposer. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local authorities for specific guidance. Under no circumstances should chemical waste be disposed of down the drain without explicit approval from the relevant authorities.

Quantitative Data Summary

ParameterValue/InformationSource
Hazardous Characteristic Threshold Regulation
CorrosivitypH ≤ 2 or pH ≥ 12.540 CFR 261.22[2]
Generator Status Hazardous Waste Generation Rate Accumulation Time Limit
Very Small Quantity Generator (VSQG)≤ 100 kg/month No federal time limit, but quantity limits apply
Small Quantity Generator (SQG)> 100 kg and < 1,000 kg/month Up to 180 days (or 270 days if shipping > 200 miles)[8]
Large Quantity Generator (LQG)≥ 1,000 kg/month Up to 90 days

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AcidRed151_Disposal start This compound Waste Generated waste_determination Perform Hazardous Waste Determination (40 CFR Part 261) start->waste_determination is_hazardous Is the waste hazardous? (e.g., pH <= 2 or >= 12.5) waste_determination->is_hazardous hazardous_disposal Manage as Hazardous Waste: - Label correctly - Segregate - Follow accumulation rules - Dispose via licensed facility is_hazardous->hazardous_disposal Yes non_hazardous_disposal Manage as Non-Hazardous Waste: - Label correctly - Consult with EHS for disposal options - Do NOT dispose down the drain without approval is_hazardous->non_hazardous_disposal No end_hazardous Compliant Disposal hazardous_disposal->end_hazardous end_non_hazardous Compliant Disposal non_hazardous_disposal->end_non_hazardous

Disposal Decision Workflow for this compound

By following these procedural steps, scientific professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant regulatory bodies for the most accurate and up-to-date information.

References

Personal protective equipment for handling Acid Red 151

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acid Red 151

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 6406-56-0). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

This compound is a red diazo dye powder that is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] It is crucial to handle this chemical with appropriate protective measures to prevent exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in its powdered form or in solution.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles.[1]Protects eyes from dust particles and splashes of the dye solution.
Hand Protection Nitrile or rubber gloves.[1][2]Provides a barrier against skin contact. Gloves should be inspected before use and replaced if damaged.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[1] If dust is generated, an approved respirator is necessary.Prevents inhalation of fine dye powder, which can cause respiratory irritation.[1]
Protective Clothing Laboratory coat or other appropriate protective clothing.[1][3]Prevents contamination of personal clothing and minimizes skin contact.[1]
Emergency Equipment Access to a safety shower and eyewash station.[1]Ensures immediate decontamination facilities are available in case of accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

To minimize exposure and ensure safe handling, follow this protocol when working with this compound.

1. Preparation:

  • Ensure a designated work area, preferably within a chemical fume hood, is clean and prepared.[1]

  • Confirm that a safety shower and eyewash station are accessible and operational.[1]

  • Don all required PPE as specified in the table above.

2. Weighing and Solution Preparation:

  • Handle this compound powder carefully to minimize dust generation.[1]

  • Use a spatula to transfer the powder.

  • When preparing solutions, slowly add the powder to the solvent to avoid splashing.

  • Keep containers tightly closed when not in use.[1]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

  • Clean the work area, collecting any residue for proper disposal.

  • Remove contaminated clothing carefully and wash it before reuse.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.

1. Immediate Spill Cleanup:

  • For spills, immediately cordon off the area.

  • Wearing appropriate PPE, gently sweep or vacuum the spilled powder, avoiding dust generation.[1]

  • Place the collected material into a suitable, sealed, and clearly labeled waste container.[1]

2. Waste Collection:

  • Collect all waste materials, including excess reagents, contaminated disposable labware (e.g., gloves, wipes), and spill cleanup materials.

  • Store waste in a designated, labeled, and sealed container.[4]

3. Chemical Neutralization (for solutions):

  • While specific guidelines for this compound are not provided, general acidic waste should be neutralized.[4][5]

  • Slowly add a base, such as sodium bicarbonate, to the acidic solution while stirring.[4]

  • Monitor the pH using test strips until a neutral pH (approximately 7.0) is achieved.[4]

4. Final Disposal:

  • Dispose of the neutralized waste and solid waste containers in accordance with local, state, and federal hazardous waste regulations.[1] Waste generators must ensure complete and accurate classification of the discarded chemical.[1]

Emergency Procedures: First Aid for Exposure

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Flush the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[1]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling & Operation cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_emergency Emergency Protocol A Verify accessible safety shower & eyewash station B Don all required PPE: - Goggles - Gloves - Lab Coat A->B C Work in a chemical fume hood or well- ventilated area B->C D Weigh powder carefully to minimize dust generation C->D E Prepare solutions by adding powder to solvent slowly D->E F Clean work surfaces E->F G Wash hands thoroughly F->G H Remove & store contaminated clothing for laundering G->H I Collect all chemical waste & contaminated materials H->I J Neutralize liquid waste to pH 7 (if applicable) I->J K Place in sealed, labeled waste container J->K L Dispose according to institutional & local regulations K->L Exposure Exposure Event FirstAid Administer First Aid (See Procedures) Exposure->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Acid Red 151

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